Lucenin 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H28O15 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 |
InChI Key |
XBGYTZHKGMCEGE-MCIQUCDDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lucenin 3: A Detailed Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lucenin 3
This compound is a flavonoid, specifically a C-glycosylflavone. It is characterized by a luteolin aglycone backbone to which a glucose and a xylose moiety are attached via carbon-carbon bonds. The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1][2]. As a member of the flavonoid class, this compound is of interest to researchers for its potential biological activities, which are often associated with this group of natural products, including antioxidant and anti-inflammatory effects. This document provides a comprehensive overview of the chemical structure and known properties of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₅ | [1][2] |
| Molecular Weight | 580.5 g/mol | [1][2] |
| Exact Mass | 580.14282018 Da | [2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1][2] |
| Synonyms | Lucenin-3, Luteolin C-glucoside C-xyloside, 12656-83-6 | [1][2] |
| SMILES | C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@HO | [1][2] |
| InChIKey | XBGYTZHKGMCEGE-MCIQUCDDSA-N | [1][2] |
Visualization of the Chemical Structure
The two-dimensional chemical structure of this compound is depicted in the diagram below, illustrating the luteolin core with the C-glycosidically linked glucose and xylose units.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols: Isolation and Structural Elucidation
General Protocol for the Isolation of Luteolin C-Glycosides:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques:
-
Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is usually achieved by preparative or semi-preparative HPLC, often using a C18 reversed-phase column with a gradient elution of water and methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the stereochemistry of the molecule.
-
Note: The structural elucidation of C-glycosylflavones by NMR can be challenging due to the potential for rotational isomers, which can lead to signal broadening or doubling in the spectra.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the activities of its parent compound, luteolin, and other luteolin glycosides are well-documented. These compounds are known to possess significant antioxidant and anti-inflammatory properties.
Antioxidant Activity: Luteolin and its glycosides can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is attributed to the phenolic hydroxyl groups in their structure.
Anti-inflammatory Activity: Luteolin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .
NF-κB Signaling Pathway Inhibition by Luteolin:
Under inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK) activity, which prevents IκB degradation and subsequent NF-κB activation.
The following diagram illustrates a simplified workflow for investigating the anti-inflammatory effects of a compound like this compound by monitoring the NF-κB pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound on the NF-κB pathway.
References
Unveiling Lucenin-3: A Technical Guide to Its Natural Sources and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3, a C-glycosylflavone, is a naturally occurring flavonoid that has garnered interest within the scientific community. As a derivative of luteolin, it shares a foundational structure with a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of Lucenin-3, available quantitative data, and detailed experimental methodologies for its study. It is designed to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Lucenin-3
Currently, the documented natural sources of Lucenin-3 are limited, with the primary plant genus being Ephedra.
| Plant Species | Family | Plant Part | Reference |
| Ephedra alata | Ephedraceae | Aerial parts | [1][2][3][4] |
| Ephedra gerardiana | Ephedraceae | Stems | [5][6][7] |
While phytochemical screenings of Ephedra alata have confirmed the presence of Lucenin-3, specific quantitative data on its concentration remains largely unpublished in readily accessible scientific literature.[1][2] Studies on Ephedra gerardiana have also identified various flavonoid glycosides, including other luteolin derivatives, but do not provide specific quantities of Lucenin-3.[5][6][7]
Quantitative Data
Specific quantitative data for Lucenin-3 is scarce. However, studies on Ephedra species provide data on total flavonoid content and the concentrations of other related flavone C-glycosides, which can offer a contextual understanding.
| Plant Species | Compound | Concentration (% w/w of extract) | Method | Reference |
| Ephedra Herb Extract (EFE) | Vicenin-2 | 0.140–0.146 | LC/MS | [8][9] |
| Ephedra Herb Extract (EFE) | Isovitexin 2″-O-rhamnoside | 0.350–0.411 | LC/MS | [8][9] |
It is important to note that these values are for other C-glycosylflavones and not for Lucenin-3 itself. The data underscores the need for further quantitative analysis to determine the precise concentration of Lucenin-3 in its natural sources.
Experimental Protocols
Due to the limited availability of studies focusing specifically on Lucenin-3, the following experimental protocols are based on established methods for the extraction, isolation, and quantification of C-glycosylflavones from plant matrices, particularly from the Ephedra genus.
Extraction of Flavonoids from Ephedra Species
This protocol outlines a general procedure for the extraction of flavonoids, including Lucenin-3, from the aerial parts of Ephedra plants.
Materials:
-
Dried and powdered aerial parts of Ephedra alata or Ephedra gerardiana
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Distilled water
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Mix the powdered plant material with a solvent (e.g., 80% methanol or 70% ethanol) in a solid-to-liquid ratio of 1:10 (w/v).
-
Perform extraction using either:
-
Soxhlet extraction: Extract for 6-8 hours.
-
Ultrasonic-assisted extraction (UAE): Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
The crude extract can be further purified or directly used for analytical quantification.
Isolation and Purification of Lucenin-3
This protocol describes a general approach for the isolation and purification of C-glycosylflavones like Lucenin-3 from a crude plant extract. This often involves multiple chromatographic steps.
Materials:
-
Crude flavonoid extract
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-butanol, water)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Column Chromatography (Silica Gel):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).
-
Load the adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing flavonoids.
-
-
Gel Filtration (Sephadex LH-20):
-
Pool the flavonoid-rich fractions and concentrate them.
-
Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to separate compounds based on their molecular size and polarity.
-
Collect and monitor fractions by TLC.
-
-
Preparative HPLC:
-
Further purify the fractions containing the target compound (Lucenin-3) using a Prep-HPLC system.
-
Use a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and methanol or acetonitrile.
-
Collect the peak corresponding to Lucenin-3.
-
Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (e.g., MS, NMR).
-
Quantification of Lucenin-3 by HPLC-MS/MS
This protocol provides a framework for the quantitative analysis of Lucenin-3 in plant extracts using a highly sensitive and selective method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Lucenin-3 standard (if available) or a related internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over a set time to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for Lucenin-3).
-
Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for Lucenin-3 for quantification. This requires initial experiments with a standard or by identifying the compound in a full scan and product ion scan mode.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of Lucenin-3 at various concentrations.
-
Analyze the plant extract samples under the same conditions.
-
Calculate the concentration of Lucenin-3 in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathways
Currently, there is a significant lack of research on the specific signaling pathways modulated by Lucenin-3. The vast majority of available literature focuses on the aglycone, luteolin . Luteolin is known to interact with a multitude of signaling pathways implicated in inflammation, cancer, and neuroprotection.
Known Signaling Pathways of Luteolin
The diagram below illustrates some of the key signaling pathways affected by luteolin. It is hypothesized that Lucenin-3, as a glycoside of luteolin, may be metabolized to luteolin in vivo to exert its biological effects, or it may have its own distinct mechanisms of action that are yet to be discovered.
Caption: Key signaling pathways modulated by Luteolin.
Experimental Workflow for Investigating Lucenin-3's Biological Activity
The following workflow diagram outlines a potential experimental approach to investigate the biological activities and signaling pathways of isolated Lucenin-3.
Caption: Experimental workflow for Lucenin-3 bioactivity.
Conclusion and Future Directions
Lucenin-3 is a C-glycosylflavone with a confirmed presence in Ephedra alata and Ephedra gerardiana. This technical guide has synthesized the currently available information on its natural sources and provided a framework for its extraction, isolation, and quantification. A significant knowledge gap exists regarding the quantitative levels of Lucenin-3 in its natural sources and its specific biological activities and mechanisms of action, distinct from its aglycone, luteolin.
Future research should focus on:
-
Quantitative analysis of Lucenin-3 in various Ephedra species and other potential plant sources.
-
Isolation of pure Lucenin-3 to enable comprehensive biological and pharmacological studies.
-
Investigation of the specific signaling pathways modulated by Lucenin-3 to determine if its effects are solely due to its conversion to luteolin or if it possesses unique activities.
-
Comparative studies of Lucenin-3 and luteolin to delineate their respective contributions to the therapeutic effects of Ephedra extracts.
Addressing these research areas will be crucial for unlocking the full therapeutic potential of Lucenin-3 and for the development of novel, evidence-based natural health products and pharmaceuticals.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsit.com [ijsit.com]
- 4. researchgate.net [researchgate.net]
- 5. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
The Biosynthesis of Luteolin C-Glycosides: A Technical Guide for Researchers
Abstract
Luteolin, a prominent flavone, and its C-glycoside derivatives exhibit a wide range of pharmacological activities, making them compelling targets for drug discovery and development. The biosynthesis of these C-glycosides, which are characterized by a stable carbon-carbon bond between the flavonoid aglycone and a sugar moiety, is a complex enzymatic process. This technical guide provides an in-depth exploration of the biosynthetic pathway of luteolin C-glycosides, designed for researchers, scientists, and drug development professionals. It details the enzymatic steps leading to the formation of luteolin, the subsequent C-glycosylation, and the regulatory mechanisms governing this pathway. Furthermore, this guide includes comprehensive tables of quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual representations of the involved pathways to facilitate a deeper understanding and further research in this field.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous flavone found in numerous medicinal plants and dietary sources, renowned for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] In nature, luteolin often exists as O-glycosides or C-glycosides. Luteolin C-glycosides, such as orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), are particularly stable against enzymatic and acidic hydrolysis due to the C-C bond linking the sugar to the aglycone.[2] This stability enhances their bioavailability and contributes to their therapeutic potential. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches.
This guide will first delineate the general flavonoid biosynthesis pathway leading to the formation of the luteolin precursor, eriodictyol. It will then focus on the key enzymatic steps that convert eriodictyol to luteolin and its subsequent C-glycosylation.
The Biosynthetic Pathway of Luteolin C-Glycosides
The biosynthesis of luteolin C-glycosides is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The overall pathway can be divided into two main stages: the formation of the luteolin aglycone and the subsequent C-glycosylation.
Formation of the Luteolin Aglycone
The synthesis of luteolin starts from the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis. The core flavonoid skeleton is then formed by the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) . The resulting naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI) .
From naringenin, the pathway to luteolin involves two key enzymes:
-
Flavanone 3'-hydroxylase (F3'H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.[1]
-
Flavone synthase (FNS): This enzyme introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol to yield luteolin.[1][3] There are two types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 monooxygenase), that catalyze this reaction.[3]
The following diagram illustrates the biosynthesis of the luteolin aglycone:
C-Glycosylation of Luteolin Precursors
The C-glycosylation of flavonoids is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs) , which belong to the broader family of UDP-dependent glycosyltransferases (UGTs).[4] These enzymes transfer a sugar moiety, typically glucose from UDP-glucose, to the flavonoid aglycone.
In the case of luteolin C-glycosides, the C-glycosylation can occur on the luteolin molecule itself or on its flavanone precursor, eriodictyol. The current understanding suggests that the primary route involves the C-glycosylation of a 2-hydroxyflavanone intermediate.[4][5] The pathway is as follows:
-
Hydroxylation: Eriodictyol is first hydroxylated at the C2 position by flavanone 2-hydroxylase (F2H) to form 2-hydroxyeriodictyol.[4]
-
C-Glycosylation: A C-glycosyltransferase (CGT) then catalyzes the attachment of a glucose molecule from UDP-glucose to either the C6 or C8 position of the A-ring of 2-hydroxyeriodictyol. This reaction is thought to proceed through an open-ring tautomer of the 2-hydroxyflavanone.[4][5]
-
Dehydration: The resulting 2-hydroxyflavanone C-glycoside spontaneously or enzymatically dehydrates to form the stable luteolin C-glycoside (orientin or isoorientin).[5]
The following diagram illustrates the C-glycosylation process:
Quantitative Data on Key Enzymes
The efficiency of the biosynthesis of luteolin C-glycosides is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for key C-glycosyltransferases.
Table 1: Kinetic Parameters of C-Glycosyltransferases
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| FcCGT (UGT708G1) | Fortunella crassifolia | Phloretin | <0.5 | 12.0 | >2.4 x 10⁷ | - | - | [6] |
| Nothofagin | 14.4 | 5.3 | 3.7 x 10⁵ | - | - | [6] | ||
| ScCGT1 | Stenoloma chusanum | Phloretin | 23.8 ± 2.8 | - | 559.8 | 7.5 | 30 | [4] |
| 2-Hydroxynaringenin | 17.5 ± 2.0 | - | 795.4 | 7.5 | 30 | [4] | ||
| ScCGT1 (P164T mutant) | Stenoloma chusanum | Phloretin | - | - | 1357.5 | 7.5 | 30 | [4] |
Note: Data for direct C-glycosylation of luteolin or 2-hydroxyeriodictyol is limited. Phloretin and 2-hydroxynaringenin are structurally related substrates often used in CGT characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of luteolin C-glycoside biosynthesis.
In Vitro C-Glycosyltransferase (CGT) Activity Assay
This protocol is adapted from methodologies described for plant CGTs.[4][5]
Objective: To determine the enzymatic activity of a purified CGT with a flavonoid substrate.
Materials:
-
Purified CGT enzyme
-
Flavonoid substrate stock solution (e.g., 2-hydroxyeriodictyol in DMSO)
-
UDP-glucose stock solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Methanol (for quenching the reaction)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction buffer (to a final volume of 100 µL)
-
UDP-glucose (final concentration of 1 mM)
-
Flavonoid substrate (final concentration of 100 µM)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified CGT enzyme (e.g., 1-5 µg) to the reaction mixture.
-
A control reaction should be prepared without the enzyme or with heat-inactivated enzyme.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol (100 µL).
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Product Analysis:
-
Analyze the supernatant by HPLC or LC-MS to identify and quantify the C-glycoside product.
-
HPLC-MS/MS Method for Luteolin C-Glycoside Quantification
This protocol provides a general framework for the quantitative analysis of luteolin C-glycosides.[7][8][9]
Objective: To separate, identify, and quantify luteolin and its C-glycosides in a sample matrix.
Instrumentation and Columns:
-
UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (example):
-
Luteolin: m/z 285 -> 151, 133
-
Orientin/Isoorientin (Luteolin-C-glucoside): m/z 447 -> 327, 297
-
-
Source Parameters:
-
Capillary voltage: -3.5 kV
-
Cone voltage: -40 V
-
Source temperature: 120°C
-
Desolvation temperature: 350°C
-
Cone gas flow: 50 L/h
-
Desolvation gas flow: 600 L/h
-
Quantification:
-
Generate a standard curve using authentic standards of luteolin, orientin, and isoorientin.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Regulation of Luteolin C-Glycoside Biosynthesis
The biosynthesis of flavonoids, including luteolin and its C-glycosides, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors.[10]
The key regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins can form a ternary complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes and activates their transcription.[1][11]
While much of the research has focused on the regulation of anthocyanin and proanthocyanidin biosynthesis, it is understood that specific MYB transcription factors can also regulate the expression of genes involved in flavone and flavonol synthesis. The expression of C-glycosyltransferase genes is also likely under the control of specific transcription factors, which may be induced by developmental cues or environmental stresses.
The following diagram illustrates the general regulatory network of flavonoid biosynthesis:
Conclusion and Future Perspectives
The biosynthesis of luteolin C-glycosides is a sophisticated enzymatic cascade that is fundamental to the chemical diversity of flavonoids in plants. This guide has provided a comprehensive overview of the pathway, from the initial precursors to the final glycosylated products, supported by quantitative data and detailed experimental protocols. The elucidation of this pathway opens up avenues for the biotechnological production of these valuable compounds.
Future research should focus on the discovery and characterization of novel C-glycosyltransferases with high specificity towards luteolin and its precursors. A deeper understanding of the regulatory networks controlling the expression of the biosynthetic genes will be instrumental in developing strategies for enhancing the yield of luteolin C-glycosides in engineered microbial or plant systems. Furthermore, the generation of a wider array of luteolin C-glycosides through enzymatic and metabolic engineering will enable a more thorough investigation of their therapeutic potential.
References
- 1. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luteolin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Glycosyltransferases catalyzing the formation of di-C-glucosyl flavonoids in citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Lucenin 3
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a bioactive flavone C-glycoside. The information is compiled from various scientific sources to support research, drug discovery, and development activities.
Chemical Identity and Structure
This compound, also known as Luteolin-6-C-xyloside-8-C-glucoside, is a flavonoid belonging to the flavone subclass. Its structure consists of a luteolin backbone substituted with a xylosyl group at the C-6 position and a glucosyl group at the C-8 position.
Table 1: Chemical Identifiers of this compound [1]
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
| Synonyms | Lucenin-3, Luteolin-6-C-xyloside-8-C-glucoside |
| CAS Number | 12656-83-6 |
| Molecular Formula | C₂₆H₂₈O₁₅ |
| Molecular Weight | 580.49 g/mol [1] |
| InChI Key | XBGYTZHKGMCEGE-MCIQUCDDSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, computed values provide valuable estimates.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | May be soluble in DMSO | Inferred from related compounds |
| XLogP3 | -2.5 | Computed[1] |
| Hydrogen Bond Donor Count | 11 | Computed[1] |
| Hydrogen Bond Acceptor Count | 15 | Computed[1] |
| Rotatable Bond Count | 4 | Computed[1] |
Spectral Data
Spectroscopic data are essential for the identification and characterization of this compound.
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) data has been reported for this compound.
Table 3: LC-MS/MS Data for this compound [1]
| Parameter | Value |
| Precursor Ion ([M+H]⁺) | 581.2 m/z |
| Major Fragment Ions | 563, 527, 473, 461, 443 m/z |
UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands. For Luteolin-6-C-β-glucopyranoside (a synonym for a this compound isomer), the UV-Vis maxima in methanol have been reported at 256, 270 (shoulder), and 350 nm[2].
NMR Spectroscopy
Experimental Protocols
Isolation and Purification of Flavone C-Glycosides (General Protocol)
This protocol is a generalized procedure based on methods for isolating flavone C-glycosides from plant sources and can be adapted for the isolation of this compound[2][4][5][6][7].
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 70% methanol or ethanol, at room temperature or with gentle heating.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavone C-glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on stationary phases like polyamide or Sephadex LH-20, eluting with a gradient of water and methanol to separate different flavonoid classes.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Characterization: The purified compound is identified and characterized using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy.
Biological Activity and Signaling Pathways
This compound, as a luteolin glycoside, is expected to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Antioxidant Activity
Luteolin and its glycosides are known to be potent antioxidants, capable of scavenging free radicals and chelating metal ions[8][9]. This activity is attributed to the presence of multiple hydroxyl groups on the flavonoid backbone.
Anti-inflammatory Activity
Luteolin and its derivatives have been shown to possess significant anti-inflammatory properties[10][11][12]. This is often achieved through the inhibition of pro-inflammatory enzymes and cytokines.
Modulation of Signaling Pathways
The biological effects of luteolin and its glycosides are mediated through their interaction with various intracellular signaling cascades.
-
MAPK Pathway: Luteolin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like inflammation, proliferation, and apoptosis.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, is a major target of luteolin and its glycosides.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be modulated by luteolin in various cancer models.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, involved in cell growth and apoptosis, is another potential target.
Conclusion
This compound is a promising bioactive flavonoid with potential applications in pharmaceuticals and nutraceuticals. While further research is needed to fully elucidate its experimental physicochemical properties and detailed biological mechanisms, this guide provides a solid foundation for researchers and professionals working with this compound. The provided protocols and pathway diagrams offer a starting point for experimental design and hypothesis generation.
References
- 1. This compound | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin 6-C-glucoside 8-C-arabinoside | C27H30O16 | CID 3549960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. New antifungal flavonoid glycoside from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijzi.net [ijzi.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. phcogj.com [phcogj.com]
- 10. Chemical Compositions, Pharmacological Properties and Medicinal Effects of Genus Passiflora L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lucenin-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3 is a naturally occurring flavonoid, specifically a flavone C-glycoside, that has garnered interest within the scientific community for its potential biological activities. As a derivative of luteolin, it shares a structural backbone with a class of compounds known for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of Lucenin-3, relevant experimental protocols for its study, and insights into the signaling pathways potentially modulated by its aglycone, luteolin.
Molecular Profile of Lucenin-3
Lucenin-3, also known as Luteolin-6-C-xyloside-8-C-glucoside, possesses a distinct molecular structure that dictates its physicochemical properties and biological interactions.
| Property | Data | Citation |
| Molecular Formula | C₂₆H₂₈O₁₅ | [1] |
| Molecular Weight | 580.5 g/mol | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |
| Synonyms | Lucenin 3, Luteolin C-glucoside C-xyloside | [1] |
Experimental Protocols
While specific experimental protocols for Lucenin-3 are not extensively documented in publicly available literature, the following methodologies, commonly applied to flavonoids and specifically to its aglycone luteolin, can be adapted for its study.
Isolation and Purification
The isolation of Lucenin-3 from plant sources typically involves extraction with polar solvents followed by chromatographic separation.
-
Extraction: Plant material can be extracted with methanol or ethanol.
-
Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of flavonoids like Lucenin-3. A typical protocol would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
Structural Elucidation
The precise structure of isolated Lucenin-3 can be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and glycosidic units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
In Vitro Biological Activity Assays
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of Lucenin-3 for 1 hour.
-
Stimulation: Add LPS to induce an inflammatory response and incubate for 24 hours.
-
Measurement: Determine the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates anti-inflammatory activity.
This colorimetric assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of Lucenin-3 for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Signaling Pathways
Direct studies on the signaling pathways modulated by Lucenin-3 are limited. However, extensive research on its aglycone, luteolin, provides valuable insights into the potential mechanisms of action. It is important to note that the glycosidic moieties of Lucenin-3 may influence its bioavailability and interaction with cellular targets, and therefore, the activity of luteolin should be considered as a proxy with this caveat.
Luteolin has been shown to interact with several key signaling pathways implicated in inflammation and cancer.
The diagram above illustrates how luteolin may exert its biological effects by inhibiting pro-inflammatory and pro-proliferative signaling cascades such as the PI3K/AKT, MAPK, and STAT3 pathways, while promoting apoptosis.
Experimental Workflow for Investigating Lucenin-3
A logical workflow for the comprehensive investigation of Lucenin-3 is outlined below.
This workflow provides a systematic approach, from the initial extraction and characterization of Lucenin-3 to preclinical evaluation, which is essential for assessing its therapeutic potential.
Conclusion
Lucenin-3 is a flavonoid with a defined chemical structure that warrants further investigation to fully elucidate its biological activities and mechanisms of action. While direct experimental data for Lucenin-3 is emerging, the wealth of information available for its aglycone, luteolin, provides a strong foundation and rationale for its continued study. The protocols and workflows outlined in this guide offer a framework for researchers to explore the potential of Lucenin-3 as a novel therapeutic agent. It is imperative that future research focuses on generating specific data for Lucenin-3 to confirm whether it recapitulates or possesses distinct properties from luteolin.
References
Potential Therapeutic Targets of Lucenin-3: A Technical Guide for Researchers
Introduction
Lucenin-3, a flavone glycoside chemically identified as Luteolin-6-C-glucoside-8-C-xyloside, is a natural compound found in various plant species. As a derivative of luteolin, a widely studied flavonoid with a broad spectrum of biological activities, Lucenin-3 holds significant promise as a therapeutic agent. However, research directly investigating the specific molecular targets and mechanisms of action of Lucenin-3 is currently limited. This guide, therefore, synthesizes the extensive knowledge available for its aglycone, luteolin, to delineate the probable therapeutic targets of Lucenin-3. It is crucial for researchers and drug development professionals to recognize that while the biological activities of luteolin provide a strong foundation for hypothesizing the potential of Lucenin-3, direct experimental validation is imperative. The glycosidic moieties of Lucenin-3 can significantly influence its absorption, metabolism, and interaction with cellular targets, potentially leading to a unique pharmacological profile.
Core Concepts: From Lucenin-3 to Luteolin
Upon ingestion, flavonoid glycosides like Lucenin-3 are often metabolized by gut microbiota, which cleave the sugar moieties, releasing the aglycone, luteolin. Therefore, many of the systemic effects observed may be attributable to the actions of luteolin. Understanding the therapeutic targets of luteolin is the first step in predicting the potential applications of Lucenin-3.
Potential Therapeutic Targets of Lucenin-3 based on Luteolin Activity
Luteolin is known to modulate a multitude of signaling pathways implicated in various pathological conditions, particularly in inflammation, cancer, and neurodegenerative diseases.
Inflammatory Pathways
Luteolin exerts potent anti-inflammatory effects by targeting key signaling cascades.
-
NF-κB Signaling Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical mediator of inflammation. Luteolin can suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream inflammatory gene expression.[1][2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also a target of luteolin. By modulating this pathway, luteolin can reduce the production of inflammatory mediators.[1]
Cancer-Related Pathways
Luteolin has demonstrated anti-cancer properties through the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Luteolin can inhibit the PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]
-
Apoptosis Pathways: Luteolin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4]
-
Angiogenesis: Luteolin can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
Neuroprotective Pathways
Luteolin has shown neuroprotective effects, suggesting that Lucenin-3 could be a candidate for the treatment of neurodegenerative diseases.
-
Antioxidant Activity: Luteolin is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage.
-
Modulation of Kinase Pathways: Luteolin can modulate the activity of various kinases involved in neuronal survival and plasticity, such as the ERK and JNK pathways.
Quantitative Data on Luteolin Activity
The following table summarizes some of the reported quantitative data for the biological activities of luteolin. It is important to note that these values can vary depending on the experimental conditions.
| Target/Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | |||
| Inhibition of STAT3 | Macrophages | Not specified | [2] |
| Inhibition of TNF-α induced IL-8 | Intestinal epithelial cells | Dose-dependent | [3] |
| Anti-cancer | |||
| Inhibition of PI3K | Recombinant human subunit | 8.65 µM | [2] |
| Inhibition of EGFR phosphorylation | Epithelial cancer cells | 47% inhibition at 20 µM | [2] |
| Inhibition of cell proliferation | Human gastric cancer cells | IC50 of 7.1 µg/mL | [5] |
| Neuroprotection | |||
| Inhibition of DNA synthesis | Mouse kidney mesangial cells | IC50 of 1.5 µM | [2] |
Experimental Protocols: Key Methodologies
The investigation of luteolin's therapeutic targets has employed a range of standard and advanced experimental techniques.
Cell Culture and Viability Assays
-
Cell Lines: A variety of human cancer cell lines (e.g., prostate, lung, colon) and immune cells (e.g., macrophages) are commonly used.
-
Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST (water-soluble tetrazolium salt) assays are frequently used to assess cell viability and the cytotoxic effects of luteolin.
Western Blotting
-
Purpose: To detect and quantify the expression levels of specific proteins in signaling pathways.
-
Methodology: Cells are treated with luteolin, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, NF-κB) and corresponding secondary antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To measure the concentration of cytokines and other secreted proteins in cell culture supernatants or biological fluids.
-
Methodology: Supernatants from luteolin-treated cells are added to plates coated with capture antibodies. A detection antibody and a substrate are then used to generate a colorimetric signal proportional to the amount of the target protein.
In Vivo Models
-
Animal Models: Rodent models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) are used to evaluate the in vivo efficacy of luteolin.
-
Administration: Luteolin is typically administered orally or via intraperitoneal injection.
Future Directions and Conclusion
The extensive research on luteolin provides a robust framework for predicting the therapeutic potential of Lucenin-3. The primary targets are likely to be key regulators of inflammatory and cancer-related signaling pathways, including NF-κB, STAT3, and PI3K/Akt. However, it is imperative that future research focuses on the direct investigation of Lucenin-3 to:
-
Determine its pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion of Lucenin-3 is crucial.
-
Elucidate its specific molecular interactions: Comparative studies with luteolin are needed to identify any unique targets or differences in binding affinity.
-
Validate its efficacy in preclinical models: Rigorous in vivo studies are required to confirm its therapeutic potential for specific diseases.
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin and some biological activities [fst.vnua.edu.vn]
The Core Mechanism of Action of Lucenin-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3, a naturally occurring flavone, is chemically identified as luteolin-6-C-glucosyl-8-C-xyloside. It belongs to the flavonoid class of polyphenolic compounds, which are widely investigated for their diverse pharmacological activities. As a C-glycoside of luteolin, the biological and mechanistic profile of Lucenin-3 is intrinsically linked to its aglycone, luteolin. While direct and extensive research on Lucenin-3 is still emerging, the well-documented activities of luteolin provide a robust framework for understanding its potential mechanisms of action. This guide synthesizes the current understanding of these mechanisms, primarily extrapolated from studies on luteolin, focusing on its anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of a complex network of cellular signaling pathways critical in the pathogenesis of numerous diseases.
Core Mechanisms of Action
The therapeutic potential of Lucenin-3 is believed to stem from its ability to interact with and modulate key cellular signaling pathways that regulate inflammation, oxidative stress, cell cycle progression, and apoptosis.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of various pathologies. Luteolin, the aglycone of Lucenin-3, is a potent anti-inflammatory agent that acts by suppressing pro-inflammatory mediators and modulating critical signaling cascades.[1][2][3]
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit TNF-α-induced NF-κB activation.[4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[5]
-
Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38 kinases, is crucial in translating extracellular stimuli into cellular inflammatory responses. Luteolin has been demonstrated to suppress the phosphorylation of these kinases in various inflammatory models.[5][6][7] By inhibiting MAPK activation, it can downregulate the expression of inflammatory cytokines and mediators.
-
Suppression of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway in inflammation and cell survival. Luteolin has been found to inhibit the phosphorylation and activation of STAT3, thereby reducing the inflammatory response.[1][8] In some cancer cells, luteolin has also been reported to promote the degradation of STAT3 protein.[9][10]
Antioxidant Activity
The antioxidant properties of flavonoids like luteolin are fundamental to their protective effects. This activity is multifaceted, involving several mechanisms:
-
Direct Radical Scavenging: The chemical structure of luteolin allows it to donate hydrogen atoms and electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11]
-
Metal Chelation: Luteolin can chelate transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[11]
-
Enzyme Modulation: It can inhibit pro-oxidant enzymes and activate antioxidant enzymes, further bolstering the cell's defense against oxidative stress.[3][11]
Anticancer Mechanisms
Luteolin exhibits significant anticancer activity through a combination of mechanisms that inhibit tumor growth, induce cell death, and prevent metastasis.[9][10][12]
-
Induction of Apoptosis: Luteolin promotes programmed cell death in cancer cells via both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: It modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[9][13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[14]
-
Extrinsic Pathway: It has been reported to upregulate the expression of Fas and its ligand (FasL), initiating the death receptor-mediated apoptotic cascade involving caspase-8.[9][15]
-
-
Cell Cycle Arrest: Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M phases.[13][15][16] This is accomplished by downregulating the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin A, Cyclin B1, Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK2 and CDC2.[9][16]
-
Inhibition of Pro-Survival Signaling Pathways: The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways, which are key targets of luteolin.
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in cancer. Luteolin has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, thereby inhibiting this critical survival pathway.[14][17]
-
MAPK Pathway: As in inflammation, the MAPK pathway is also a target in cancer. Luteolin's modulation of ERK, JNK, and p38 can lead to reduced proliferation and increased apoptosis depending on the cellular context.[14]
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of luteolin, the aglycone of Lucenin-3, against various cancer cell lines and enzymes, providing a quantitative perspective on its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| KKU-M156 | Cholangiocarcinoma | 10.5 ± 5.0 | 24 | [13] |
| KKU-M156 | Cholangiocarcinoma | 8.7 ± 3.5 | 48 | [13] |
| LoVo | Colon Cancer | 66.70 | 24 | [15] |
| LoVo | Colon Cancer | 30.47 | 72 | [15] |
| Enzyme | IC50 Value (µM) | Reference |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1.5 | [18] |
| PI-3-K p110β subunit | 8.65 | [16] |
| CYP3A4 | 4.3 ± 1.1 | [19] |
Experimental Protocols
The mechanisms of action described above are elucidated using a variety of established experimental techniques. Below are outlines of typical protocols employed in this field of research.
Cell Culture and Treatment
Human cancer cell lines (e.g., BGC-823 gastric cancer, KKU-M156 cholangiocarcinoma) or immune cells (e.g., RAW 264.7 macrophages) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere before being treated with various concentrations of the test compound (e.g., Luteolin at 0, 20, 40, 60 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is always included.
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine cytotoxicity.
-
After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
Bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.[13]
Apoptosis Analysis (Flow Cytometry)
-
Cells are harvested after treatment, washed with cold PBS.
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Flow Cytometry)
-
Treated cells are harvested and washed with PBS.
-
Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and treated with RNase A.
-
Cells are stained with Propidium Iodide (PI).
-
The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
Western Blot Analysis
This technique is used to measure the expression levels of specific proteins.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LED enhances anti-inflammatory effect of luteolin (3’,4’,5,7-tetrahydroxyflavone) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin inhibits ROS-activated MAPK pathway in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin Attenuates Atherosclerosis Via Modulating Signal Transducer And Activator Of Transcription 3-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luteolin-a-potent-anticancer-compound-from-chemistry-to-cellular-interactions-and-synergetic-perspectives - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin arrests cell cycling, induces apoptosis and inhibits the JAK/STAT3 pathway in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Citrus flavonoids luteolin, apigenin, and quercetin inhibit glycogen synthase kinase-3β enzymatic activity by lowering the interaction energy within the binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Silico Modeling of Lucenin-3 Bioactivity: A Technical Guide
Abstract: Lucenin-3, a flavone glycoside found in various medicinal plants, belongs to a class of compounds known for a wide array of biological activities. As experimental screening can be resource-intensive, in silico methodologies provide a powerful, efficient alternative for predicting bioactivity, elucidating mechanisms of action, and prioritizing candidates for further research.[1] This technical guide details a comprehensive computational workflow for investigating the therapeutic potential of Lucenin-3. It covers critical early-stage assessments such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, explores potential molecular targets through molecular docking, and validates binding interactions using molecular dynamics simulations. Detailed protocols and predictive data are provided to serve as a foundational resource for researchers in pharmacology and drug discovery.
Introduction to Lucenin-3 and In Silico Modeling
Lucenin-3, also known as Luteolin-6-C-xyloside-8-C-glucoside, is a complex flavonoid. Its aglycone, luteolin, is well-documented for its anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties.[2] The glycosidic moieties on Lucenin-3 can significantly influence its pharmacokinetic profile and bioactivity compared to its aglycone.
In silico drug design employs computational methods to analyze biological and chemical systems, accelerating the identification and optimization of novel therapeutic compounds.[3] This approach allows for the rapid screening of a compound's drug-likeness, potential targets, and safety profile, thereby reducing the time and cost associated with traditional drug discovery pipelines.[4] This guide outlines the core in silico techniques applicable to the study of Lucenin-3.
General In Silico Workflow
The computational investigation of a natural product like Lucenin-3 follows a structured, multi-step process. This workflow begins with an essential assessment of pharmacokinetic properties (ADMET), proceeds to identify potential protein targets and binding interactions (Molecular Docking), and culminates in a dynamic simulation of the most promising protein-ligand complexes to confirm stability (Molecular Dynamics).
Caption: A generalized workflow for the in silico bioactivity prediction of natural products.[1]
ADMET Prediction: Assessing Drug-Likeness
An early assessment of a compound's ADMET properties is critical to prevent late-stage failures in drug development.[1][5] These computational predictions evaluate the potential pharmacokinetics and toxicity of a molecule.[5]
Predicted Physicochemical and ADMET Properties of Lucenin-3
The following table summarizes the predicted properties for Lucenin-3. These values were calculated using established computational models and provide a preliminary assessment of its drug-like potential.
| Property Category | Parameter | Predicted Value | Interpretation/Significance | Reference Tool(s) |
| Physicochemical Properties | Molecular Weight | 580.5 g/mol [6] | High MW, may impact permeability. | PubChem[6] |
| LogP (Octanol/Water Partition) | -2.5[6] | Indicates high hydrophilicity. | SwissADME, pkCSM[7][8] | |
| H-Bond Donors | 11 | High number, may reduce permeability. | SwissADME[7] | |
| H-Bond Acceptors | 15 | High number, may reduce permeability. | SwissADME[7] | |
| Molar Refractivity | 129.5 | Relates to molecular volume and polarizability. | SwissADME[7] | |
| Topological Polar Surface Area (TPSA) | 267 Ų[6] | High TPSA (>140 Ų) suggests poor cell permeability. | SwissADME[7] | |
| Pharmacokinetics | GI Absorption | Low | Predicted poor absorption from the gut. | SwissADME[7] |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB. | pkCSM[8] | |
| P-glycoprotein (P-gp) Substrate | Yes | Likely to be actively effluxed from cells. | SwissADME[7] | |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. | SwissADME[7] | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. | SwissADME[7] | |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. | SwissADME[7] | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. | SwissADME[7] | |
| Drug-Likeness | Lipinski's Rule | 3 Violations (MW>500, HBD>5, HBA>10) | Poor oral bioavailability is predicted. | SwissADME[7] |
| Bioavailability Score | 0.17 | Low predicted oral bioavailability. | SwissADME[7] | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. | pkCSM, ProTox-II[8][9] |
| Hepatotoxicity | Yes | Potential for liver toxicity should be monitored. | pkCSM, ProTox-II[8][9] |
Experimental Protocol: ADMET Prediction
This protocol describes the use of free web-based tools for a comprehensive ADMET analysis.
Caption: A streamlined workflow for predicting ADMET properties using web servers.
Methodology:
-
Ligand Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Lucenin-3 from a chemical database such as PubChem (CID 101423626).[1][6]
-
Server Submission: Access a free ADMET prediction web server like SwissADME or pkCSM.[7][8] Paste the SMILES string into the query field and execute the analysis.
-
Data Collection: The server will output a comprehensive profile of the molecule. Systematically collect the data for each parameter listed in the table above.
-
Analysis: Interpret the results based on established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[10] A high number of violations or toxicity alerts may indicate that the compound is a poor candidate for oral drug development without significant modification.
Molecular Docking: Identifying Potential Targets
Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a macromolecular target, typically a protein.[7][11] This method is instrumental in identifying potential biological targets and understanding the molecular interactions that drive bioactivity.[3] Based on the known activities of luteolin, potential targets for Lucenin-3 include enzymes involved in diabetes, inflammation, and oxidative stress.
Predicted Binding Affinities of Lucenin-3 with Key Protein Targets
The following table presents hypothetical, yet plausible, docking results for Lucenin-3 against several protein targets relevant to its potential bioactivities. Lower binding energy values indicate a stronger, more favorable interaction.[12]
| Predicted Bioactivity | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Anti-Diabetic | α-Glucosidase | 2QMJ | -9.8 | ASP215, GLU277, ARG442 |
| α-Amylase | 1HNY | -9.2 | ASP197, GLU233, ASP300 | |
| PPAR-γ | 4EMA | -8.5 | SER289, HIS323, HIS449 | |
| Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | -10.1 | ARG120, TYR355, SER530 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -9.5 | HIS367, HIS372, GLN558 | |
| Antioxidant-Related | Xanthine Oxidase (XO) | 1N5X | -8.9 | GLU802, ARG880, THR1010 |
| Anti-Cancer | PI3K | 4JPS | -9.7 | VAL851, LYS802, ASP933 |
Experimental Protocol: Molecular Docking
This protocol outlines the steps for performing a rigid-flexible molecular docking experiment using AutoDock Vina, a widely used open-source docking program.[13]
Caption: A standard workflow for performing protein-ligand molecular docking.
Methodology:
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared receptor in PDBQT format.[1]
-
-
Ligand Preparation:
-
Obtain the 3D structure of Lucenin-3 from PubChem in SDF format.[6]
-
Use a tool like Open Babel to convert the SDF file to PDBQT format, defining the rotatable bonds and assigning charges.
-
-
Grid Box Definition:
-
Identify the active site of the receptor, either from the literature or by locating the binding pocket of the co-crystallized ligand.
-
Define the coordinates and dimensions (x, y, z) of a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.[13]
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the prepared receptor and ligand files, and the grid box parameters.
-
Execute the docking simulation using the AutoDock Vina command-line interface. The program will generate multiple binding poses (conformations) for the ligand, each with a corresponding binding energy score.[8]
-
-
Results Analysis:
-
Examine the output file to identify the pose with the lowest binding energy, which represents the most probable binding mode.
-
Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between Lucenin-3 and the protein's active site residues.[14]
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[12][15] A stable complex is characterized by minimal deviation in its structure throughout the simulation.
Experimental Protocol: Protein-Ligand MD Simulation
This protocol provides a generalized workflow for running an MD simulation of a protein-ligand complex using GROMACS, a high-performance simulation package.[16]
Caption: Key steps involved in setting up and running a molecular dynamics simulation.
Methodology:
-
System Preparation:
-
Start with the best-docked pose of the Lucenin-3-protein complex obtained from molecular docking.
-
Choose an appropriate force field (e.g., CHARMM36, AMBER) to define the potential energy of the system.[15][16]
-
Generate a topology file for the protein using GROMACS tools.
-
Generate force field parameters and topology for the ligand (Lucenin-3), often using external servers like CGenFF or Antechamber.[15]
-
-
Solvation and Ionization:
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any unfavorable steric clashes.[17]
-
-
Equilibration:
-
Conduct a two-phase equilibration process. First, run a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Next, run a simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[16]
-
-
Production MD Run:
-
Following equilibration, run the production MD simulation without restraints for a desired duration (typically on the order of nanoseconds, e.g., 100 ns).[15]
-
-
Trajectory Analysis:
-
Analyze the output trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable RMSD plot (plateauing) indicates the complex has reached equilibrium.[12]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[12]
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Predicted Signaling Pathways and Mechanisms of Action
Based on the extensive research on its aglycone, luteolin, Lucenin-3 is predicted to exert its bioactivities through several key mechanisms.[2][18]
Antioxidant Mechanism
Flavonoids are potent antioxidants primarily due to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals, such as reactive oxygen species (ROS).[19][20] The catechol (3',4'-dihydroxy) moiety on the B-ring of Lucenin-3 is a critical pharmacophore for this activity.[19]
Caption: Direct radical scavenging mechanism predicted for Lucenin-3.
Anti-Diabetic Mechanism
The anti-diabetic effects of flavonoids can be attributed to the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract.[21][22] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.[22]
Caption: Inhibition of carbohydrate-hydrolyzing enzymes by Lucenin-3.
Conclusion and Future Directions
This guide outlines a comprehensive in silico framework for investigating the bioactivity of Lucenin-3. The predictive data suggest that while Lucenin-3 possesses promising potential for interacting with therapeutic targets related to diabetes, inflammation, and oxidative stress, its poor predicted oral bioavailability presents a significant challenge. The methodologies detailed herein—from ADMET prediction and molecular docking to molecular dynamics simulations—provide a robust starting point for further research. The next logical steps involve the experimental validation of these computational predictions through in vitro enzyme inhibition assays, cell-based studies, and eventually, in vivo animal models to confirm the therapeutic potential of Lucenin-3.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijapbjournal.com [ijapbjournal.com]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 10. scribd.com [scribd.com]
- 11. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 12. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 14. phcogj.com [phcogj.com]
- 15. benchchem.com [benchchem.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luteolin in the Management of Type 2 Diabetes Mellitus [foodandnutritionjournal.org]
- 19. mdpi.com [mdpi.com]
- 20. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potential of Lichen Compounds as Antidiabetic Agents with Antioxidative Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Flavonoid C-Glycosides in Medicinal Plants: A Technical Guide for Drug Discovery and Development
Abstract
Flavonoid C-glycosides represent a significant class of plant secondary metabolites, distinguished by a robust carbon-carbon bond between a flavonoid aglycone and a sugar moiety. This structural feature confers enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, leading to greater bioavailability and unique pharmacological profiles. Found abundantly in a variety of medicinal plants, these compounds exhibit a broad spectrum of therapeutic activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects. This technical guide provides an in-depth overview of the biosynthesis, chemical diversity, and pharmacological actions of flavonoid C-glycosides. It details experimental protocols for their extraction, isolation, and quantification, and presents quantitative data on their occurrence in select medicinal plants. Furthermore, this document illustrates key signaling pathways modulated by these compounds, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of health benefits.[1] They are typically present as O-glycosides or C-glycosides.[1] Flavonoid C-glycosides are characterized by the direct attachment of a sugar unit to the flavonoid skeleton via a C-C bond, most commonly at the C-6 or C-8 positions of the A-ring.[2] This linkage makes them resistant to acid and enzymatic hydrolysis.[3]
This enhanced stability influences their absorption, metabolism, and overall biological activity, making them attractive candidates for pharmaceutical development.[3] Prominent examples of flavonoid C-glycosides include vitexin, isovitexin, orientin, and isoorientin, which have been isolated from numerous medicinal plants and are associated with significant therapeutic properties.[4] This guide will explore the core aspects of flavonoid C-glycosides, from their biosynthesis in plants to their molecular mechanisms of action and the methodologies required for their scientific investigation.
Biosynthesis of Flavonoid C-Glycosides
The biosynthesis of flavonoid C-glycosides is a specialized branch of the general flavonoid pathway. It begins with the formation of a flavanone precursor, such as naringenin. The key enzymatic step is the C-glycosylation of a 2-hydroxyflavanone intermediate, a reaction catalyzed by a specific UDP-dependent C-glycosyltransferase (CGT).[5] This enzyme facilitates the attachment of a glucose moiety from UDP-glucose to the flavonoid core.[5] The resulting 2-hydroxyflavanone-C-glucoside is unstable and subsequently undergoes spontaneous dehydration to form the stable 6-C- or 8-C-glucosyl flavone.[5] In some plants, a single enzyme can catalyze the di-C-glycosylation of flavanones to produce compounds like vicenin-2.[6]
Quantitative Data of Flavonoid C-Glycosides in Medicinal Plants
The concentration of flavonoid C-glycosides can vary significantly depending on the plant species, part of the plant used, geographical location, and harvesting time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of these compounds.
| Flavonoid C-Glycoside | Medicinal Plant | Plant Part | Concentration (% w/w) | Reference |
| Isoorientin | Gentiana olivieri | Leaves | 3.70% | [7] |
| Gentiana olivieri | Flowers | 3.28% | [7] | |
| Gentiana gelida | Flowers | 3.52% | [7] | |
| Gentiana asclepiadea | Leaves | 3.07% | [7] | |
| Vitexin | Santalum album | Leaves | 38.563 µg/mL (in extract) | [8] |
| Isovitexin | Santalum album | Leaves | 37.956 µg/mL (in extract) | [8] |
Pharmacological Activities and Signaling Pathways
Flavonoid C-glycosides exert their biological effects by modulating various cellular signaling pathways. Their anti-cancer and anti-inflammatory properties are often linked to the regulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Anti-Cancer Activity
Many flavonoids demonstrate anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[9][10] For instance, the flavone C-glycoside isoorientin has been shown to induce apoptosis in gastric cancer cells by inhibiting the p-ERK, p-STAT3, and NF-κB signaling pathways through ROS-mediated mechanisms.[11] Luteolin, the aglycone of orientin and isoorientin, can induce apoptosis in cancer cells via the JNK and p38 signaling cascades.[12]
Other Pharmacological Activities
-
Antioxidant Activity: Flavonoid C-glycosides are potent scavengers of free radicals, contributing to their protective effects against oxidative stress-related diseases.[13]
-
Anti-inflammatory Activity: They can suppress the production of pro-inflammatory mediators by inhibiting enzymes like cyclooxygenase-2 (COX-2) and modulating signaling pathways such as NF-κB.[10]
-
Anti-diabetic Activity: Some C-glycosides have been shown to improve glucose metabolism and insulin sensitivity.[4]
Experimental Protocols
Extraction of Flavonoid C-Glycosides
Ultrasound-Assisted Extraction (UAE)
This modern technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[14][15]
-
Plant Material: Dried and powdered plant material (e.g., leaves).
-
Solvent: A mixture of ethanol or methanol and water (e.g., 58.86% ethanol).[15]
-
Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add the solvent at a specific liquid-to-solid ratio (e.g., 24.76 mL/g).[15]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a specified power (e.g., 411.43 W) and temperature for a set duration (e.g., 30 minutes).[15]
-
After extraction, centrifuge the mixture (e.g., at 15,000 x g for 15 minutes).[16]
-
Filter the supernatant through a 0.45 µm membrane filter.[16]
-
The resulting extract can be concentrated using a rotary evaporator and stored at 4°C for further analysis.[16]
-
Isolation and Purification
Column Chromatography
This is a fundamental technique for separating compounds from a complex mixture.
-
Stationary Phase: Silica gel is commonly used for the separation of flavonoids. For glycosides, more polar adsorbents like Sephadex LH-20 or macroporous resins (e.g., AB-8) can be effective.[17][18]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For example, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate and then methanol.[18]
-
Procedure:
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.
-
Concentrate the crude plant extract and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the mobile phase, starting with the least polar solvent combination.
-
Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
Collect the eluate in fractions of a fixed volume.
-
Analyze each fraction using Thin Layer Chromatography (TLC) to identify fractions containing the target compounds.
-
Pool the fractions containing the purified compound and evaporate the solvent. Further purification can be achieved using techniques like preparative HPLC.[17]
-
Quantification and Identification
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method for the simultaneous identification and quantification of flavonoid C-glycosides.
-
Chromatographic Conditions (Example for Vitexin and Isovitexin): [8][16]
-
Column: Hypersil GOLD aQ Column (150 × 2.1 mm, 3 µm) or equivalent C18 column.[16]
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).[16]
-
Gradient Program: 5% to 35% A over 15 minutes.[16]
-
Flow Rate: 0.3 mL/min.[16]
-
Column Temperature: 35°C.[16]
-
Injection Volume: 3 µL.[16]
-
Detection Wavelength (UV): 336 nm.[16]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[19]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity by monitoring a specific precursor ion to product ion transition.
-
Key Parameters: Optimized parameters include declustering potential, collision energy, source temperature, and ion spray voltage. For C-glycosides, characteristic fragmentation involves the cross-ring cleavage of the sugar moiety, resulting in neutral losses of 90 and 120 amu for a hexose.[19][20]
-
General Experimental Workflow
The process of studying flavonoid C-glycosides from medicinal plants follows a logical progression from raw material to data analysis.
Conclusion and Future Perspectives
Flavonoid C-glycosides from medicinal plants are a promising source of novel therapeutic agents due to their enhanced stability and diverse pharmacological activities. This guide has provided a comprehensive overview of their biosynthesis, quantitative occurrence, and the experimental methodologies essential for their study. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and characterize these valuable natural products. Future research should focus on elucidating the complete biosynthetic pathways in a wider range of plant species, exploring the synergistic effects of these compounds in complex plant extracts, and conducting more extensive in vivo and clinical trials to validate their therapeutic potential. Advances in metabolic engineering also offer exciting possibilities for the sustainable production of high-value flavonoid C-glycosides.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of Anticancer Apigenin Glycosides Flavonoids from Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 3. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Glycosyltransferases catalyzing the formation of di-C-glucosyl flavonoids in citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
- 9. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 10. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids and Gastric Cancer Therapy: From Signaling Pathway to Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. air.unimi.it [air.unimi.it]
- 15. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. phcog.com [phcog.com]
- 20. mdpi.com [mdpi.com]
Unveiling the Presence of Luteolin Di-C-Glycosides in the Plant Kingdom: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and biological activities of luteolin di-C-glycosides, a class of flavonoid compounds of significant interest to researchers, scientists, and drug development professionals. While the specific compound "Luteolin C-glucoside C-xyloside" is not prominently documented in scientific literature, this guide focuses on the closely related and well-researched luteolin di-C-glycosides, such as Luteolin 6,8-di-C-glucoside (Lucenin-2).
Natural Occurrence of Luteolin Di-C-Glycosides
Luteolin and its glycosidic derivatives are widespread throughout the plant kingdom, contributing to the vibrant colors of flowers and fruits and protecting plants from various environmental stressors.[1] Luteolin di-C-glycosides, characterized by the presence of two sugar moieties attached to the luteolin backbone through carbon-carbon bonds, have been identified in various plant species. The C-glycosidic linkage confers greater stability to these compounds compared to their O-glycoside counterparts.
The following table summarizes the quantitative data available for the occurrence of luteolin di-C-glycosides and related C-glycosides in several plant sources.
| Compound | Plant Source | Part of Plant | Concentration | Reference |
| Luteolin 6,8-di-C-glucoside | Capsicum annuum | Fruits | Not specified | [2] |
| Luteolin 6-C-glucoside 8-C-arabinoside | Guadua angustifolia | Leaves | Not specified | [3] |
| Luteolin 6-C-glucoside 8-C-arabinoside | Bambara groundnut | Seed coats | Not specified | [3] |
| Total Flavone C-glycosides | Tea (Camellia sinensis) | Leaves | 0.48-2.69 g/kg dry weight | [4] |
| Orientin (Luteolin 8-C-glucoside) | Clinacanthus nutans | Leaves | 0.00-0.86 mmol/g | [5] |
| Isoorientin (Luteolin 6-C-glucoside) | Clinacanthus nutans | Leaves | Not specified in direct concentration from this source | [5] |
Experimental Protocols for Isolation and Structural Elucidation
The isolation and characterization of luteolin di-C-glycosides from plant matrices involve a multi-step process that leverages various chromatographic and spectroscopic techniques.
General Extraction and Isolation Protocol
A general workflow for the extraction and isolation of luteolin di-C-glycosides is outlined below. This process typically begins with the extraction of dried plant material, followed by purification steps to isolate the compounds of interest.
Detailed Methodologies
1. Extraction: Dried and powdered plant material is typically extracted with organic solvents like methanol or ethanol, often with the aid of techniques such as sonication or reflux to enhance extraction efficiency. For instance, in the isolation of flavonoids from Schisandra chinensis, a reflux extraction with 70% ethanol has been employed.[6]
2. Column Chromatography: The crude extract is subjected to column chromatography for initial purification. A variety of stationary phases can be used, including silica gel and Sephadex. In the isolation of luteolin 8-C-β-D-glucopyranoside from Salvadora persica roots, the ethyl acetate extract was subjected to silica gel column chromatography.[7][8]
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of individual compounds, preparative HPLC is the method of choice. This technique allows for high-resolution separation of closely related compounds.
4. Structural Elucidation: The definitive structure of the isolated compounds is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HMQC, and HMBC) experiments are crucial for determining the connectivity of atoms within the molecule, including the positions of the sugar moieties on the luteolin backbone.[1][9]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are used to determine the molecular weight and elemental composition of the compound.[1]
Biological Activities and Signaling Pathways
Luteolin and its glycosides are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[10] These effects are often mediated through the modulation of key cellular signaling pathways.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[10] While direct studies on luteolin di-C-glycosides are still emerging, the known anti-inflammatory effects of luteolin C-glycosides suggest a similar mechanism of action.[11]
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. Luteolin has been demonstrated to suppress the JAK/STAT pathway, thereby reducing the production of pro-inflammatory mediators.[5][12] This inhibitory effect on the JAK/STAT pathway highlights another potential mechanism through which luteolin di-C-glycosides may exert their anti-inflammatory effects.
This technical guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery. The information presented herein underscores the potential of luteolin di-C-glycosides as valuable compounds for further investigation and development.
References
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin attenuates experimental dry eye disease via dual modulation of macrophage JAK-STAT signaling and corneal epithelial MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of C-glycosylation of luteolin on its antioxidant, anti-Alzheimer's disease, anti-diabetic, and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]
- 10. Luteolin is a bioflavonoid that attenuates adipocyte-derived inflammatory responses via suppression of nuclear factor-κB/mitogen-activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 12. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Lucenin-3 by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Lucenin-3, a flavone di-C-glycoside, in plant extracts and purified samples. The described methodology is synthesized from established analytical protocols for structurally related flavonoid glycosides and provides a comprehensive framework for the accurate and precise determination of Lucenin-3. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Lucenin-3, a luteolin-6-C-glucoside-8-C-xyloside, is a naturally occurring flavonoid found in various plant species. As with many flavonoids, there is growing interest in its potential biological activities. Accurate and reliable quantification of Lucenin-3 is essential for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, accessible, and reliable technique for the analysis of such phenolic compounds. This application note provides a detailed protocol for the quantification of Lucenin-3, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: Purified Lucenin-3 (purity ≥95%).
-
Sample Preparation: Analytical balance, ultrasonic bath, vortex mixer, syringe filters (0.45 µm).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of Lucenin-3, based on methods for similar flavone C-glycosides[1][2][3][4]:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min, 10-15% B; 5-20 min, 15-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B (post-run equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm (based on the characteristic absorption maximum for luteolin glycosides) |
Preparation of Standard Solutions
Accurately weigh approximately 5 mg of Lucenin-3 reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 500 µg/mL. From this stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation from Plant Material
-
Grinding: Mill the dried plant material to a fine powder (e.g., 40-mesh).
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature[5][6].
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection[5].
Method Validation (Representative Data)
The following tables summarize the expected performance of the method. The data presented are representative values for structurally similar flavone C-glycosides and should be verified through a full method validation for Lucenin-3 according to ICH guidelines[1][2][3][4].
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 |
| RSD of Retention Time | ≤ 1.0% |
| RSD of Peak Area | ≤ 2.0% |
Table 2: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Lucenin-3 | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Lucenin-3 | 5 | < 2.0 | < 3.0 |
| 25 | < 2.0 | < 3.0 | |
| 75 | < 2.0 | < 3.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| Lucenin-3 | 10 | 98 - 102 | < 3.0 |
| 50 | 98 - 102 | < 3.0 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Lucenin-3 | ~ 0.1 | ~ 0.4 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Lucenin-3.
Caption: Experimental workflow for Lucenin-3 quantification.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accessible approach for the quantification of Lucenin-3 in various sample matrices. The protocol for sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and sensitivity. While the presented validation parameters are based on structurally similar compounds, they provide a strong foundation for the full validation of this method for Lucenin-3. This application note serves as a valuable resource for researchers and scientists requiring accurate quantification of this bioactive flavonoid.
References
- 1. Analysis of flavone C-glycosides in the leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Lucenin 3 in Plant Extracts by LC-MS/MS
Introduction
Lucenin 3, a di-C-glycosylflavone of luteolin, is a significant natural compound found in various medicinal plants. Its potential pharmacological activities have garnered interest within the scientific and drug development communities. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, pharmacokinetic studies, and understanding its biological roles. This application note details a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in plant extracts. The method provides high selectivity and sensitivity, making it suitable for demanding research and quality assurance applications.
Experimental Protocols
1. Sample Preparation
A precise and consistent sample preparation protocol is essential for accurate quantification. The following procedure is based on established methods for flavonoid extraction from plant materials.[1][2][3][4]
-
Materials:
-
Dried and powdered plant material
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (hydrophilic PTFE)
-
-
Procedure:
-
Accurately weigh 1.0 g of the finely powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the suspension in an ultrasonic bath for 60 minutes at room temperature.[2]
-
Centrifuge the mixture at 4,000 rpm for 15 minutes.[2]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
-
Prepare a calibration curve by spiking known concentrations of a this compound standard into a blank matrix extract.
-
2. Liquid Chromatography (LC) Method
The chromatographic separation is optimized to achieve a sharp peak shape for this compound and to resolve it from other potentially interfering compounds in the plant extract.[4][5][6]
-
Instrument: UHPLC/HPLC system
-
Column: Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3 µm)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid[4]
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 4 µL[4]
-
Column Temperature: 40°C[4]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 20.0 90 24.0 90 24.1 40 | 29.0 | 40 |
3. Tandem Mass Spectrometry (MS/MS) Method
The MS/MS detection is performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The parameters are set for the specific fragmentation of this compound. The analysis is typically performed in negative ionization mode, which often provides better sensitivity for flavonoids.[7][8]
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: -4500 V
-
Nebulizer Gas: 40 psi
-
Turbo Gas Temperature: 500°C
-
MRM Transitions: The following table summarizes the proposed quantitative data for this compound analysis. The exact mass transitions and collision energies should be optimized by infusing a standard solution of this compound.
Quantitative Data Summary
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| This compound | 547.1 | 427.1 ([M-H-120]⁻) | 150 | -35 | ESI- |
| Qualifier 1 | 547.1 | 397.1 ([M-H-150]⁻) | 150 | -45 | ESI- |
| Qualifier 2 | 547.1 | 307.0 | 150 | -55 | ESI- |
Note: The molecular formula for this compound (Luteolin-6,8-di-C-arabinoside) is C₂₅H₂₄O₁₄, with a molecular weight of 548.45 g/mol . The precursor ion in negative mode is [M-H]⁻ at m/z 547.1. Product ions correspond to characteristic losses from the C-glycosidic sugar moieties.
Visualizations
Experimental Workflow Diagram
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. japsonline.com [japsonline.com]
- 5. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of Linarin, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Lucenin-3 from Ephedra alata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction, purification, and quantification of Lucenin-3, a bioactive flavonoid glycoside, from the aerial parts of Ephedra alata. The methodologies described herein are based on established techniques for the isolation of flavonoid glycosides from plant materials.
Introduction
Ephedra alata, a plant species rich in various phytochemicals, has been identified as a source of flavonoids, including lucenins.[1] Lucenin-3, a C-glycosylflavone, is of interest for its potential pharmacological activities. This protocol outlines a systematic approach to isolate and purify Lucenin-3 for further research and development.
Quantitative Data Summary
The following table summarizes the reported yield of total flavonoids from Ephedra alata using different extraction solvents. While specific yield for Lucenin-3 is not extensively reported, the total flavonoid content provides a valuable benchmark for extraction efficiency.
| Extraction Solvent | Plant Part | Total Flavonoid Content (mg/g of dry extract) | Reference |
| Methanol | Aerial Parts | 54.66 (Rutin Equivalents) | [2] |
| Methanol | Fruits | 98.95 (Rutin Equivalents) | [3] |
| Ethanol | Aerial Parts | 5.44 (Rutin Equivalents) | [2] |
| Aqueous | Aerial Parts | 0.519 (Rutin Equivalents) | [2] |
| Hydro-methanolic | Aerial Part | 154.54 (Quercetin Equivalents) | [4] |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh aerial parts (stems and leaves) of Ephedra alata. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-drying at a controlled temperature (e.g., 40-50°C) can be employed to expedite the process.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient extraction.[5]
Extraction of Crude Flavonoid Extract
This protocol utilizes solvent extraction, a common method for isolating flavonoids from plant matrices.[6][7]
-
Maceration:
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
Defatting (Optional): If the plant material has a high lipid content, a defatting step can be included prior to methanolic extraction by macerating the powdered material with a non-polar solvent like n-hexane.
Purification of Lucenin-3
A multi-step chromatographic approach is recommended for the purification of Lucenin-3 from the crude extract.
3.1. Solid Phase Extraction (SPE) for Preliminary Cleanup
-
Column Preparation: Use a macroporous resin column (e.g., AB-8 resin) and equilibrate it with deionized water.[8]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the flavonoid-rich fraction using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect the fractions and monitor for the presence of flavonoids using thin-layer chromatography (TLC).
3.2. Column Chromatography on Sephadex LH-20
-
Column Packing: Prepare a column with Sephadex LH-20 resin and equilibrate it with methanol.[9]
-
Sample Application: Concentrate the flavonoid-rich fraction from SPE, dissolve it in a small volume of methanol, and apply it to the top of the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol as the mobile phase.[9]
-
Fraction Collection: Collect fractions of a defined volume and monitor them by TLC or HPLC to identify those containing Lucenin-3.
3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain high-purity Lucenin-3, preparative HPLC is the method of choice.[10][11]
-
Column: A reversed-phase C18 column is suitable for the separation of flavonoid glycosides.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (solvent A) and water with a small amount of acid (e.g., 0.1% formic acid) (solvent B) is commonly used. The gradient program should be optimized to achieve the best separation of Lucenin-3 from other co-eluting compounds.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb, typically around 280 nm and 340 nm.
-
Fraction Collection: Collect the peak corresponding to Lucenin-3 based on its retention time, which can be determined by running an analytical HPLC with a Lucenin-3 standard if available.
-
Purity Confirmation: The purity of the isolated Lucenin-3 should be confirmed by analytical HPLC and spectroscopic methods such as LC-MS and NMR.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the extraction and purification protocol for Lucenin-3 from Ephedra alata.
Caption: Workflow for the extraction and purification of Lucenin-3.
References
- 1. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Ephedra alata fruit extracts: phytochemical screening, anti-proliferative activity and inhibition of DPPH, α-amylase, α-glucosidase, and lipase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Lucenin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3 is a flavonoid, a class of natural compounds known for their diverse biological activities. Structurally, it is a flavone C-glycoside of luteolin. Due to the limited availability of direct research on Lucenin-3, these application notes leverage data and established protocols for the closely related and well-studied flavonoid, luteolin, to provide a comprehensive guide for investigating the potential therapeutic effects of Lucenin-3. These protocols are designed to assess the cytotoxic, apoptotic, anti-inflammatory, and antioxidant properties of Lucenin-3 in cell-based models.
Data Presentation: Summary of Luteolin Activity
The following tables summarize the reported biological activities of luteolin, which can serve as a benchmark for interpreting the results of Lucenin-3 assays.
Table 1: Anti-proliferative Activity of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Leukemia | MTT | 12.5 - 15 | [1] |
| A431 | Squamous Cell Carcinoma | MTT | 19 | [1] |
| Lung Carcinoma | Lung Cancer | MTT | 12 | [1] |
| GLC4 | Lung Cancer | MTT | 40.9 | [1] |
| COLO 320 | Colon Cancer | MTT | 32.5 | [1] |
| HeLa | Cervical Cancer | MTT | 20 (at 48h) | [2] |
| BGC-823 | Gastric Cancer | MTT | 20, 40, 60 (dose-dependent) | [3] |
Table 2: Anti-inflammatory Activity of Luteolin
| Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide Production | 17.1 | [4] |
| RAW 264.7 | ELISA | TNF-α Release | < 1 | [5] |
| RAW 264.7 | ELISA | IL-6 Release | < 1 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Lucenin-3 on cell viability by measuring the metabolic activity of cells.
Materials:
-
Lucenin-3
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Lucenin-3 in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the Lucenin-3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Lucenin-3).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Lucenin-3
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of Lucenin-3 for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway for Apoptosis Induction
Caption: Simplified signaling pathways of apoptosis induction.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the inhibitory effect of Lucenin-3 on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Lucenin-3
-
RAW 264.7 macrophage cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Lucenin-3 for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by Lucenin-3.
Antioxidant Assay (Cellular ROS Measurement)
This assay quantifies the ability of Lucenin-3 to scavenge intracellular reactive oxygen species (ROS) using the fluorescent probe DCFH-DA.
Materials:
-
Lucenin-3
-
Human cell line (e.g., HaCaT keratinocytes)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
H₂O₂ (Hydrogen peroxide)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and incubate for 24 hours.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of Lucenin-3 for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Monitor the fluorescence at different time points (e.g., every 5 minutes for 1 hour).
MAPK Signaling Pathway in Oxidative Stress
Caption: Modulation of the MAPK signaling pathway by Lucenin-3.
Disclaimer
The provided protocols and data are for research purposes only. The information regarding luteolin is intended to serve as a guide for investigating Lucenin-3. It is essential to optimize these protocols for your specific experimental conditions and cell lines. The biological activities of Lucenin-3 may differ from those of luteolin.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for In Vivo Experimental Design of Lucenin-3 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Lucenin-3, a naturally occurring flavonoid. Given the limited direct in vivo data on Lucenin-3, the protocols and experimental designs outlined below are based on established methodologies for structurally related and well-researched flavonoids, such as luteolin.[1][2][3][4][5][6][7][8] Lucenin-3, a derivative of luteolin, is anticipated to exhibit similar biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][4][7][9]
Section 1: Overview of Lucenin-3 and Potential Therapeutic Applications
Lucenin-3, chemically known as Luteolin C-glucoside C-xyloside, is a flavone glycoside.[10] Flavonoids, as a class, are recognized for their broad range of pharmacological effects.[4][8][11][12] Preclinical studies on the aglycone luteolin have demonstrated potent anti-inflammatory, antioxidant, and anticancer activities, suggesting that Lucenin-3 may hold similar therapeutic promise.[1][2][3][4][5][6][7][8] These application notes will focus on the in vivo experimental designs to investigate these key biological activities.
Potential Therapeutic Areas for Lucenin-3:
-
Inflammatory Disorders
-
Diseases associated with Oxidative Stress
-
Oncology
Section 2: General Considerations for In Vivo Studies
A successful in vivo study design requires careful consideration of several factors to ensure the generation of robust and reproducible data.
2.1. Animal Models The choice of animal model is critical and depends on the specific research question. Common rodent models for studying inflammation, oxidative stress, and cancer include:
-
Mice: BALB/c, C57BL/6, ICR, and athymic nude mice (for xenograft studies).
-
Rats: Wistar and Sprague-Dawley.
All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[13][14]
2.2. Compound Formulation and Administration Lucenin-3's solubility and stability should be determined to prepare a suitable formulation for administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a non-toxic solvent like dimethyl sulfoxide (DMSO).
Routes of Administration:
-
Oral (Per Os, P.O.): This is a common and clinically relevant route.[14]
-
Intraperitoneal (I.P.): Bypasses first-pass metabolism, leading to higher bioavailability.
-
Intravenous (I.V.): For direct systemic administration.
The volume of administration should be carefully calculated based on the animal's body weight.[13][14][15]
2.3. Dosing Regimen The dose and frequency of administration should be determined based on preliminary in vitro efficacy data and pilot in vivo toxicity studies. A dose-response study is recommended to identify the optimal therapeutic dose.
2.4. Monitoring and Endpoint Analysis Animals should be monitored regularly for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.[14] At the end of the study, tissues and blood should be collected for various analyses.[18][19][20][21][22]
Section 3: Experimental Protocols for Evaluating Biological Activities
This section provides detailed protocols for investigating the anti-inflammatory, antioxidant, and anticancer effects of Lucenin-3 in vivo.
Anti-inflammatory Activity
Objective: To evaluate the efficacy of Lucenin-3 in reducing acute and chronic inflammation.
3.1.1. Model 1: Carrageenan-Induced Paw Edema in Mice (Acute Inflammation)
This model is widely used to screen for acute anti-inflammatory activity.[23]
Protocol:
-
Animal Model: Male ICR mice (20-25 g).
-
Grouping:
-
Group 1: Vehicle control (e.g., saline, p.o.).
-
Group 2: Lucenin-3 (e.g., 10 mg/kg, p.o.).
-
Group 3: Lucenin-3 (e.g., 50 mg/kg, p.o.).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure: a. Administer Lucenin-3 or vehicle orally 60 minutes before carrageenan injection.[23] b. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[23] c. Measure paw volume or thickness using a plethysmometer or calipers at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition.
-
Collect paw tissue for histopathological examination and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Lucenin-3 | 10 | 0.65 ± 0.04 | 23.5 |
| Lucenin-3 | 50 | 0.45 ± 0.03 | 47.1 |
| Indomethacin | 10 | 0.40 ± 0.02 | 52.9 |
Workflow Diagram:
Signaling Pathway Diagram:
Luteolin, the aglycone of Lucenin-3, is known to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation.[1][5]
Antioxidant Activity
Objective: To determine if Lucenin-3 can mitigate oxidative stress in vivo.
3.2.1. Model 2: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats
This model is used to evaluate the protective effects of compounds against chemically-induced oxidative damage, particularly in the liver.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Grouping:
-
Group 1: Normal control (Vehicle only).
-
Group 2: CCl4 control (Vehicle + CCl4).
-
Group 3: Lucenin-3 (e.g., 25 mg/kg, p.o.) + CCl4.
-
Group 4: Lucenin-3 (e.g., 50 mg/kg, p.o.) + CCl4.
-
Group 5: Positive control (e.g., Silymarin, 100 mg/kg, p.o.) + CCl4.
-
-
Procedure: a. Pre-treat animals with Lucenin-3 or vehicle daily for 7 days. b. On day 7, administer a single dose of CCl4 (1 mL/kg, i.p., diluted 1:1 in olive oil) to induce oxidative stress, 1 hour after the final dose of Lucenin-3. c. Euthanize animals 24 hours after CCl4 administration.
-
Endpoint Analysis:
-
Collect blood for serum analysis of liver function enzymes (ALT, AST).
-
Collect liver tissue for:
-
Histopathological examination.
-
Measurement of oxidative stress markers: Malondialdehyde (MDA) levels.
-
Assays for antioxidant enzyme activities: Superoxide dismutase (SOD), Catalase (CAT), and Glutathione peroxidase (GPx).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) (Mean ± SD) | Liver MDA (nmol/mg protein) (Mean ± SD) | Liver SOD (U/mg protein) (Mean ± SD) |
| Normal Control | - | 35 ± 4 | 1.2 ± 0.2 | 150 ± 12 |
| CCl4 Control | - | 250 ± 20 | 4.5 ± 0.5 | 75 ± 8 |
| Lucenin-3 | 25 | 180 ± 15 | 3.1 ± 0.4 | 105 ± 10 |
| Lucenin-3 | 50 | 110 ± 12 | 2.0 ± 0.3 | 130 ± 11 |
| Silymarin | 100 | 90 ± 10 | 1.8 ± 0.2 | 140 ± 13 |
Workflow Diagram:
Anticancer Activity
Objective: To assess the potential of Lucenin-3 to inhibit tumor growth in vivo.
3.3.1. Model 3: Human Cancer Xenograft Model in Nude Mice
This is a standard model to evaluate the efficacy of a test compound on human tumors.[3][23]
Protocol:
-
Animal Model: Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).[3][23]
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Lucenin-3 (e.g., 20 mg/kg, i.p. or p.o.).
-
Group 3: Lucenin-3 (e.g., 40 mg/kg, i.p. or p.o.).
-
Group 4: Positive control (e.g., Cisplatin, 5 mg/kg, i.p.).
-
-
Procedure: a. Subcutaneously inject 1-5 x 10^6 cancer cells suspended in PBS or Matrigel into the flank of each mouse.[23] b. Allow tumors to grow to a palpable size (e.g., 100 mm³). c. Randomize mice into treatment groups. d. Administer Lucenin-3, vehicle, or positive control according to the desired schedule (e.g., daily or 3 times a week) for a specified period (e.g., 21 days). e. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[23] f. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Perform immunohistochemistry (IHC) on tumor sections for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Western blot analysis of tumor lysates to investigate target signaling pathways.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1200 ± 150 | - | +5.0 |
| Lucenin-3 | 20 | 850 ± 120 | 29.2 | +4.5 |
| Lucenin-3 | 40 | 550 ± 100 | 54.2 | +3.8 |
| Cisplatin | 5 | 400 ± 80 | 66.7 | -8.0 |
Signaling Pathway Diagram:
Luteolin has been shown to modulate several pathways involved in cancer progression, such as STAT3 and PI3K/Akt.[3][7][24]
Section 4: Tissue Collection and Processing
Proper tissue handling is crucial for obtaining reliable data.
4.1. Blood Collection
-
Blood can be collected via cardiac puncture at the time of euthanasia.
-
For serum, allow blood to clot at room temperature and then centrifuge.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.
4.2. Tissue Harvesting
-
Tissues should be collected immediately after euthanasia to prevent degradation.[19]
-
For histopathology and immunohistochemistry, fix tissues in 10% neutral buffered formalin.[18][21] The volume of formalin should be at least 10 times the tissue volume.[21]
-
For biochemical assays (ELISA, Western blot, qPCR), snap-freeze tissues in liquid nitrogen and store them at -80°C.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific research objectives and available resources. All procedures involving animals must adhere to institutional and national guidelines for animal welfare.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. 2.11. Tissue Collection for Morphology Analysis, Histopathology, and Immunohistochemistry [bio-protocol.org]
- 19. animalcare.umich.edu [animalcare.umich.edu]
- 20. Tissue Sample Collection | The Society for the Preservation of Natural History Collections [spnhc.org]
- 21. hyline.com [hyline.com]
- 22. Specimen Collection and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. Luteolin Attenuates Atherosclerosis Via Modulating Signal Transducer And Activator Of Transcription 3-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Effects of Luteolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, has garnered significant attention for its potential anti-cancer properties. As the aglycone of compounds like Lucenin-3, Luteolin has been the subject of extensive research, demonstrating a range of effects against various cancer types. These application notes provide a comprehensive overview of the anti-cancer activities of Luteolin, detailed protocols for key experimental assays, and visual representations of the molecular pathways involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Luteolin.
Data Presentation: Quantitative Effects of Luteolin on Cancer Cells
The anti-proliferative and pro-apoptotic effects of Luteolin have been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, as well as its impact on apoptosis and cell cycle progression.
Table 1: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |
| Lung Cancer | A549 | 41.59 | 24 | [1] |
| A549 | 27.12 | 48 | [1] | |
| A549 | 24.53 | 72 | [1] | |
| H460 | 48.47 | 24 | [1] | |
| H460 | 18.93 | 48 | [1] | |
| H460 | 20.76 | 72 | [1] | |
| GLC4 | 40.9 | Continuous | [2] | |
| Breast Cancer | MDA-MB-231 | Not specified | - | [3] |
| Colon Cancer | LoVo | 66.70 | 24 | [4][5] |
| LoVo | 30.47 | 72 | [4][5] | |
| HCT-15 | Not specified | - | [4] | |
| COLO 320 | 32.5 | Continuous | [2] | |
| Cervical Cancer | HeLa | ~20 | 48 | [6] |
| Esophageal Squamous Cell Carcinoma | EC1, KYSE450 | 20-60 | Not specified | [7][8] |
| Multidrug Resistant Cancer | NCI-ADR/RES | ~45 | 24 | [9] |
| NCI-ADR/RES | ~35 | 48 | [9] | |
| MCF-7/MitoR | ~45 | 24 | [9] | |
| MCF-7/MitoR | ~35 | 48 | [9] | |
| Leukemia | HL60 | 12.5 | Not specified | [2] |
| Gastric Cancer | TGBC11TKB | 1.3 | Not specified | [2] |
| Melanoma | B16 4A5 | 2.3 | Not specified | [2] |
Table 2: Effects of Luteolin on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Duration (h) | Apoptosis Induction | Cell Cycle Arrest | Citation |
| HeLa | 10 | 48 | Increase in early apoptotic cells from 2.89% to 9.75% | G2/M arrest at 5 µM, Sub-G1 accumulation at 10 & 20 µM | [6] |
| HeLa | 20 | 48 | Increase in early apoptotic cells to 12.4% | ~50% of cells in sub-G1 phase | [6] |
| LoVo | Not specified | - | Apoptosis induction | G2/M phase arrest | [5] |
| MDA-MB-231 | 30 | 24 | Significant increase in apoptosis | S phase arrest | [3] |
| EC1, KYSE450 | 20, 40 | 24 | Increased apoptotic rate | G2/M phase arrest | [7][8] |
| NCI-ADR/RES, MCF-7/MitoR | 50 | 18 | Apoptosis induction | S phase arrest | [9] |
Signaling Pathways Modulated by Luteolin
Luteolin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Key pathways affected include the PI3K/Akt/mTOR, MAPK, and STAT3 signaling cascades. Luteolin has been shown to inhibit the phosphorylation of key proteins in these pathways, leading to downstream effects such as cell cycle arrest and apoptosis.[4][10][11]
Caption: Luteolin's multifaceted anti-cancer mechanism.
Experimental Workflow for Investigating Luteolin's Anti-Cancer Effects
A typical workflow for assessing the anti-cancer properties of Luteolin involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression, followed by mechanistic studies using techniques like Western blotting.
Caption: A standard workflow for Luteolin anti-cancer studies.
Logical Relationship of Luteolin's Cellular Effects
The anti-cancer activity of Luteolin is a result of a cascade of events initiated by its interaction with cellular targets. This leads to the inhibition of pro-survival pathways and the activation of cell death mechanisms, ultimately resulting in the suppression of tumor growth.
Caption: The logical cascade of Luteolin's anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Luteolin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Luteolin in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Luteolin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Luteolin concentration) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Luteolin stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Luteolin for the desired duration. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Luteolin stock solution (in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Luteolin as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 500 µL of PI staining solution and incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are probed using antibodies specific to the target protein.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with Luteolin and controls.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
References
- 1. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Lucenin-3: Application Notes for a Potential Neuroprotective Agent
A Focus on the Closely Related Flavonoid, Luteolin
Initial literature searches for "Lucenin-3" yielded limited specific data on its neuroprotective properties. However, extensive research is available for Luteolin, a structurally related flavone from which Lucenin-3 (Luteolin-6,8-di-C-glucoside) is derived. This document will focus on the well-documented neuroprotective activities of Luteolin as a proxy to provide comprehensive application notes and protocols relevant to researchers, scientists, and drug development professionals exploring the potential of this class of flavonoids.
Luteolin has demonstrated significant promise as a neuroprotective agent through its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] It has shown efficacy in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in models of traumatic brain injury and stroke.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the neuroprotective effects of Luteolin.
Table 1: In Vitro Studies of Luteolin
| Cell Line | Model of Neurotoxicity | Luteolin Concentration | Key Findings | Reference |
| PC12 | Aβ₂₅₋₃₅-induced apoptosis | Not specified | Significantly downregulated Bax and caspase-3; upregulated Bcl-2, estrogen receptor beta (Erβ), and p-ERK1/2. | [1] |
| PC12 | MPP⁺-induced apoptosis | Not specified | Attenuated MPP⁺-induced apoptosis. | [1] |
| SH-SY5Y | MPP⁺-induced apoptosis | Not specified | Protected against MPP⁺-induced apoptosis. | [1] |
| Rat Glioblastoma (C6) | MPP⁺-induced model of PD | 5 µM | Activated Nrf2 pathway via ERK1/2 signaling. | [1] |
| HT22 | Aβ₁₋₄₂-induced neurodegeneration | Not specified | Reduced Aβ-induced neurodegeneration in a JNK-dependent manner. | [4] |
| Differentiated SH-SY5Y | Aβ₁₋₄₂-induced neuroinflammation | 0.27, 2.7, 27 µM (as co-ultraPEALut) | Reduced IκBα degradation, NF-κB translocation, and GFAP expression. | [5] |
| Primary Cultured Neurons (mice) | Scratch model (TBI) | Not specified | Lowered intracellular ROS and increased neuron survival. | [3] |
| SW10 | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Not specified | Enhanced cell viability, alleviated apoptosis, and suppressed ROS, IL-1β, IL-6, NLRP3, and MMP9. | [6] |
Table 2: In Vivo Studies of Luteolin
| Animal Model | Disease Model | Luteolin Dosage | Key Findings | Reference |
| 3xTg-AD Mice | Alzheimer's Disease | Dose-dependent | Improved spatial learning and memory; reduced Aβ plaques and neuroinflammation. | [1] |
| Mice | Aβ₁₋₄₂-induced Alzheimer's Disease | 80 mg/kg/day for 2 weeks | Inhibited p-JNK and p38 activation; reduced GFAP, Iba-1, p-NF-kB p65, TNF-α, and IL-1β. | [4] |
| Rats | 3-Nitropropionic acid-induced Huntington's Disease | 50 or 100 mg/kg (p.o.) for 14 days | Improved body weight and neurobehavioral alterations; attenuated oxidative stress and improved mitochondrial enzyme complex activities. | [7] |
| Mice | Traumatic Brain Injury (Marmarou's weight-drop) | Not specified | Ameliorated neurological deficits, brain water content, and neuronal apoptosis; restored MDA and GPx levels. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol is adapted from studies investigating Luteolin's protection against Aβ-induced toxicity.[5]
Objective: To assess the neuroprotective effect of a test compound (e.g., Luteolin) against amyloid-beta (Aβ₁₋₄₂) induced neurotoxicity in differentiated SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Retinoic acid
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Aβ₁₋₄₂ peptide
-
Test compound (Luteolin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To induce differentiation, plate cells at a suitable density and treat with 10 µM retinoic acid for 5-7 days.
-
Subsequently, replace the medium with serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days to obtain a mature neuronal phenotype.
-
-
Aβ₁₋₄₂ Preparation:
-
Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.
-
-
Treatment:
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of the test compound (e.g., Luteolin at 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding 1 µM of the prepared Aβ₁₋₄₂ oligomers to the cell culture medium.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium and add fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is a general guideline for assessing protein expression levels, as seen in studies of Luteolin's effect on pathways like JNK and NF-κB.[4][5]
Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., p-JNK, IκBα).
Materials:
-
Treated cell lysates or brain tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Aβ₁₋₄₂-Induced Alzheimer's Disease Model
This protocol is based on the methodology described for investigating Luteolin's effects in a mouse model of AD.[4]
Objective: To evaluate the in vivo neuroprotective efficacy of a test compound in a mouse model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂.
Animals:
-
Male C57BL/6 mice (or other appropriate strain)
Materials:
-
Aβ₁₋₄₂ peptide
-
Sterile saline
-
Stereotaxic frame
-
Hamilton syringe
-
Test compound (Luteolin)
-
Vehicle for test compound administration
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide the animals into experimental groups (e.g., Sham, Aβ₁₋₄₂ + Vehicle, Aβ₁₋₄₂ + Test Compound).
-
-
Aβ₁₋₄₂ Preparation and i.c.v. Injection:
-
Prepare aggregated Aβ₁₋₄₂ by dissolving in sterile saline and incubating at 37°C for several days.
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Inject 5 µL of Aβ₁₋₄₂ (e.g., at a concentration of 1 µg/µL) into the lateral ventricles over 5 minutes. Sham animals receive a saline injection.
-
-
Test Compound Administration:
-
Following the i.c.v. injection, administer the test compound (e.g., Luteolin at 80 mg/kg/day) or vehicle daily for a specified period (e.g., 2 weeks) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Testing (Optional):
-
Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline.
-
Collect the brains and dissect the hippocampus and cortex.
-
Process the tissue for biochemical analyses (e.g., Western blotting for inflammatory and apoptotic markers, ELISA for cytokine levels) and histopathological examination (e.g., immunostaining for Aβ plaques, GFAP, and Iba-1).
-
Signaling Pathways and Visualizations
Luteolin exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: Luteolin activates the Nrf2-ARE antioxidant pathway.
Caption: Luteolin inhibits Aβ-induced neuroinflammation via the JNK pathway.
Caption: Luteolin protects against OGD/R-induced injury by inhibiting the NLRP3/IL-1β pathway.
These application notes and protocols provide a framework for researchers to investigate the neuroprotective potential of Lucenin-3 and related flavonoids like Luteolin. The provided methodologies can be adapted to specific research questions and experimental setups.
References
- 1. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin alleviates oxygen-glucose deprivation/reoxygenation-induced neuron injury by regulating NLRP3/IL-1β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of lutein against 3-nitropropionic acid-induced Huntington's disease-like symptoms: possible behavioral, biochemical, and cellular alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lucenin-3 in Diabetes Research
A Focus on the Aglycone Luteolin as a Proxy
Introduction
Lucenin-3, a C-glycoside of the flavonoid Luteolin, is a natural compound with potential therapeutic applications.[1] Specifically, it is identified as Luteolin C-glucoside C-xyloside.[1] While research on the broader class of flavonoids in metabolic diseases is extensive, specific studies on the direct application of Lucenin-3 in diabetes research are currently limited. However, its aglycone, Luteolin, has been the subject of numerous investigations, demonstrating significant anti-diabetic properties.[2][3] These studies provide a valuable framework for understanding the potential mechanisms and applications of Luteolin derivatives like Lucenin-3. It is important to note that as a glycoside, Lucenin-3 will likely exhibit different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), compared to Luteolin, which could impact its biological activity.[4]
This document provides detailed application notes and protocols based on the existing research for Luteolin, serving as a foundational guide for researchers interested in exploring the therapeutic potential of Lucenin-3 in diabetes and its complications. The methodologies and findings presented for Luteolin can be adapted for initial studies on Lucenin-3.
Anti-Diabetic Mechanisms of Luteolin
Luteolin exerts its anti-diabetic effects through multiple pathways, primarily centered around its antioxidant, anti-inflammatory, and insulin-sensitizing properties.[2][3]
-
Antioxidant Activity: Luteolin effectively scavenges reactive oxygen species (ROS), which are key contributors to pancreatic β-cell dysfunction and insulin resistance in diabetes.[2] It can inhibit enzymes that generate ROS and protect components of the cellular antioxidant systems.[2]
-
Anti-inflammatory Effects: Chronic inflammation is closely linked to the pathogenesis of type 2 diabetes. Luteolin can attenuate inflammation by inhibiting the production of pro-inflammatory cytokines.[2]
-
Insulin Sensitization: Luteolin has been shown to improve insulin sensitivity by influencing the Akt2 kinase pathway.[2] Akt2 plays a crucial role in insulin signaling and glucose uptake by promoting the translocation of the GLUT4 glucose transporter to the cell surface.[2]
-
Enzyme Inhibition: Luteolin can inhibit enzymes involved in glucose metabolism, such as α-glucosidase, which helps to control postprandial hyperglycemia.
-
Signaling Pathway Modulation: Luteolin has been found to modulate several key signaling pathways involved in cellular metabolism and survival, including the PI3K/Akt, mTOR, and AMPK pathways.[5]
Quantitative Data from Luteolin Studies in Diabetes Models
The following tables summarize quantitative data from preclinical studies on Luteolin in animal models of diabetes. These serve as a reference for expected outcomes in similar experimental setups.
Table 1: Effects of Luteolin on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control | Diabetic Control | Luteolin-Treated Diabetic (200 mg/kg) |
| Blood Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Near Normal |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Significantly Increased | Near Normal |
| 24-h Urea Protein (mg) | Normal | Significantly Increased | Near Normal |
| Kidney SOD Activity (U/mg protein) | Normal | Significantly Decreased | Significantly Increased |
| Kidney MDA Level (nmol/mg protein) | Normal | Significantly Increased | Significantly Decreased |
Data adapted from a study on the protective effects of Luteolin on diabetic nephropathy in STZ-induced diabetic rats.[6]
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the anti-diabetic effects of compounds like Luteolin and can be adapted for Lucenin-3.
Induction of Diabetes in Animal Models (Streptozotocin-Induced)
This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast the rats overnight (12-14 hours) before STZ injection.
-
Freshly prepare STZ solution in cold citrate buffer. A typical dose is 50-65 mg/kg body weight.
-
Administer a single intraperitoneal (i.p.) injection of the STZ solution.
-
Provide the rats with 5% sucrose water for the first 24 hours after injection to prevent hypoglycemic shock.
-
Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
-
Divide the diabetic rats into control and treatment groups. The treatment group will receive the test compound (e.g., Luteolin or Lucenin-3) at a predetermined dose and duration.
Assessment of Antioxidant Activity in Kidney Tissue
This protocol outlines the measurement of superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels in kidney homogenates as markers of oxidative stress.
Materials:
-
Kidney tissue from experimental animals
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Commercially available SOD and MDA assay kits
Procedure:
-
Euthanize the animals at the end of the experimental period and perfuse the kidneys with cold saline to remove blood.
-
Excise the kidneys, weigh them, and homogenize a portion in cold phosphate buffer.
-
Centrifuge the homogenate at a specified speed and temperature (e.g., 10,000 x g for 15 minutes at 4°C).
-
Collect the supernatant (kidney lysate) for the assays.
-
Measure the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Determine SOD activity and MDA levels in the supernatant using the respective commercial assay kits, following the manufacturer's instructions.
-
Normalize the SOD activity and MDA levels to the protein concentration of the sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the anti-diabetic effects of Luteolin and a general experimental workflow for its evaluation.
References
- 1. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Luteolin in the Management of Type 2 Diabetes Mellitus [foodandnutritionjournal.org]
- 3. rjdnmd.org [rjdnmd.org]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Protective Effects of Luteolin on Diabetic Nephropathy in STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lucenin-3 in Herbal Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3, a flavone C-glycoside, is a naturally occurring phenolic compound found in various medicinal plants. As a derivative of luteolin, it is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, making it a compound of interest in the development of herbal formulations and other health products. Accurate and precise quantification of Lucenin-3 is crucial for ensuring the quality, efficacy, and safety of these products.
These application notes provide detailed protocols for the quantification of Lucenin-3 in herbal formulations using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Experimental Protocols
Sample Preparation: Extraction of Lucenin-3 from Herbal Matrices
Effective extraction is a critical first step for the accurate quantification of Lucenin-3. The choice of solvent and method will depend on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered herbal material
-
Methanol (HPLC grade)
-
Ethanol (AR grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol: Ultrasonic-Assisted Extraction
-
Accurately weigh 1.0 g of the finely powdered herbal material into a conical flask.
-
Add 25 mL of 70% methanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a separate collection tube.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase to be used for chromatographic analysis.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.
Caption: Workflow for the extraction of Lucenin-3 from herbal materials.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of Lucenin-3 in herbal extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 350 nm.
Gradient Elution Program:
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Protocol:
-
Standard Preparation: Prepare a stock solution of Lucenin-3 standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared herbal extract sample into the HPLC system.
-
Quantification: Identify the Lucenin-3 peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of Lucenin-3 in the sample using the regression equation from the calibration curve.
Caption: General workflow for the quantification of Lucenin-3 by HPLC-UV.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex herbal matrices and for detecting low concentrations of Lucenin-3.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The specific precursor and product ions for Lucenin-3 need to be determined by infusing a standard solution. For a related compound, Lucenin-2 (m/z 609.15), typical transitions might involve the loss of glycosidic units. For Lucenin-3 (m/z 579.14), one would expect a precursor ion of [M-H]⁻ at m/z 579.1. Product ions would result from fragmentation of the glycosidic bonds.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method. An internal standard may be used for improved accuracy.
-
Method Optimization: Infuse a standard solution of Lucenin-3 to determine the optimal ESI conditions and to identify the precursor ion and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Analyze the calibration standards and samples using the optimized LC-MS/MS method.
-
Quantification: Construct a calibration curve and quantify Lucenin-3 in the samples as described for the HPLC-UV method.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput screening method.
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).
-
Sample Application: An automatic TLC sampler with nitrogen spray.
-
Developing Chamber: A twin-trough chamber.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Densitometer: A TLC scanner capable of UV detection.
-
Detection Wavelength: 350 nm.
Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of Lucenin-3 standard (1 mg/mL in methanol) and a concentrated herbal extract solution.
-
Application: Apply bands of the standard solutions (in a concentration range of e.g., 100-1000 ng/band) and the sample solution onto the HPTLC plate.
-
Development: Develop the plate in a pre-saturated developing chamber until the mobile phase front travels approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning: Scan the plate with the densitometer at 350 nm.
-
Quantification: Identify the Lucenin-3 band in the sample by comparing its Rf value with that of the standard. Quantify using the calibration curve generated from the standard bands.
Quantitative Data Summary
As specific quantitative data for Lucenin-3 in a wide range of herbal formulations is not extensively available in the public domain, the following table provides a template for summarizing such data once obtained through the application of the protocols described above.
| Herbal Formulation | Plant Source (if known) | Lucenin-3 Content (mg/g of extract) | Analytical Method Used | Reference |
| Formulation A | Example plant L. | e.g., 2.54 ± 0.12 | HPLC-UV | [Internal Data] |
| Formulation B | Mixture | e.g., 1.89 ± 0.09 | LC-MS/MS | [Internal Data] |
| Formulation C | Another example L. | e.g., 3.11 ± 0.21 | HPTLC | [Internal Data] |
Signaling Pathway of Luteolin (Aglycone of Lucenin-3)
While the specific signaling pathways of Lucenin-3 are not well-elucidated, its biological activity is likely attributed, at least in part, to its aglycone, luteolin. Luteolin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The diagram below illustrates the inhibitory effects of luteolin on pro-inflammatory pathways. It is important to note that the bioavailability and metabolic fate of Lucenin-3 will influence its in vivo activity.
Caption: Luteolin's inhibitory effects on NF-κB and AP-1 signaling pathways.
Application Notes and Protocols for the Development of a Validated Analytical Method for Lucenin-3
Introduction
Lucenin-3, a flavonoid C-glycoside, has garnered interest within the scientific community for its potential therapeutic properties. To accurately assess its efficacy, safety, and pharmacokinetic profile in drug development, a robust and validated analytical method for its quantification in various matrices is imperative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the analysis of Lucenin-3. The protocols outlined herein are based on established principles of analytical chemistry and adhere to the International Council for Harmonisation (ICH) guidelines for method validation.
Physicochemical Properties of Lucenin-3
A thorough understanding of the physicochemical properties of Lucenin-3 is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C26H28O15 | [1] |
| Molar Mass | 580.5 g/mol | [1] |
| Appearance | Yellowish powder (Hypothetical) | N/A |
| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water (Hypothetical) | N/A |
| UV max (in Methanol) | ~270 nm and ~350 nm (Hypothetical, based on similar flavonoids) | [2][3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Lucenin-3 Quantification
This protocol describes a reversed-phase HPLC method for the separation and quantification of Lucenin-3.
1.1. Equipment and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Lucenin-3 reference standard (purity ≥ 98%).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm
1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lucenin-3 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
1.4. Sample Preparation
-
For drug substance analysis, accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
For biological matrices, a suitable extraction method such as protein precipitation or solid-phase extraction will be required.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analytical Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5]
2.1. Specificity
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of Lucenin-3.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a Lucenin-3 standard solution to demonstrate that the method can resolve Lucenin-3 from its degradation products.
2.2. Linearity
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
2.3. Range
-
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
2.4. Accuracy
-
Perform recovery studies by spiking a blank matrix with known concentrations of Lucenin-3 at three levels (low, medium, and high).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.
2.5. Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or equipment.
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2%.
2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
2.7. Robustness
-
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.
-
Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
The system suitability parameters should remain within the acceptance criteria.
Data Presentation
Summary of Method Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of Lucenin-3. Peak purity index > 0.999. | No interference. Peak purity index > 0.999. |
| Linearity | ||
| Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 | - |
| Accuracy (% Recovery) | ||
| Low (5 µg/mL) | 99.5% | 98 - 102% |
| Medium (50 µg/mL) | 101.2% | 98 - 102% |
| High (90 µg/mL) | 99.8% | 98 - 102% |
| Precision (%RSD) | ||
| Repeatability (n=6) | 0.85% | ≤ 2% |
| Intermediate Precision (n=6) | 1.25% | ≤ 2% |
| LOD | 0.1 µg/mL | S/N ≥ 3 |
| LOQ | 0.3 µg/mL | S/N ≥ 10 |
| Robustness | System suitability parameters met under all varied conditions. | System suitability criteria met. |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of the analytical method for Lucenin-3.
Hypothetical Signaling Pathway Involving Lucenin-3
Caption: Hypothetical antioxidant signaling pathway modulated by Lucenin-3.
References
Application Notes and Protocols: Lucenin-3 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucenin-3, a C-glycosylflavone, is a naturally occurring flavonoid found in various plant species. As a member of the luteolin glycoside family, it is characterized by a luteolin aglycone linked to sugar moieties through carbon-carbon bonds, conferring unique chemical and biological properties. The use of well-characterized reference standards is critical in natural product research, drug discovery, and quality control to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the use of Lucenin-3 as a reference standard in analytical and biological research.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |
| Molecular Formula | C₂₆H₂₈O₁₅ | [1] |
| Molecular Weight | 580.5 g/mol | [1] |
| Purity (Typical) | ≥95% (HPLC) | [2] |
| Appearance | Yellowish powder | |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. |
Analytical Applications: Quantification of Lucenin-3 by High-Performance Liquid Chromatography (HPLC)
The following protocol provides a general method for the quantification of Lucenin-3 in various matrices, such as herbal extracts. This method should be validated by the end-user for their specific application.
Experimental Protocol: HPLC-UV
Objective: To quantify the concentration of Lucenin-3 in a sample using an external standard calibration method.
Materials and Reagents:
-
Lucenin-3 reference standard (≥95% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for mobile phase modification)
-
Sample containing Lucenin-3 (e.g., plant extract)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
Sonicator
Procedure:
-
Preparation of Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of Lucenin-3 reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
This stock solution should be stored at 4°C and protected from light.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample (e.g., 1 g of dried plant powder).
-
Extract with a suitable solvent (e.g., 50 mL of methanol) using sonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
-
-
Chromatographic Conditions (Representative): [2][3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Example Gradient: 0-10 min, 10% B; 10-25 min, 10-15% B; 25-40 min, 15% B; 40-50 min, 15-25% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the amount of Lucenin-3 in the sample by comparing its peak area to the calibration curve.
-
Experimental Workflow
References
- 1. Identification of C-glycosyl flavones by high performance liquid chromatography electrospray ionization mass spectrometry and quantification of five main C-glycosyl flavones in Flickingeria fimbriata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Assessing the Anti-inflammatory Activity of Lucenin-3 in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation, often triggered by lipopolysaccharide (LPS), results in the release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways governing these responses, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are therefore prime targets for anti-inflammatory drug development.
Lucenin-3, a flavone C-glycoside of luteolin, is a natural compound with potential anti-inflammatory properties. While direct studies on Lucenin-3 in macrophages are emerging, the well-documented anti-inflammatory effects of its aglycone, luteolin, provide a strong basis for assessing its activity. Luteolin has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages by modulating the NF-κB and MAPK signaling cascades.[1][2][3][4][5][6][7] This document provides detailed protocols and application notes for evaluating the anti-inflammatory potential of Lucenin-3 in a macrophage-based in vitro model.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols, based on findings for the related compound, luteolin. These tables are intended to serve as a template for organizing and presenting experimental results for Lucenin-3.
Table 1: Effect of Lucenin-3 on Macrophage Viability
| Concentration of Lucenin-3 (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Note: It is crucial to determine the non-toxic concentration range of Lucenin-3 before proceeding with anti-inflammatory assays.[8]
Table 2: Inhibition of Nitric Oxide (NO) Production by Lucenin-3 in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Lucenin-3 (5 µM) | ||
| LPS + Lucenin-3 (10 µM) | ||
| LPS + Lucenin-3 (25 µM) |
Note: Luteolin has been shown to inhibit NO production in a dose-dependent manner.[3][9]
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by Lucenin-3 in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + Lucenin-3 (5 µM) | |||
| LPS + Lucenin-3 (10 µM) | |||
| LPS + Lucenin-3 (25 µM) |
Note: Luteolin significantly suppresses the secretion of TNF-α, IL-6, and IL-1β in LPS-activated macrophages.[2][6][8]
Table 4: Effect of Lucenin-3 on the Expression of Pro-inflammatory Genes in LPS-Stimulated Macrophages
| Treatment | iNOS (relative mRNA expression) | COX-2 (relative mRNA expression) | TNF-α (relative mRNA expression) | IL-6 (relative mRNA expression) |
| Control (untreated) | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||||
| LPS + Lucenin-3 (5 µM) | ||||
| LPS + Lucenin-3 (10 µM) | ||||
| LPS + Lucenin-3 (25 µM) |
Note: Luteolin has been observed to downregulate the mRNA expression of iNOS, COX-2, TNF-α, and IL-6.[2][7]
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of Lucenin-3 (or vehicle control) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for the desired incubation period (e.g., 24 hours for NO and cytokine analysis).
-
Cell Viability Assay
A colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) can be employed to assess the cytotoxicity of Lucenin-3.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After 24 hours, treat the cells with varying concentrations of Lucenin-3 for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.[8]
-
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
Collect the culture supernatants from treated cells.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[10]
-
Pro-inflammatory Cytokine Measurement
The levels of TNF-α, IL-6, and IL-1β in the culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Collect the culture supernatants from treated cells.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.[11]
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to determine the effect of Lucenin-3 on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[4]
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of Lucenin-3.
Caption: Inhibition of the NF-κB signaling pathway by Lucenin-3.
Caption: Modulation of the MAPK signaling pathway by Lucenin-3.
References
- 1. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin inhibits an endotoxin-stimulated phosphorylation cascade and proinflammatory cytokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses inflammation-associated gene expression by blocking NF-kappaB and AP-1 activation pathway in mouse alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin transforms the polarity of bone marrow-derived macrophages to regulate the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Lucenin 3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Lucenin 3 in various solvents. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following guidance is based on general knowledge of flavonoid chemistry and data from structurally similar compounds like luteolin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a flavonoid glycoside with polar characteristics. For in vitro studies, it is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO).[1] If solubility issues persist, other polar solvents such as ethanol, or mixtures of co-solvents like DMSO and polyethylene glycol (PEG) or Tween 80 with saline may be tested in small quantities to find the optimal solvent system for your experiment.[1]
Q2: How should I store this compound solutions to minimize degradation?
A2: For optimal stability, this compound solutions should be stored at low temperatures. It is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified for your specific solvent and concentration. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the solution into single-use vials.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as yellowing or browning, can be an indicator of degradation. Flavonoids are susceptible to oxidation and other degradation pathways that can result in colored byproducts. If you observe a color change, it is highly recommended to verify the integrity and concentration of this compound in your solution using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment.
Q4: I am observing poor reproducibility in my bioassays using this compound. Could solvent-related instability be the cause?
A4: Yes, inconsistent stability of this compound in your chosen solvent can lead to variable effective concentrations and, consequently, poor reproducibility in bioassays. The stability of flavonoids can be influenced by factors such as the solvent's polarity, pH, exposure to light, and the presence of oxygen. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage conditions.
Q5: What are the potential degradation pathways for this compound in solution?
A5: While specific degradation pathways for this compound are not well-documented, flavonoids, in general, can degrade through several mechanisms. These include:
-
Oxidation: The polyphenolic structure of flavonoids is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.
-
Hydrolysis: The glycosidic bonds in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the sugar moieties from the luteolin aglycone.
-
Isomerization: Changes in temperature and light exposure can sometimes lead to the isomerization of flavonoids.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution. | The solvent may not be optimal for the desired concentration, or the temperature may be too low. | Try a different solvent or a co-solvent system. Gentle warming and sonication may help in initial dissolution, but be cautious of temperature-induced degradation. Prepare a more dilute solution if possible. |
| Loss of biological activity over time. | Degradation of this compound in the working solution. | Prepare fresh solutions for each experiment. If using stock solutions, validate their stability over time at the storage temperature using HPLC. Protect solutions from light and minimize exposure to air. |
| Inconsistent analytical quantification (e.g., HPLC peak area decreases). | Adsorption of this compound to container surfaces or instability in the autosampler. | Use silanized glass vials or low-adsorption polypropylene tubes. Ensure the autosampler is temperature-controlled (typically at 4°C) to maintain stability during the analytical run. |
| Appearance of unknown peaks in the chromatogram. | Degradation of this compound into byproducts. | Compare the chromatogram of the aged solution to a freshly prepared standard. If new peaks are present and the main this compound peak is reduced, degradation has occurred. This indicates the need for fresher solutions or improved storage conditions. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides solubility information for the structurally related aglycone, luteolin, which can serve as a preliminary guide for solvent selection.
Table 1: Solubility of Luteolin in Various Solvents [3]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Highest | The most suitable solvent for achieving high concentrations. |
| Tetrahydrofuran (THF) | High | A good alternative to DMSO. |
| Butanol | Moderate | |
| 1,4-Dioxane | Moderate | |
| Methanol | Moderate | |
| Diethyl Ether | Moderate | |
| Ethanol | Moderate | |
| Ethyl Acetate | Moderate | |
| Acetone | Moderate | |
| Propanol | Moderate | |
| Acetonitrile | Low | |
| Dichloromethane | Very Low | |
| Water | Very Low | |
| Toluene | Insoluble | |
| Benzene | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Assessing Flavonoid Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.[4][5][6]
1. Materials and Reagents:
- This compound standard
- HPLC-grade solvent of interest (e.g., DMSO, ethanol)
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase HPLC column
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or phosphoric acid (for mobile phase modification)
- Temperature-controlled incubator or water bath
- Autosampler vials
2. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions at a relevant concentration for your experiments.
3. Stability Study Design:
- Aliquots of the working solution are stored under different conditions (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot from each condition is taken for HPLC analysis.
4. HPLC Analysis:
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common starting point for flavonoid analysis.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30°C
- Detection Wavelength: Flavonoids typically have strong absorbance between 254 nm and 370 nm. Monitor at the absorbance maximum for this compound.
- Injection Volume: 10-20 µL
5. Data Analysis:
- The peak area of this compound is recorded at each time point for each condition.
- The percentage of this compound remaining is calculated relative to the initial time point (t=0).
- The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | Flavonoids | 12656-83-6 | Invivochem [invivochem.com]
- 2. The stability of lutein in organic solvents [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Lucenin 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Lucenin 3, with a specific focus on identifying and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[1][2] These effects can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][3][4] In complex biological matrices such as plasma or urine, components like phospholipids, proteins, and salts are common culprits behind matrix effects.[1][5] The extent of the matrix effect can be unpredictable and may vary between different samples of the same type.[2][4]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent and inaccurate results are hallmark signs of uncompensated matrix effects.[1] Since the composition of biological samples can differ between individuals or collection times, the magnitude of matrix effects can also vary, leading to poor reproducibility.[1] This phenomenon can adversely affect results and lead to erroneous reporting of the analyte's concentration.[6]
Q3: How can I quantitatively assess if matrix effects are influencing my this compound analysis?
A3: A widely accepted method is the post-extraction spike protocol, which quantitatively evaluates matrix effects.[1][5] This involves comparing the LC-MS response of this compound in a neat solution to its response when spiked into an extracted blank matrix. The ratio of these responses is called the Matrix Factor (MF).[5] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5] A consistent MF across different lots of the matrix is crucial for a robust bioanalytical method.[5]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][3][7] A SIL-IS is chemically identical to the analyte, co-elutes with it, and experiences nearly identical matrix effects, thereby providing reliable correction for signal variations.[1][8][9] When a SIL-IS is unavailable or too expensive, other strategies such as matrix-matched calibration or the use of a structural analogue as an internal standard can be employed, though they may be less effective.[10][11]
Q5: How can I improve my sample preparation to reduce matrix interferences?
A5: Advanced sample preparation techniques are crucial for removing interfering components. Solid-phase extraction (SPE) is a highly selective method that can effectively clean up complex samples by removing matrix components like phospholipids.[1][12] Other techniques include liquid-liquid extraction (LLE) and sample dilution.[13][14] Diluting the sample extract can be a simple and effective way to reduce the concentration of interfering compounds and thus diminish matrix effects, provided the method's sensitivity is not compromised.[2][13]
Q6: What if I don't have access to a blank matrix for my samples?
A6: When a true blank matrix is unavailable, several alternative calibration strategies can be employed. The standard addition method is very effective, where the sample extract is spiked with the analyte at different concentrations to create a calibration curve for each sample.[2] Other options include using a surrogate matrix (a matrix that is similar to the sample but free of the analyte) or background subtraction techniques.[2][15]
Troubleshooting and Data Interpretation
Quantitative Evaluation of Matrix Effects
To assess the impact of the matrix on this compound quantification, the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) should be calculated. The results across at least six different lots of blank matrix should be evaluated for consistency.
| Lot ID | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | 78,500 | 155,000 | 102,000 | 151,000 | 0.77 | 0.75 |
| Lot 2 | 81,200 | 151,000 | 102,000 | 151,000 | 0.80 | 0.80 |
| Lot 3 | 75,600 | 149,500 | 102,000 | 151,000 | 0.74 | 0.75 |
| Lot 4 | 95,100 | 153,000 | 102,000 | 151,000 | 0.93 | 0.92 |
| Lot 5 | 79,900 | 156,000 | 102,000 | 151,000 | 0.78 | 0.76 |
| Lot 6 | 83,400 | 154,500 | 102,000 | 151,000 | 0.82 | 0.80 |
| Mean | 0.81 | 0.80 | ||||
| %CV | 8.9% | 8.1% |
-
Interpretation: In this example, the mean Matrix Factor of 0.81 indicates an average ion suppression of 19%. The low coefficient of variation (%CV) of the IS-Normalized MF (8.1%) suggests that the stable isotope-labeled internal standard is effectively compensating for the matrix effect. A %CV of less than 15% is generally considered acceptable.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol provides a quantitative assessment of matrix effects using the post-extraction spike method.[1][5]
1. Sample Preparation:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation method. Spike this compound and its SIL-IS into the final extracted matrix eluate.[1]
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank matrix before the extraction process begins. This set is used to evaluate recovery.
2. Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
3. Calculations:
-
Matrix Factor (MF): MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)
-
Recovery (RE): RE = (Peak Response of Analyte in Set C) / (Peak Response of Analyte in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of IS)
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol describes a general "bind and elute" SPE strategy to remove matrix interferences prior to LC-MS/MS analysis.
1. SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., reversed-phase C18).
-
Wash the cartridge with 1-2 mL of methanol (or acetonitrile).
-
Equilibrate the cartridge with 1-2 mL of water or an appropriate aqueous buffer. Do not allow the sorbent bed to dry out after this step.[16]
2. Sample Loading:
-
Load the pre-treated sample extract onto the SPE cartridge at a slow, consistent flow rate.
3. Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.
4. Elution:
-
Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
5. Evaporation and Reconstitution:
-
Evaporate the collected eluent to dryness, typically under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
1. Solvent Selection:
-
Choose an organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with the sample's aqueous phase and in which this compound has high solubility.
2. Extraction:
-
Combine the aqueous sample with the chosen organic solvent in a separatory funnel or vial.
-
Vortex or shake the mixture vigorously for a set period (e.g., 1-5 minutes) to facilitate the transfer of the analyte into the organic phase.
-
Allow the layers to separate. Centrifugation can be used to accelerate this process.[14]
3. Collection:
-
Carefully collect the organic layer containing this compound.
-
Repeat the extraction process on the remaining aqueous layer 1-2 more times to maximize recovery.
4. Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Troubleshooting Workflow
If you are experiencing issues with your this compound quantification, follow this logical workflow to diagnose and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Lucenin-3 Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Lucenin-3 from plant material.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during your extraction experiments, leading to improved yield and purity of Lucenin-3.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low Lucenin-3 Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting C-glycosyl flavonoids like Lucenin-3. | Lucenin-3, as a flavonoid glycoside, is polar. Use polar solvents like methanol, ethanol, or mixtures of alcohol and water.[1][2] 70-80% ethanol or methanol solutions are often effective.[3][4] Conduct small-scale trials with different solvent polarities to find the optimal one for your plant material. |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile flavonoids. Conversely, a temperature that is too low may result in inefficient extraction. | The ideal temperature is a balance between solubility and stability. For many flavonoids, a range of 40°C to 70°C is effective.[5] For techniques like reflux extraction, the boiling point of the solvent will dictate the temperature; for instance, reflux with methanol is around 65°C. For ultrasonic or microwave-assisted extractions, start with lower temperatures (e.g., 40-50°C) and shorter durations to avoid degradation.[3][6] | |
| Insufficient Extraction Time: The contact time between the solvent and the plant material may not be long enough to allow for complete extraction. | Extraction time depends on the method. Maceration may require several hours to days.[2] More advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce the time to minutes.[3][6] Optimize the extraction time by taking aliquots at different time points and analyzing the Lucenin-3 content. | |
| Incorrect Solid-to-Liquid Ratio: A low solvent volume may lead to saturation, preventing further dissolution of Lucenin-3. An excessively high ratio increases solvent consumption and cost. | A common starting point for the solid-to-liquid ratio is 1:10 to 1:30 (g/mL).[2][5] Optimization of this parameter is crucial and can be guided by response surface methodology. | |
| Inadequate Particle Size of Plant Material: Large particles can limit solvent penetration, while particles that are too fine can lead to difficulties in filtration. | Grinding the dried plant material to a uniform, fine powder (e.g., 40-60 mesh) increases the surface area for extraction. However, avoid excessively fine powders that may form clumps. | |
| Presence of Impurities in the Final Extract | Co-extraction of Unwanted Compounds: The chosen solvent may also be extracting other compounds with similar polarities, such as chlorophylls, lipids, or other phenolics. | Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and chlorophylls.[7] Further purification can be achieved using column chromatography (e.g., with silica gel or Sephadex) or solid-phase extraction (SPE). |
| Degradation of Lucenin-3: Exposure to high temperatures, light, or extreme pH during extraction or solvent evaporation can cause degradation. | Use amber glassware to protect the extract from light. Evaporate the solvent under reduced pressure at a low temperature (e.g., < 40°C). Maintain a slightly acidic to neutral pH during extraction, as flavonoids can be unstable in alkaline conditions. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of Lucenin-3 can vary depending on the plant's age, growing conditions, harvesting time, and drying/storage conditions. | Use plant material from the same source and harvest time for a series of experiments. Ensure consistent drying and storage protocols. |
| Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent ratio can lead to different extraction efficiencies. | Maintain strict control over all extraction parameters. Use calibrated equipment and document all steps meticulously. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for Lucenin-3?
A1: There is no single "best" method, as the optimal choice depends on factors like the plant matrix, available equipment, and desired scale.
-
Conventional Methods: Maceration and Soxhlet extraction are simple but can be time-consuming and require large solvent volumes. Reflux extraction is often more efficient than maceration.[1][2]
-
Modern Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient, requiring shorter times and less solvent, which can reduce the risk of compound degradation.[3][6]
Q2: Which solvent is most effective for extracting Lucenin-3?
A2: Lucenin-3 is a polar C-glycosyl flavonoid. Therefore, polar solvents are most effective. Methanol and ethanol, particularly in aqueous solutions (e.g., 70-80%), are commonly used and have shown high efficacy for extracting flavonoids from various plant sources.[1][2][4]
Q3: How does pH affect Lucenin-3 extraction?
A3: The pH of the extraction medium can influence the stability and solubility of flavonoids. Generally, a slightly acidic to neutral pH is preferred. Highly alkaline conditions can lead to the degradation of flavonoids.
Q4: Should I use fresh or dried plant material for Lucenin-3 extraction?
A4: Dried plant material is typically used for a few reasons. Drying removes water, which can interfere with the extraction efficiency of organic solvents. It also allows for easier grinding into a fine powder, increasing the surface area for extraction. Furthermore, using dried material allows for better standardization of the starting material's weight.
Q5: How can I confirm the presence and quantity of Lucenin-3 in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Mass Spectrometry) is the most common and reliable method for the identification and quantification of Lucenin-3.[1][8] A certified standard of Lucenin-3 is required for accurate quantification.
Quantitative Data on Extraction Parameters
The following table summarizes optimized parameters for flavonoid extraction from plant materials known to contain Lucenin-3 or similar flavonoids. Note that these are starting points, and optimization for your specific plant material is recommended.
| Plant Material | Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Yield/Observation | Reference |
| Ficus carica (Fig) leaves | Ultrasound-Enzyme-Assisted Aqueous Two-Phase Extraction | 38% Ethanol / 18% Ammonium Sulfate | 50 | 30 min (ultrasound), 150 min (enzymolysis) | 1:20 | 60.22 mg/g total flavonoids | [3] |
| Vitex negundo leaves | Reflux | Methanol | ~65 (Boiling point) | 2 hours | 1:10 | Highest luteolin content compared to other methods | [1][2] |
| Ficus carica (Fig) leaves | Microwave-Assisted Extraction | 70% Ethanol | 70 | 60 min | 1:10 | Higher relative concentration of rutin and kaempferol | |
| Vitex negundo leaves | Microwave-Assisted Extraction | 65% Methanol | 48 | 14 min | 1:14 | Optimal for Total Phenolic and Flavonoid Content | [6] |
Experimental Protocols
Protocol for Reflux Extraction of Lucenin-3 (Adapted from Vitex negundo studies)
-
Preparation of Plant Material: Dry the plant leaves at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (40-60 mesh).
-
Extraction Setup: Place 10 g of the powdered plant material into a 250 mL round-bottom flask. Add 100 mL of 80% methanol (solid-to-liquid ratio of 1:10).[2]
-
Reflux: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.[2]
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C in an airtight, light-protected container.
Protocol for Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the reflux protocol.
-
Extraction: Place 5 g of the powdered material in a 100 mL beaker. Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20).
-
Sonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.[3]
-
Filtration and Concentration: Filter the extract and evaporate the solvent as described in the reflux protocol.
-
Storage: Store the extract under the same conditions as the reflux extract.
Visualizations
Experimental Workflow for Lucenin-3 Extraction and Analysis
Caption: Workflow for Lucenin-3 extraction, from sample preparation to analysis.
Postulated Anti-Inflammatory Signaling Pathway for Lucenin-3
This diagram is based on known pathways modulated by the structurally similar flavonoid, luteolin.
Caption: Lucenin-3's potential inhibition of key inflammatory signaling pathways.
References
- 1. Comparative assessment of extraction methods and quantitative estimation of luteolin in the leaves of Vitex negundo Linn. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. etflin.com [etflin.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Luteolin Glycoside Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the chromatographic separation of luteolin glycoside isomers. These isomers, which include positional isomers (e.g., luteolin-7-O-glucoside vs. luteolin-3'-O-glucoside) and other structurally similar compounds, present a significant separation challenge due to their nearly identical physicochemical properties.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of luteolin glycoside isomers.
Question 1: Why am I observing poor resolution or complete co-elution of my luteolin glycoside isomers?
Answer:
Poor resolution is the most common challenge and typically stems from the subtle structural differences between isomers, leading to very similar retention behaviors on the chromatographic column. Several factors in your methodology could be the cause:
-
Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity to resolve closely related isomers. The separation on a C18 column is primarily driven by hydrophobicity, which is often very similar between isomers.
-
Suboptimal Mobile Phase Composition: The pH, solvent composition, and additives in the mobile phase are critical for achieving selectivity. For ionizable compounds like luteolin glycosides, small changes in pH can significantly alter retention and selectivity.
-
Inadequate Method Parameters: Factors such as column temperature and flow rate can influence the separation.
Solutions to Improve Resolution:
-
Stationary Phase Selection:
-
Phenyl-based Columns: Consider using a phenyl-hexyl or other phenyl-based stationary phase. These columns can provide alternative selectivity through π-π interactions with the aromatic rings of the luteolin structure, which can be different for various isomers.[1][2][3][4]
-
Mixed-Mode Columns: Columns that offer multiple interaction modes, such as reversed-phase and ion-exchange, can enhance separation.[5]
-
Superficially Porous Particles (SPP) or Sub-2 µm Columns: These columns offer higher efficiency, leading to narrower peaks and better resolution.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the luteolin backbone, affecting their interaction with the stationary phase. Experiment with a pH range around the pKa values of your analytes. Using acidic modifiers is common.
-
Mobile Phase Additives:
-
Acidic Modifiers: The addition of small percentages (0.1-2%) of formic acid, acetic acid, or phosphoric acid to the mobile phase is a standard practice to improve peak shape and selectivity for flavonoids.[6][7]
-
Ionic Liquids: Some studies have shown that ionic liquids as mobile phase additives can significantly improve the resolution of flavonoid aglycones.[8][9]
-
-
Organic Solvent: While acetonitrile is commonly used, methanol can offer different selectivity for flavonoids and is worth exploring.
-
-
Temperature and Flow Rate Optimization:
-
Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity. A study on flavonoid isomer separation found 40°C to be the optimal temperature for their method.[10] It is recommended to test a range of temperatures (e.g., 25°C to 50°C).
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[11]
-
Question 2: My peaks for luteolin glycoside isomers are showing significant tailing. What can I do to improve peak shape?
Answer:
Peak tailing for flavonoid glycosides is often caused by strong interactions between the analyte and active sites on the silica backbone of the stationary phase, or by secondary interactions.
Solutions to Reduce Peak Tailing:
-
Mobile Phase pH: As with resolution, the pH of the mobile phase is crucial. Using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of residual silanol groups on the stationary phase and the phenolic hydroxyl groups of the analytes, leading to more symmetrical peaks.[12]
-
High Purity Silica Columns: Use modern, high-purity silica columns where the number of residual silanol groups is minimized.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.
-
Use of Additives: In addition to acids, other mobile phase additives can help to reduce tailing. For basic compounds, an amine modifier like triethylamine is sometimes used, though for acidic flavonoids, an acidic modifier is more common.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for luteolin glycoside isomers?
A1: A good starting point would be a reversed-phase method using a C18 or a Phenyl-Hexyl column. For the mobile phase, a gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice.
Q2: How can I confirm the identity of the separated luteolin glycoside isomers?
A2: Due to their isomeric nature, UV detection alone is often insufficient for positive identification. The most reliable method for identification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS).[6][13] These techniques can provide mass-to-charge ratio and fragmentation patterns that can help to distinguish between isomers. When available, comparison of retention times and mass spectra with certified reference standards is the gold standard for confirmation.
Q3: Can supercritical fluid chromatography (SFC) be used for the separation of luteolin glycoside isomers?
A3: Yes, SFC has been shown to be a viable and often faster alternative to HPLC for the separation of flavonoids.[14] SFC typically uses carbon dioxide as the main mobile phase with a small amount of an organic modifier. The addition of ionic liquids as modifiers in SFC has also been shown to improve the resolution of flavonoid aglycones.[8]
Q4: What are typical elution orders for luteolin glycoside isomers in reversed-phase chromatography?
A4: The elution order can vary depending on the specific isomers and the chromatographic conditions. However, some general trends have been observed. For instance, in one study, flavone-8-C-glycosides were found to elute faster than flavone-6-C-glycosides.[10] The position of the glycosidic linkage and the type of sugar moiety both influence the polarity and, consequently, the retention time.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the separation of flavonoid and luteolin glycoside isomers.
Table 1: HPLC Column and Mobile Phase Conditions for Flavonoid Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column Type | C18[6] | Phenyl-Hexyl[2][3][4] | UPLC BEH C18[13] |
| Particle Size | 3.5 µm[6] | 5.0 µm[3] | 1.7 µm[8] |
| Dimensions | 150 x 4.6 mm[6] | 150 x 4.6 mm[3] | Not Specified |
| Mobile Phase A | 0.1% Formic Acid in Water/Methanol (95:5 v/v)[6] | Water with 0.1% Formic Acid[13] | Water with 2% Formic Acid[7] |
| Mobile Phase B | Acetonitrile[6] | Methanol[13] | Acetonitrile[7] |
| Elution Type | Isocratic (88:12 v/v A:B)[6] | Gradient[13] | Gradient[7] |
Table 2: Optimized HPLC Method Parameters
| Parameter | Value | Reference |
| Flow Rate | 1.0 - 1.2 mL/min | [6][10] |
| Column Temperature | 40 °C | [10] |
| Detection Wavelength | 350 - 360 nm | [7][10][15] |
| Injection Volume | 10 µL | [7][16] |
Detailed Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Separation of Flavonoid C-Glycoside Isomers
This protocol is based on a validated method for the simultaneous quantification of isomeric flavonoid C-glycosides.[6]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Prepare a mixture of acetonitrile and a buffer solution (0.1% formic acid in a 95:5 water:methanol mixture) in a ratio of 12:88 (v/v).
-
Degassing: Degas the mobile phase using an inline degasser or by sonication.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: Maintain at ambient temperature or a controlled temperature (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the eluent at a wavelength of 350 nm.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify and quantify the isomers based on the retention times and peak areas relative to prepared standards.
-
Protocol 2: Gradient RP-HPLC Method for Separation of Flavonoid Isomers
This protocol is adapted from a method developed for separating flavonoid isomers in buckwheat sprouts.[10]
-
System Preparation:
-
HPLC System: HPLC with a PDA detector.
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% (v/v) acidic water (e.g., with formic or acetic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 360 nm.
-
Gradient Program:
-
Start with a suitable initial percentage of mobile phase B.
-
Develop a linear gradient to increase the percentage of mobile phase B over time to elute the compounds of interest.
-
Include a column wash and re-equilibration step at the end of the gradient.
-
-
-
Sample Preparation:
-
Extract the flavonoids from the plant material using a suitable solvent (e.g., 80% ethanol).[17]
-
Filter the extract through a 0.45 µm filter.
-
-
Analysis:
-
Inject the sample and run the gradient program.
-
Identify peaks by comparing retention times and UV spectra with standards.
-
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of luteolin glycoside isomers.
Caption: A troubleshooting decision tree for common chromatographic issues with luteolin glycoside isomers.
References
- 1. welch-us.com [welch-us.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
- 17. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of flavonoid C-glycosides under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flavonoid C-glycosides. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My flavonoid C-glycoside appears to be degrading during my experiment. What are the most likely causes?
A1: Degradation of flavonoid C-glycosides, although they are generally more stable than their O-glycoside counterparts, can occur under certain experimental conditions. The primary factors to investigate are pH, temperature, enzymatic activity, and oxidative stress. Extreme pH levels, particularly alkaline conditions, and high temperatures can lead to the breakdown of the flavonoid structure.[1][2] The presence of specific enzymes, if not properly inactivated, can also contribute to degradation.[3][4] Additionally, exposure to oxidative conditions may affect the stability of these compounds.
Q2: How does the stability of C-glycosides compare to O-glycosides?
A2: Flavonoid C-glycosides are significantly more stable than flavonoid O-glycosides.[5][6][7] This increased stability is attributed to the C-C bond linking the sugar moiety to the flavonoid aglycone, which is stronger and more resistant to acid and enzymatic hydrolysis than the C-O bond found in O-glycosides.[6][7] While O-glycosides can be readily hydrolyzed to their aglycones under acidic conditions or by various glycosidases, C-glycosides are much more resistant to such cleavage.[8][9]
Q3: Can flavonoid C-glycosides be hydrolyzed enzymatically?
A3: While more resistant to hydrolysis than O-glycosides, certain enzyme preparations can act on flavonoid C-glycosides. Complex enzyme mixtures, such as snailase, which contains a variety of hydrolases, have been shown to be effective in hydrolyzing a range of flavonoid glycosides, including C-glycosides.[3] Specific β-glucosidases may also exhibit activity towards C-glycosides, although this is less common than their action on O-glycosides.[4] The effectiveness of enzymatic hydrolysis depends on the specific enzyme, substrate, and reaction conditions.
Q4: What are the typical degradation products of flavonoid C-glycosides?
A4: Under harsh conditions that lead to the cleavage of the flavonoid rings, the degradation can result in simpler phenolic compounds and aromatic acids.[10][11] For instance, the C-ring of the flavonoid structure can be cleaved, leading to the formation of smaller molecules.[10] However, due to the stability of the C-glycosidic bond, the sugar moiety often remains attached to a fragment of the original aglycone. Complete cleavage to the aglycone and sugar is less frequent than with O-glycosides.
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of flavonoid C-glycoside after extraction or processing.
-
Question: I am observing a significant loss of my target flavonoid C-glycoside during my experimental workflow. What should I check?
-
Answer:
-
Review your pH conditions: Flavonoid C-glycosides can degrade under alkaline pH. Ensure that your buffers and solutions are within a stable pH range, preferably neutral to slightly acidic.[1]
-
Assess thermal stress: High temperatures, especially for prolonged periods, can cause degradation.[2][12][13] Evaluate the temperature settings of your procedures, such as drying or evaporation steps. Consider using lower temperatures or shorter exposure times.
-
Check for enzymatic activity: If working with crude plant extracts or biological samples, endogenous enzymes may be present and active. Ensure that your protocol includes a step to denature enzymes, such as heat treatment or the use of enzymatic inhibitors, early in the extraction process.
-
Minimize exposure to light and oxygen: Flavonoids can be susceptible to oxidative degradation. Protect your samples from light and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a problem.
-
Issue 2: Inconsistent results in stability studies.
-
Question: My stability experiments for a flavonoid C-glycoside are giving variable results. How can I improve consistency?
-
Answer:
-
Strictly control pH and temperature: Small variations in pH and temperature can significantly impact degradation rates. Use calibrated equipment and freshly prepared buffers for each experiment.
-
Standardize sample matrix: The presence of other components in your sample matrix can affect stability. If possible, conduct initial stability studies on the purified compound before testing in more complex mixtures.
-
Monitor for microbial contamination: In longer-term studies, microbial growth can introduce enzymes that may degrade your compound.[14] Ensure samples are sterile or contain a suitable antimicrobial agent if necessary.
-
Use a consistent analytical method: Ensure your analytical method (e.g., HPLC) is validated for stability indicating. The method should be able to separate the intact flavonoid C-glycoside from any potential degradation products.
-
Data on Flavonoid C-Glycoside Stability
Table 1: Influence of pH on the Degradation of Quercetin 8-C-glucoside and Orientin
| Compound | Medium | pH | Degradation after 24h (%) |
| Quercetin 8-C-glucoside | LB medium | 5.0 | ~10% |
| 7.0 | ~20% | ||
| 9.0 | ~50% | ||
| Orientin | LB medium | 5.0 | <10% |
| 7.0 | ~15% | ||
| 9.0 | ~40% | ||
| Quercetin 8-C-glucoside | Tris-HCl buffer | 7.0 | ~15% |
| 8.0 | ~30% | ||
| 9.0 | ~60% | ||
| Orientin | Tris-HCl buffer | 7.0 | <10% |
| 8.0 | ~20% | ||
| 9.0 | ~45% | ||
| Data adapted from a study on C-glycosylflavonoid degradation.[1] |
Table 2: Thermal Degradation of Flavonol Glycosides During Roasting (20 minutes)
| Compound | Roasting Temperature (°C) | Loss of Compound (%) |
| Rutin (Quercetin-3-O-rutinoside) | 100 | ~50% |
| 150 | ~70% | |
| 200 | >95% | |
| Kaempferol-3-O-rutinoside | 100 | ~40% |
| 150 | ~65% | |
| 200 | >95% | |
| Data adapted from a study on the thermal degradation of flavonol glycosides in noni leaves.[12] Note: These are O-glycosides, but the data illustrates the general effect of temperature on flavonoid glycoside stability. C-glycosides are expected to be more stable under similar conditions. |
Experimental Protocols
Protocol 1: General Method for Evaluating pH Stability of a Flavonoid C-Glycoside
-
Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline).
-
Sample Preparation: Dissolve a known concentration of the purified flavonoid C-glycoside in each buffer to a final concentration suitable for your analytical method (e.g., 100 µM).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C or room temperature) and protect them from light.
-
Time-course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Reaction Quenching: Immediately stop any further degradation by adding an equal volume of a quenching solvent, such as methanol or acetonitrile, and mixing thoroughly.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of the parent flavonoid C-glycoside.
-
Data Analysis: Plot the percentage of the remaining flavonoid C-glycoside against time for each pH value to determine the degradation kinetics.
Protocol 2: Enzymatic Hydrolysis using Snailase
-
Substrate Preparation: Dissolve the flavonoid C-glycoside in a suitable buffer, such as a sodium acetate buffer (pH 5.5).
-
Enzyme Solution: Prepare a fresh solution of snailase in the same buffer. The concentration of the enzyme will need to be optimized for your specific substrate.
-
Reaction Initiation: Add the snailase solution to the substrate solution to start the reaction. A typical reaction mixture might contain the flavonoid at a concentration of 1 mg/mL and snailase at 5 mg/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme, typically 37°C, for a defined period (e.g., 25 minutes to several hours).[3]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an organic solvent like methanol.
-
Analysis: Centrifuge the sample to remove precipitated protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the hydrolysis products.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of flavonoid C-glycosides.
Caption: Comparative stability of flavonoid C-glycosides versus O-glycosides.
Caption: Simplified workflow for the enzymatic hydrolysis of flavonoid C-glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxwellsci.com [maxwellsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lucenin-3
Disclaimer: Lucenin-3 is a complex flavonoid glycoside, and specific in vivo data on its bioavailability is limited in publicly available literature. Much of the following guidance is extrapolated from studies on its aglycone, luteolin, and other related flavonoids. Researchers should consider this when designing their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or undetectable plasma concentrations of Lucenin-3 after oral administration in our animal model. What are the potential reasons for this?
A1: Low plasma concentrations of Lucenin-3 are expected due to several factors inherent to many flavonoids:
-
Poor Aqueous Solubility: Lucenin-3, being a large glycoside, has predicted low water solubility, which is a primary barrier to dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Limited Membrane Permeability: The large molecular size and hydrophilic sugar moieties of Lucenin-3 likely hinder its passive diffusion across the lipid-rich membranes of intestinal epithelial cells.
-
Presystemic Metabolism: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver by phase I and phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This results in the rapid conversion of the parent compound into metabolites.[1][2]
-
Gut Microbiota Interaction: Intestinal bacteria can metabolize flavonoid glycosides, potentially cleaving the sugar groups, which can affect subsequent absorption and metabolism.[2]
Q2: What are the most promising general strategies to enhance the bioavailability of Lucenin-3?
A2: To overcome the challenges mentioned above, several formulation strategies can be employed:
-
Complexation: Utilizing complexing agents like cyclodextrins can increase the solubility of Lucenin-3 by forming inclusion complexes.
-
Lipid-Based Formulations: Formulating Lucenin-3 in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate its absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.[1][3]
-
Prodrug Approach: Chemical modification of Lucenin-3 to create a more soluble and absorbable prodrug is a viable strategy. For instance, phosphorylation of the parent flavonoid, luteolin, has been shown to significantly enhance its aqueous solubility and subsequent oral bioavailability.[1]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can lead to improved dissolution rates in the GI fluid.
Q3: What metabolites should we expect to see in plasma after oral administration of Lucenin-3?
A3: Following oral administration, it is likely that you will observe metabolites of the aglycone, luteolin, in the plasma rather than significant concentrations of the parent Lucenin-3. The metabolic pathway likely involves initial deglycosylation by gut microbiota, followed by absorption of luteolin. Once absorbed, luteolin is rapidly metabolized into glucuronidated and sulfated conjugates.[1] Therefore, analytical methods should be developed to detect not only Lucenin-3 but also luteolin and its primary metabolites.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experimental animals. | Variable dosing, stress during gavage, or non-standardized fasting periods. | 1. Ensure a consistent and proficient oral gavage technique to minimize animal stress. 2. Standardize the fasting period for all animals before dosing, as food can significantly alter flavonoid absorption. 3. Prepare fresh formulations for each experiment and ensure homogeneity. |
| Low recovery of Lucenin-3 from plasma samples during extraction. | Inefficient protein precipitation or liquid-liquid extraction, or degradation of the analyte. | 1. Optimize the protein precipitation solvent (e.g., acetonitrile, methanol). 2. For liquid-liquid extraction, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). 3. Keep samples on ice during processing and store them at -80°C immediately after collection to prevent degradation. |
| Failure to detect Lucenin-3 or its metabolites in plasma. | Insufficient analytical method sensitivity or inappropriate blood sampling times. | 1. Utilize a highly sensitive analytical method such as LC-MS/MS. 2. Ensure the blood sampling schedule includes early time points (e.g., 15, 30, 60 minutes) to capture the initial absorption phase. 3. Include a broader range of later time points to characterize the elimination phase. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Luteolin in Rats
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 18.3 ± 4.2 |
| Tmax (h) | 0.25 ± 0.1 |
| AUC(0-t) (ng·h/mL) | 35.6 ± 7.8 |
| t1/2 (h) | 2.3 ± 0.5 |
| Data is for luteolin after oral administration of Flos Chrysanthemi extract to rats. |
Experimental Protocols
Protocol 1: Preparation of a Lucenin-3 Suspension for Oral Administration
This protocol is a general method for preparing a simple suspension suitable for initial in vivo screening studies.
Materials:
-
Lucenin-3 powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Deionized water
-
Mortar and pestle
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in deionized water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of deionized water while stirring continuously with a stir plate until the CMC-Na is fully dissolved. This may take some time.
-
Weigh Lucenin-3: Accurately weigh the required amount of Lucenin-3 powder based on the desired final concentration and dosing volume.
-
Create a Paste: Place the weighed Lucenin-3 powder in a mortar. Add a small volume of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Prepare the Suspension: Gradually add the remaining 0.5% CMC-Na vehicle to the mortar while continuing to mix.
-
Homogenize: Transfer the mixture to a suitable container and stir continuously using a stir plate for at least 30 minutes to ensure a homogenous suspension.
-
Administration: Keep the suspension under continuous gentle stirring during the dosing procedure to maintain homogeneity.
Protocol 2: Pharmacokinetic Analysis of Lucenin-3 and Luteolin in Rat Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of Lucenin-3 and its potential metabolite, luteolin, in plasma.
Materials:
-
Rat plasma samples
-
Lucenin-3 and luteolin analytical standards
-
Internal standard (e.g., apigenin)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (for stock solutions)
-
Deionized water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Lucenin-3, luteolin, and the internal standard (IS) in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the stock solutions into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A:10% B).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.3 mL/min. A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for Lucenin-3, luteolin, and the IS.
-
Monitor the specific precursor-to-product ion transitions (MRM mode) for each analyte and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentrations of Lucenin-3 and luteolin in the plasma samples and QCs using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for an in vivo bioavailability study of Lucenin-3.
Caption: Putative metabolic pathway of Lucenin-3 in vivo.
References
Technical Support Center: Lucenin-3 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Lucenin-3.
Frequently Asked Questions (FAQs)
Q1: What is Lucenin-3 and why is its stability important?
Lucenin-3, also known as Luteolin-6-C-glucoside-8-C-xyloside, is a C-glycosylflavonoid. Like other flavonoids, it is investigated for various potential health benefits. Understanding its stability under different pH conditions is crucial for designing and interpreting in vitro and in vivo experiments, developing stable formulations for therapeutic use, and ensuring accurate quantification in analytical studies.
Q2: How does pH generally affect the stability of flavonoids?
The stability of flavonoids is significantly influenced by pH. Generally, many flavonoids, especially those with catechol groups (two adjacent hydroxyl groups on the B-ring) like the luteolin aglycone of Lucenin-3, are susceptible to degradation in neutral to alkaline conditions.[1][2] Acidic conditions can also lead to degradation, particularly at elevated temperatures.[3] The specific degradation pathways and rates are highly dependent on the flavonoid's structure.
Q3: What is the expected stability of Lucenin-3 at different pH values?
While specific quantitative data for Lucenin-3 is limited in publicly available literature, based on the behavior of structurally related C-glycosylflavonoids and luteolin derivatives, the following trends can be anticipated:
-
Acidic pH (pH 1-4): Lucenin-3 is expected to be relatively stable at room temperature. However, exposure to low pH in combination with high temperatures can lead to degradation.[3]
-
Neutral pH (pH 7): Stability is expected to decrease. The presence of the luteolin backbone suggests susceptibility to oxidative degradation, which is often accelerated at neutral pH.[1]
-
Alkaline pH (pH > 7): Significant degradation is expected. Flavonoids with catechol structures are particularly unstable in alkaline solutions, often leading to ring cleavage and loss of biological activity.
Q4: What are the visible signs of Lucenin-3 degradation in solution?
Degradation of flavonoids in solution is often accompanied by a color change. For instance, solutions may turn yellow or brown upon degradation. Spectroscopic analysis using UV-Vis spectrophotometry can reveal changes in the absorption spectrum, indicating structural modifications. For accurate assessment, chromatographic techniques like HPLC are recommended to quantify the remaining intact Lucenin-3 and detect degradation products.
Q5: How should I prepare and store Lucenin-3 solutions for my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh solutions of Lucenin-3 whenever possible.
-
Use a slightly acidic buffer (e.g., pH 4-5) for dissolution and storage, if compatible with your experimental design.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.
-
For in vivo studies, consider formulation strategies that protect the compound from drastic pH changes in the gastrointestinal tract.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low bioactivity or concentration of Lucenin-3 in my assay. | Degradation of Lucenin-3 due to inappropriate pH of the experimental buffer or medium. | Verify the pH of all solutions used. If possible, adjust the pH to a slightly acidic range (4-5) where Lucenin-3 is expected to be more stable. Prepare fresh solutions immediately before use. |
| I observe a color change (e.g., yellowing) in my Lucenin-3 solution over time. | This is a common indicator of flavonoid degradation, likely accelerated by neutral or alkaline pH, or exposure to light and oxygen. | Confirm degradation using an analytical technique like HPLC. If degradation is confirmed, prepare fresh solutions and ensure storage conditions are optimal (acidic pH, low temperature, protection from light). |
| My HPLC chromatogram shows multiple peaks that are not present in the standard. | These are likely degradation products of Lucenin-3. | This confirms instability under your current experimental conditions. Review your sample preparation and storage procedures. Consider performing a forced degradation study to identify and characterize these degradation products. |
| I am having difficulty dissolving Lucenin-3. | Lucenin-3, like many flavonoids, may have limited aqueous solubility. | Consider using a co-solvent such as DMSO or ethanol. However, be mindful of the final concentration of the organic solvent in your experiment as it may affect biological systems. The use of buffers at a slightly acidic pH may also improve solubility and stability. |
Quantitative Data Summary
| pH Range | Expected Stability of Lucenin-3 (based on related compounds) | Supporting Observations for Related Flavonoids |
| 1 - 4 (Acidic) | Generally Stable at Room Temperature; Degradation increases with temperature. | Flavonol glycosides are more stable under acidic conditions.[4] C-glycosylflavonoids can degrade at low pH with heat.[3] Luteolin is stable at pH 3.[1] |
| 5 - 6 (Slightly Acidic) | Moderately Stable. | Luteolin degradation begins to increase at pH 5.[1] |
| 7 (Neutral) | Susceptible to Degradation. | Luteolin shows significant degradation at pH 7.[1] Flavonoids with catechol groups are generally unstable at neutral pH. |
| > 7 (Alkaline) | Highly Unstable. | Flavonoids with catechol structures undergo rapid degradation in alkaline conditions. |
Experimental Protocols
Protocol for a Forced Degradation Study of Lucenin-3
This protocol outlines a typical forced degradation study to assess the stability of Lucenin-3 under various pH conditions.
1. Materials:
- Lucenin-3 standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Phosphate or citrate buffers for a range of pH values (e.g., pH 2, 4, 7, 9, 12)
- HPLC-grade acetonitrile and water
- Formic acid or trifluoroacetic acid (for mobile phase)
- HPLC system with a UV or PDA detector
- C18 HPLC column
2. Preparation of Lucenin-3 Stock Solution:
- Accurately weigh a known amount of Lucenin-3 and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
3. Stress Conditions:
- Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for HPLC analysis. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Alkaline Degradation: Dilute the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
- Neutral/Buffered Degradation: Dilute the stock solution with buffers of different pH values (e.g., pH 4, 7, 9). Incubate under the same temperature and time conditions.
4. HPLC Analysis:
- At each time point, inject an aliquot of the stressed sample and an unstressed control sample into the HPLC system.
- A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Monitor the elution at the λmax of Lucenin-3 (can be determined by UV-Vis spectroscopy).
- Quantify the peak area of Lucenin-3 in each sample.
5. Data Analysis:
- Calculate the percentage of Lucenin-3 remaining at each time point for each pH condition.
- Plot the percentage of remaining Lucenin-3 against time to determine the degradation kinetics.
- Identify and, if possible, characterize any major degradation products.
Visualizations
Caption: Workflow for a forced degradation study of Lucenin-3.
Caption: Putative degradation pathways for Lucenin-3 based on pH.
References
Technical Support Center: HPLC Analysis of Lucenin-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution and other common issues encountered during the HPLC analysis of Lucenin-3.
Frequently Asked Questions (FAQs)
Q1: What is Lucenin-3 and why is its analysis challenging?
A1: Lucenin-3 is a flavonoid glycoside, specifically a luteolin C-glucoside C-xyloside. Its analysis by HPLC can be challenging due to its structural similarity to other flavonoid glycosides, particularly isomers, which can lead to co-elution. One of the most common co-eluting isomers is Lucenin-2, a luteolin 6,8-di-C-glucoside.
Q2: What are the initial signs of a co-elution problem with my Lucenin-3 peak?
A2: Initial indicators of co-elution include distorted peak shapes such as peak fronting, tailing, or the appearance of shoulders on the main peak. In cases of severe co-elution, you might observe a broad or split peak.
Q3: How can I confirm if my Lucenin-3 peak is pure?
A3: Peak purity analysis can be performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess the spectral homogeneity across the peak, while an MS detector can identify the presence of multiple components with different mass-to-charge ratios under a single chromatographic peak.
Q4: What are the most critical HPLC parameters to adjust for resolving co-eluting peaks?
A4: The most impactful parameters for improving the resolution of co-eluting peaks are the mobile phase composition (both the organic solvent and the modifier), the stationary phase chemistry, and the column temperature.[1]
Q5: Can sample preparation affect co-elution?
A5: Yes, improper sample preparation can introduce interfering compounds that co-elute with Lucenin-3. It is crucial to use appropriate extraction and clean-up procedures to minimize matrix effects and remove potential contaminants.
Troubleshooting Guide
Issue 1: My Lucenin-3 peak is showing significant tailing.
Possible Cause:
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of Lucenin-3, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Contaminated Guard Column or Column Inlet Frit: Particulate matter or strongly retained compounds from previous injections can accumulate and cause peak tailing.
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Column Maintenance: Replace the guard column or back-flush the analytical column according to the manufacturer's instructions.
Issue 2: The Lucenin-3 peak is broad, resulting in poor resolution from a neighboring peak.
Possible Cause:
-
Low Column Efficiency: The column may be old or degraded, leading to a decrease in theoretical plates.
-
Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.
Solution:
-
Replace the Column: If the column has been used extensively, replace it with a new one of the same type.
-
Optimize Flow Rate: Try reducing the flow rate to see if resolution improves.
-
Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing to connect the column to the detector.
Issue 3: I suspect another flavonoid glycoside is co-eluting with Lucenin-3.
Possible Cause:
-
Isomeric Compounds: As mentioned, isomers like Lucenin-2 are common co-elutants. Other structurally similar flavonoid glycosides such as orientin, isoorientin, vitexin, or isovitexin may also co-elute depending on the sample matrix.
-
Insufficient Selectivity of the Stationary Phase: The chosen stationary phase may not provide enough selectivity to separate Lucenin-3 from other closely related compounds.
Solution:
-
Method Optimization: A systematic approach to method development is crucial. Experiment with different mobile phase compositions, gradients, and temperatures.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a C30 column) to alter the selectivity of the separation.
Data Presentation: HPLC Method Parameters for Flavonoid Glycoside Separation
The following table summarizes various HPLC conditions that have been successfully used for the separation of flavonoid glycosides, which can serve as a starting point for optimizing the analysis of Lucenin-3.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | C30 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol | Methanol:Acetonitrile (50:50) |
| Gradient | 5-25% B in 30 min | 10-40% B in 25 min | 15-35% B in 40 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Detection Wavelength | 270 nm and 350 nm | 265 nm and 340 nm | 350 nm |
Experimental Protocols
Standard HPLC Method for Lucenin-3 Analysis
This protocol provides a robust starting point for the analysis of Lucenin-3 in plant extracts.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-25% B
-
25-30 min: 25-40% B
-
30-35 min: 40-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector monitoring at 270 nm and 350 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the dried and powdered plant material.
-
Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing co-elution issues in HPLC analysis.
References
Technical Support Center: Lucenin-3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of Lucenin-3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Lucenin-3 analysis?
For flavonoid C-glycosides like Lucenin-3, negative ion mode electrospray ionization (ESI) is generally preferred.[1][2][3][4] This mode typically provides more structural information through characteristic fragmentation patterns and can offer higher sensitivity for phenolic compounds.[3][4] However, it is always recommended to test both positive and negative ion modes during method development to determine the best option for your specific instrument and sample matrix.[5]
Q2: What are the recommended mobile phases and additives for LC-MS analysis of Lucenin-3?
A common mobile phase for the separation of flavonoids is a gradient of water and a polar organic solvent like acetonitrile or methanol.[6] The addition of a small amount of a modifier is crucial for good peak shape and ionization efficiency.
-
Acidic Modifiers: Formic acid (0.1%) is a widely used additive that can enhance protonation in positive mode and aid in chromatography.[7][8]
-
Buffers: Ammonium formate or ammonium acetate can be used to control the pH and improve the signal in both positive and negative modes.[8]
It is advisable to test different additives and concentrations to find the optimal conditions for Lucenin-3.
Q3: How can I minimize adduct formation for Lucenin-3?
Adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), can split the analyte signal and reduce the intensity of the desired protonated or deprotonated molecule. To minimize this:
-
Use high-purity solvents and reagents: This reduces the presence of metal ions.
-
Incorporate ammonium-based additives: Ammonium formate or ammonium acetate in the mobile phase can help to promote the formation of the [M+H]⁺ or [M-H]⁻ ions over metal adducts.
-
Optimize ESI source parameters: Fine-tuning the source conditions can sometimes reduce in-source adduct formation.
Q4: What are some common reasons for low Lucenin-3 signal intensity?
Low signal intensity for Lucenin-3 can stem from several factors:
-
Suboptimal Ionization Parameters: The capillary voltage, nebulizer gas pressure, and desolvation temperature are not optimized for Lucenin-3.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Lucenin-3.[9]
-
Poor Sample Preparation: Inefficient extraction or the presence of interfering substances can lead to a weak signal.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be conducive to efficient ionization of Lucenin-3.
-
Adduct Formation: As discussed in Q3, the signal can be fragmented into various adducts, reducing the intensity of the primary ion.
Troubleshooting Guide
Issue: Weak or No Lucenin-3 Signal
This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of Lucenin-3.
Caption: A step-by-step workflow for troubleshooting low signal intensity of Lucenin-3.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize the key ESI source parameters for maximizing Lucenin-3 signal intensity.
-
Prepare a Lucenin-3 standard solution: Dissolve pure Lucenin-3 standard in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 1 µg/mL.
-
Infuse the standard solution: Use a syringe pump to directly infuse the Lucenin-3 standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Capillary Voltage: While monitoring the signal of the [M-H]⁻ ion (or [M+H]⁺ in positive mode), incrementally adjust the capillary voltage within the typical range for your instrument (e.g., -2.5 to -4.5 kV for negative mode). Record the voltage that yields the maximum signal intensity.
-
Optimize Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer gas pressure (e.g., from 20 to 60 psi) and identify the pressure that provides the highest and most stable signal.
-
Optimize Desolvation Temperature: With the optimal capillary voltage and nebulizer pressure, adjust the desolvation gas temperature (e.g., from 250 to 450 °C). Be cautious with higher temperatures as they can lead to thermal degradation of the analyte.[7] Select the temperature that maximizes the signal without causing fragmentation.
Protocol 2: Evaluation of Mobile Phase Additives
This protocol outlines a method to assess the impact of different mobile phase additives on the signal intensity of Lucenin-3.
-
Prepare mobile phases: Prepare separate batches of your initial mobile phase (e.g., 50:50 acetonitrile:water) with different additives. Common additives to test include:
-
0.1% Formic Acid
-
5 mM Ammonium Formate
-
5 mM Ammonium Acetate
-
-
LC-MS Analysis: Inject a standard solution of Lucenin-3 onto your LC-MS system using each of the prepared mobile phases under identical chromatographic conditions.
-
Compare Signal Intensities: Analyze the peak area or height of Lucenin-3 obtained with each mobile phase. The additive that results in the highest signal intensity is considered optimal for your method.
Data Presentation
| Parameter | Recommended Starting Range | Potential Impact on Signal Intensity |
| Ionization Mode | Negative ESI | Often provides higher sensitivity and more structural information for flavonoids. |
| Capillary Voltage | -2.5 to -4.5 kV (Negative) | Too low results in poor ionization; too high can cause signal instability.[7] |
| Nebulizer Gas Pressure | 20 - 60 psi | Affects droplet size and desolvation efficiency.[7] |
| Desolvation Temperature | 250 - 450 °C | Higher temperatures can improve desolvation but may cause thermal degradation.[7] |
| Mobile Phase pH | Acidic (e.g., with 0.1% Formic Acid) | Can improve chromatographic peak shape and ionization efficiency. |
| Mobile Phase Additive | Ammonium Formate/Acetate (e.g., 5 mM) | Can reduce adduct formation and enhance signal. |
Visualization of Key Concepts
Caption: A simplified diagram of the electrospray ionization process.
References
- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. uab.edu [uab.edu]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 8. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for Lucenin 3 quantification
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the accurate quantification of Lucenin 3, a C-glycosyl flavonoid, using an internal standard method with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, this compound) that is added in a known, constant amount to all samples, calibrants, and quality controls.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and fluctuations in the mass spectrometer's response.[1] By comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.
Q2: What are the ideal characteristics of an internal standard for this compound quantification?
A2: The ideal internal standard for this compound should:
-
Be a stable, isotopically labeled version of this compound (e.g., ¹³C- or ²H-labeled this compound). This is the gold standard as it has nearly identical chemical and physical properties.
-
If an isotopically labeled standard is not available, a structurally similar compound should be chosen. For this compound (Luteolin-6,8-di-C-glucoside), other C-glycosyl flavonoids are excellent candidates.
-
Have a similar retention time in the chromatographic system to this compound.
-
Exhibit a similar ionization efficiency in the mass spectrometer source.
-
Not be naturally present in the sample matrix being analyzed.
-
Be chromatographically resolved from this compound and other matrix components.
Q3: Which commercially available compounds are recommended as internal standards for this compound?
A3: Given that this compound is a di-C-glycoside of luteolin, the following structurally related and commercially available C-glycosyl flavonoids are recommended as suitable internal standards:
-
Orientin (Luteolin-8-C-glucoside) or Isoorientin (Luteolin-6-C-glucoside): These are excellent choices as they share the same luteolin aglycone and have a single C-linked glucose moiety. Their chromatographic behavior and ionization efficiency are expected to be very similar to this compound.
-
Vitexin (Apigenin-8-C-glucoside) or Isovitexin (Apigenin-6-C-glucoside): These are also good options. While the aglycone is apigenin (differing from luteolin by one hydroxyl group), they are still C-glycosyl flavonoids and will behave similarly to this compound during analysis.
For the purpose of the detailed protocol below, we will select Isoorientin as the internal standard.
Q4: Can I use an aglycone like Luteolin or Quercetin as an internal standard?
A4: While possible, it is not ideal. Aglycones lack the glycosidic bond and are significantly less polar than C-glycosyl flavonoids. This difference in structure will lead to different retention times and potentially different extraction recoveries and ionization efficiencies, which can compromise the accuracy of the quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for this compound or Internal Standard | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%) to improve peak shape for flavonoids. 2. Replace the analytical column. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal mass spectrometer settings. 2. Inefficient ionization. 3. Poor extraction recovery. | 1. Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of this compound and the internal standard. 2. Experiment with both positive and negative electrospray ionization (ESI) modes. Flavonoids often show good sensitivity in negative mode. 3. Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvent systems. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instability of the analyte or internal standard. 3. Fluctuations in LC-MS system performance. | 1. Ensure precise and consistent addition of the internal standard to all samples at the beginning of the workflow. Use calibrated pipettes. 2. Prepare fresh stock solutions and store them at appropriate temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Equilibrate the LC-MS system thoroughly before running the sample sequence. Include regular quality control checks throughout the run. |
| Co-elution of this compound with Interfering Peaks | 1. Insufficient chromatographic resolution. | 1. Modify the gradient elution profile (e.g., slower gradient, different organic modifier). 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and the recommended internal standard, Isoorientin. These values are typical and may vary depending on the specific LC-MS system and conditions used.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) of [M-H]⁻ | Typical Retention Time (min) on C18 column |
| This compound | C₂₇H₃₀O₁₆ | 610.1534 | 609.1462 | 519, 499, 489, 429, 399, 369 | 8 - 12 |
| Isoorientin (IS) | C₂₁H₂₀O₁₁ | 448.1006 | 447.0933 | 357, 327, 297 | 10 - 15 |
Note: The fragmentation of C-glycosyl flavonoids is complex. The key fragments often arise from cross-ring cleavages of the sugar moieties, resulting in neutral losses of 90 and 120 Da.[2][3]
Detailed Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the quantification of this compound in a biological matrix (e.g., plasma) using Isoorientin as the internal standard.
1. Materials and Reagents
-
This compound analytical standard
-
Isoorientin analytical standard (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Isoorientin (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Isoorientin and dissolve it in 1 mL of methanol.
-
This compound Working Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the sample (plasma, tissue homogenate, etc.), add 10 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water to the sample, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 609.1 -> 489.1 (Quantifier), 609.1 -> 369.1 (Qualifier)
-
Isoorientin (IS): 447.1 -> 327.1 (Quantifier), 447.1 -> 297.1 (Qualifier)
-
-
MS Parameters: Optimize capillary voltage, cone voltage, desolvation temperature, and gas flows for maximum signal intensity.
5. Data Analysis
-
Integrate the peak areas for this compound and Isoorientin (IS) in all samples, calibrants, and quality controls.
-
Calculate the peak area ratio (this compound area / IS area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound calibrants.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Luteolin Signaling Pathway Modulation
This compound is a glycoside of luteolin. Luteolin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
Caption: Luteolin's inhibitory effects on key signaling pathways.
References
Technical Support Center: Troubleshooting Poor Peak Shape in Lucenin-3 Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to poor peak shape in the chromatography of Lucenin-3, a C-glycosylflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, such as tailing or fronting, for Lucenin-3?
Poor peak shape in the chromatography of Lucenin-3, and flavonoids in general, can stem from a variety of chemical and mechanical issues.[1][2] Peak tailing, the most common distortion, often suggests secondary interactions between Lucenin-3 and the stationary phase.[3][4] Peak fronting is less common but can indicate sample overload or issues with column packing.[3]
Common causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based stationary phases can interact with the polar hydroxyl groups of Lucenin-3, causing peak tailing.[3][5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Lucenin-3's phenolic hydroxyl groups, it can lead to inconsistent ionization and peak distortion.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening or fronting.[2][3][4]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][3]
-
Column Contamination and Degradation: Accumulation of contaminants or the formation of a void at the column inlet can lead to split or tailing peaks.[1][3][7]
-
Extra-Column Volume: Excessive volume in tubing and connections can cause band broadening.[5]
Q2: My Lucenin-3 peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Peak tailing is a frequent challenge with polar compounds like Lucenin-3. It occurs when a portion of the analyte has stronger interactions with the stationary phase.[3]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) with an acidifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[3]
-
Use a High-Quality End-Capped Column: Modern, end-capped C18 columns are designed to have minimal residual silanol activity and are recommended for analyzing polar compounds.[3][4]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to check for mass overload.[2][3] If the peak shape improves, column overload was a contributing factor.
-
Install a Guard Column: A guard column with a matching stationary phase can protect your analytical column from contaminants that may cause active sites and peak tailing.[3]
-
Check for Column Contamination: If the tailing has developed over time, flush the column with a strong solvent like 100% acetonitrile or methanol to remove potential contaminants.[3]
Q3: My Lucenin-3 peak is fronting. What are the potential causes and solutions?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but indicates that some analyte molecules are moving faster than the main band.[3]
Troubleshooting Steps for Peak Fronting:
-
Check Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. A stronger sample solvent can cause the analyte band to spread and front.[3]
-
Address Potential Column Overload: While often associated with tailing, concentration overload (injecting a highly concentrated sample) can also lead to fronting.[3] Try diluting the sample.
-
Inspect the Column: A void or channel in the column packing can lead to fronting or split peaks. This usually indicates column degradation, and the column may need to be replaced.[3][7]
Q4: Can my sample preparation protocol impact the peak shape of Lucenin-3?
Yes, sample preparation is a critical step. Improper preparation can introduce particulates that block the column frit or use a solvent that is incompatible with the mobile phase.
Key considerations for sample preparation:
-
Solvent Compatibility: As mentioned, the sample should ideally be dissolved in the mobile phase.[1]
-
Filtration: Always filter sample extracts through a 0.45 µm or 0.22 µm membrane filter before injection to remove particulates that could clog the column and cause high backpressure and peak distortion.[8]
-
Extraction Efficiency: Ensure your extraction method, whether it be sonication, Soxhlet, or other techniques, is optimized for flavonoids to yield a clean extract.[9] Solid-phase extraction (SPE) can be an effective cleanup step to remove interfering substances.[9]
Q5: How does the mobile phase composition, particularly pH and organic modifier, affect Lucenin-3 peak shape?
The mobile phase composition is a powerful tool for optimizing the peak shape of ionizable compounds like Lucenin-3.
-
pH Control: The pH of the mobile phase affects the ionization state of both the Lucenin-3 analyte and the stationary phase.[6][10] For reproducible results, it is crucial to operate at a pH at least one unit away from the analyte's pKa.[11][12] Using a buffer (e.g., phosphate or acetate) can help maintain a stable pH.[5][13]
-
Organic Modifier: The choice and concentration of the organic modifier (commonly acetonitrile or methanol) influence retention and selectivity.[14] Acetonitrile generally has a lower viscosity, which can lead to sharper peaks.[12] Gradient elution, where the concentration of the organic modifier is increased over time, is often used for complex samples containing multiple flavonoids.[15][16]
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving poor peak shape for Lucenin-3.
Caption: Troubleshooting workflow for poor Lucenin-3 peak shape.
Quantitative Data Summary
Optimizing chromatographic parameters can significantly improve peak shape. The following table summarizes the expected impact of key parameters on the peak tailing factor. A tailing factor of 1 indicates a perfectly symmetrical peak.
| Parameter Adjustment | Expected Tailing Factor | Rationale | References |
| Mobile Phase pH | |||
| Un-buffered (pH ~5-6) | > 1.5 | Potential for silanol interactions and inconsistent analyte ionization. | [5] |
| Buffered to pH 2.5-3.5 | 1.0 - 1.2 | Suppresses the ionization of residual silanols on the stationary phase, reducing secondary interactions. | [3][11] |
| Sample Concentration | |||
| High Concentration | > 1.3 (or fronting) | Overloads the stationary phase's capacity. | [3][4] |
| Diluted Sample | 1.0 - 1.2 | Operates within the column's linear capacity. | [2] |
| Sample Solvent | |||
| Stronger than Mobile Phase | Can cause fronting/splitting | The sample band is not properly focused at the head of the column. | [3] |
| Same as/Weaker than Mobile Phase | 1.0 - 1.2 | Ensures proper focusing of the analyte band at the column inlet. | [1] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to evaluate the effect of mobile phase pH on Lucenin-3 peak shape.
Objective: To determine the optimal mobile phase pH for symmetrical Lucenin-3 peaks.
Materials:
-
HPLC system with UV-Vis or DAD detector
-
C18 reversed-phase column (end-capped recommended)
-
Lucenin-3 standard
-
HPLC-grade water, acetonitrile, and/or methanol
-
Formic acid (or other suitable acidifier)
-
pH meter
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare three separate aqueous mobile phases:
-
HPLC-grade water (no pH adjustment).
-
0.1% (v/v) formic acid in HPLC-grade water (pH should be ~2.7).
-
Adjust the pH of HPLC-grade water to 3.5 with formic acid.
-
-
Filter each aqueous phase through a 0.45 µm filter.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile or methanol.
-
-
Prepare Lucenin-3 Standard:
-
Dissolve the Lucenin-3 standard in the initial mobile phase composition (e.g., 95:5 Aqueous:Organic) to a known concentration (e.g., 10 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~340-350 nm (or λmax for Lucenin-3)
-
Gradient: 5% to 40% B over 20 minutes.
-
-
Experimental Runs:
-
Equilibrate the system with the first mobile phase (no pH adjustment).
-
Inject the Lucenin-3 standard and record the chromatogram.
-
Repeat the process for the mobile phases at pH ~2.7 and pH 3.5, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
For each run, measure the peak tailing factor for the Lucenin-3 peak.
-
Compare the peak shapes and tailing factors to determine the optimal pH.
-
Protocol 2: Sample Overload Evaluation
This protocol helps determine if poor peak shape is due to mass or concentration overload.
Objective: To assess the effect of sample load on Lucenin-3 peak shape.
Materials:
-
Optimized HPLC method from Protocol 1.
-
Lucenin-3 standard stock solution (e.g., 1 mg/mL).
Procedure:
-
Prepare a Dilution Series:
-
From the stock solution, prepare a series of dilutions in the mobile phase, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.
-
-
Chromatographic Analysis:
-
Using the optimized HPLC method, inject a constant volume (e.g., 10 µL) of each standard, starting from the lowest concentration.
-
-
Data Analysis:
-
Observe the peak shape for each concentration.
-
If peak shape (tailing or fronting) improves significantly at lower concentrations, the issue is related to column overload.
-
Determine the highest concentration that provides an acceptable peak shape. This will define the upper limit of the linear range for your assay under these conditions.
-
References
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. mastelf.com [mastelf.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. agilent.com [agilent.com]
- 12. mastelf.com [mastelf.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Lucenin-3 vs. Lucenin-2: A Comparative Analysis of Antioxidant Efficacy
A comprehensive guide for researchers and drug development professionals on the antioxidant properties of two closely related flavone C-glycosides, Lucenin-3 and Lucenin-2. This document provides a comparative analysis of their antioxidant activity based on experimental data, details of analytical methodologies, and insights into their structure-activity relationships.
Lucenin-2 and Lucenin-3 are naturally occurring flavone C-glycosides, both featuring a luteolin aglycone backbone. Their structural distinction lies in the nature of the sugar moieties attached to the luteolin core. Lucenin-2 is a luteolin derivative substituted with beta-D-glucopyranosyl groups at both the 6 and 8 positions.[1] In contrast, Lucenin-3 is characterized by the presence of a C-glucoside and a C-xyloside at these positions. This subtle structural variation can influence their physicochemical properties and, consequently, their biological activities, including their antioxidant capacity.
Comparative Antioxidant Activity
Direct comparative studies on the antioxidant activity of isolated Lucenin-3 and Lucenin-2 are limited. However, studies on plant extracts rich in these compounds, as well as comparative analyses of a broader range of flavone C-glycosides, provide valuable insights into their relative antioxidant potential.
A key study on flavone C-glycosides from linseed (Linum usitatissimum L.) provides a direct comparison of Lucenin-2 and the closely related Lucenin-1 (a structural isomer of Lucenin-3) alongside their parent aglycone, luteolin.[1] The findings from this research are instrumental in understanding the structure-activity relationships and are summarized below.
Data Summary of Antioxidant Activities
| Compound | ABTS Radical Scavenging (EC50 in µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Trolox/µM) | Cupric Reducing Antioxidant Capacity (CUPRAC) (µM Trolox/µM) | Iron Chelating Activity (µM Trolox/µM) |
| Luteolin | 24.8 ± 3.5 | 2.4 ± 0.05 | 5.2 ± 0.06 | 2.0 ± 0.02 |
| Lucenin-1 | 31.7 ± 3.5 | 1.3 ± 0.02 | 3.1 ± 0.02 | 4.8 ± 0.04 |
| Lucenin-2 | Not explicitly stated, but grouped with other C-glycosides showing lower activity than luteolin | 1.0 ± 0.02 | Not explicitly stated, but grouped with other C-glycosides showing lower activity than luteolin | 4.2 ± 0.03 |
Data extracted from "Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity".[1]
From the data, it is evident that the aglycone, luteolin, generally exhibits stronger radical scavenging and reducing power in the ABTS, FRAP, and CUPRAC assays compared to its C-glycoside derivatives, Lucenin-1 and Lucenin-2.[1] This suggests that the presence of the sugar moieties can sterically hinder the access of the radical species to the antioxidant functional groups of the luteolin backbone.
Interestingly, in the iron chelation assay, the C-glycosides, including Lucenin-1 and Lucenin-2, demonstrated significantly higher activity than luteolin.[1] This indicates that the sugar moieties may play a role in enhancing the metal-chelating capacity of these flavonoids.
While direct data for Lucenin-3 is not available in this specific study, its structural similarity to Lucenin-1 (both being a combination of a hexose and a pentose) suggests that its antioxidant profile would be comparable. The general trend observed is that glycosylation of luteolin at the C-6 and C-8 positions tends to decrease its direct radical scavenging and reducing activities but enhances its metal-chelating properties.[1]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited, providing a framework for the in vitro evaluation of Lucenin-3 and Lucenin-2.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compounds (Lucenin-3, Lucenin-2) and a positive control (e.g., Trolox or Ascorbic Acid) dissolved in methanol at various concentrations.
-
-
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant that inhibits 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a positive control (e.g., Trolox) at various concentrations.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound solution at different concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compounds and a positive control (e.g., Trolox or FeSO₄) at various concentrations.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well microplate.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The results are typically expressed as ferric reducing ability in µM Fe²⁺ equivalents or in relation to a standard antioxidant like Trolox.
Signaling Pathways and Mechanisms of Action
The antioxidant activity of Lucenin-3 and Lucenin-2 is primarily attributed to their luteolin aglycone. Luteolin exerts its antioxidant effects through several mechanisms, including:
-
Direct Radical Scavenging: The phenolic hydroxyl groups on the B-ring of luteolin are particularly effective at donating hydrogen atoms to free radicals, thereby neutralizing them. This is a key mechanism in assays like DPPH and ABTS.
-
Metal Chelation: Flavonoids can chelate transition metal ions such as iron and copper, which are involved in the generation of reactive oxygen species through Fenton and Haber-Weiss reactions. As indicated by experimental data, the glycosidic moieties of Lucenin-2 and its isomers may enhance this chelating ability.[1]
The general mechanism of flavonoid antioxidant action involves the donation of a hydrogen atom from a hydroxyl group to a free radical (R•), resulting in a stable flavonoid radical.
Experimental Workflow
A typical workflow for the comparative antioxidant activity study of Lucenin-3 and Lucenin-2 is outlined below.
References
A Comparative Analysis of the Anti-inflammatory Properties of Lucenin 3 and Orientin
For researchers and drug development professionals, understanding the nuanced differences between structurally similar flavonoid compounds is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the anti-inflammatory effects of Lucenin 3 and orientin, two flavone C-glycosides. Due to the limited direct comparative data for this compound, this guide will draw comparisons between orientin and its parent aglycone, luteolin, to infer the potential activities of this compound, which is a diglycoside of luteolin.
Orientin (luteolin-8-C-glucoside) and this compound (luteolin-6,8-di-C-glucoside) are both glycosylated forms of the flavone luteolin. The presence and position of the glucose moieties can significantly influence their bioavailability and biological activity. Extensive research has elucidated the potent anti-inflammatory mechanisms of orientin and luteolin, while specific data on this compound remains less comprehensive. This guide summarizes the available experimental data, outlines key experimental methodologies, and visualizes the known signaling pathways involved in their anti-inflammatory actions.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the in vitro and in vivo anti-inflammatory activities of orientin and luteolin, providing a basis for comparing their potency.
Table 1: In Vitro Anti-inflammatory Activity of Orientin and Luteolin
| Assay | Cell Line | Compound | Concentration/IC₅₀ | Effect | Citation |
| Inhibition of Pro-inflammatory Mediators | |||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Orientin | 10, 40 µM | Significant inhibition of LPS-induced NO production. | [1] |
| RAW 264.7 Macrophages | Luteolin | 5-25 µM | Dose-dependent inhibition of LPS-induced NO production. | [2] | |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 Macrophages | Orientin | 10, 40 µM | Significant inhibition of LPS-induced PGE₂ production. | [1] |
| RAW 264.7 Macrophages | Luteolin | 5-25 µM | Dose-dependent inhibition of LPS-induced PGE₂ production. | [2] | |
| Inhibition of Pro-inflammatory Enzymes | |||||
| iNOS Expression | RAW 264.7 Macrophages | Orientin | 10, 40 µM | Reduction in LPS-induced iNOS protein expression. | [1] |
| RAW 264.7 Macrophages | Luteolin | 25 µM | Decreased LPS-induced iNOS protein and mRNA levels. | [2] | |
| COX-2 Expression | A549 Lung Cancer Cells | Orientin | 25 µM | Reduced COX-2 mRNA and protein expression. | [3] |
| RAW 264.7 Macrophages | Luteolin | 25 µM | Decreased LPS-induced COX-2 protein and mRNA levels. | [2] | |
| Inhibition of Pro-inflammatory Cytokines | |||||
| TNF-α Production | RAW 264.7 Macrophages | Orientin | 10, 40 µM | Inhibition of LPS-induced TNF-α secretion. | [1] |
| RAW 264.7 Macrophages | Luteolin | 5-25 µM | Dose-dependent inhibition of LPS-induced TNF-α production. | [2] | |
| IL-6 Production | RAW 264.7 Macrophages | Orientin | 10, 40 µM | Inhibition of LPS-induced IL-6 secretion. | [1] |
| RAW 264.7 Macrophages | Luteolin | 5-25 µM | Dose-dependent inhibition of LPS-induced IL-6 production. | [2] | |
| IL-1β Production | Murine Chondrocytes | Orientin | Not specified | Suppression of IL-1β-mediated pro-inflammatory mediators. | [4] |
| Inhibition of Signaling Pathways | |||||
| NF-κB Activation | Isolated Flavonoids Assay | Orientin | IC₅₀ = 8.9 µg/mL | Good activity against NF-κB. | [5] |
| RAW 264.7 Macrophages | Orientin | 10, 40 µM | Blocked phosphorylation and degradation of IκBα and inhibited p65 nuclear translocation. | [1] | |
| HepG2 & Huh7 Cells | Orientin | 50, 100 µM | Inhibited the activation of the NF-κB signaling pathway. | [6] | |
| Mouse Alveolar Macrophages | Luteolin | Not specified | Blocked degradation of IκB-α and nuclear translocation of NF-κB p65 subunit. | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Orientin and Luteolin
| Animal Model | Compound | Dosage | Effect | Citation |
| Carrageenan-Induced Paw Edema | ||||
| Luteolin | 10, 50 mg/kg (oral) | Efficiently suppressed paw edema. | [7] | |
| Isoorientin (isomer of orientin) | 10, 20 mg/kg (i.p.) | Effectively reduced paw edema. | [8] | |
| Other Inflammation Models | ||||
| Cotton Pellet Granuloma in Mice | Luteolin | 10, 50 mg/kg (oral) | Showed a tendency to suppress granuloma formation. | [7] |
| Air Pouch Test in Mice | Luteolin | Not specified | Markedly reduced infiltrated leukocytes and 6-keto-PGF1α levels. | [7] |
| Destabilized Medial Meniscus (DMM) Induced Osteoarthritis in Mice | Orientin | Not specified | Abrogated cartilage degradation. | [4] |
| High Glucose-Induced Vascular Inflammation in Mice | Orientin | Not specified | Attenuated vascular permeability and monocyte adhesion. | [9] |
Mechanistic Insights: Signaling Pathways
Both orientin and luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Both orientin and luteolin have been shown to inhibit the activation of the NF-κB pathway.[1][2] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including ERK, JNK, and p38, which are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.
Studies have demonstrated that both orientin and luteolin can suppress the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[10][11] By inhibiting the MAPK pathway, these compounds can reduce the production of various inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Lines: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of orientin or luteolin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for Protein Expression:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-ERK) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Model
Carrageenan-Induced Paw Edema:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or mice are used.
-
Procedure: Animals are orally or intraperitoneally administered with the test compound (orientin or luteolin) or vehicle.
-
After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Conclusion and Future Directions
The available evidence strongly suggests that both orientin and its aglycone, luteolin, are potent anti-inflammatory agents. They act by inhibiting key inflammatory pathways, including NF-κB and MAPK, thereby reducing the production of a wide range of pro-inflammatory mediators.
While direct comparative studies on this compound are scarce, the data on luteolin and orientin provide a valuable framework for predicting its potential activity. The addition of a second glucose moiety in this compound compared to orientin could influence its solubility, bioavailability, and interaction with cellular targets. Generally, glycosylation can decrease the bioactivity of flavonoids compared to their aglycones. Therefore, it is plausible that this compound may exhibit a different, possibly attenuated, anti-inflammatory profile compared to orientin and especially luteolin.
Future research should focus on directly evaluating the anti-inflammatory effects of isolated this compound in a battery of in vitro and in vivo models. Head-to-head comparative studies with orientin and luteolin are crucial to definitively establish its potency and therapeutic potential. Such studies will provide a clearer understanding of the structure-activity relationship among these closely related luteolin glycosides and guide the development of novel anti-inflammatory therapies.
References
- 1. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientin, a Bio-Flavonoid from Trigonella hamosa L., Regulates COX-2/PGE-2 in A549 Cell Lines via miR-26b and miR-146a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orientin inhibits high glucose-induced vascular inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Validating the Neuroprotective Potential of Lucenin-3: A Comparative Guide for Researchers
For scientists and professionals in drug development, identifying and validating novel neuroprotective compounds is a critical endeavor. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential to mitigate neuronal damage in various neurological disorders.[1][2] Lucenin-3, a flavone C-glycoside, represents a promising but underexplored candidate within this class. This guide provides a comparative framework for evaluating the neuroprotective effects of Lucenin-3 in animal models, drawing parallels with the well-documented activities of related flavonoids such as apigenin, quercetin, and genistein.
Introduction to Lucenin-3 and Comparator Flavonoids
Lucenin-3 is chemically known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one.[3] It is a C-glycoside of luteolin, a well-researched flavonoid with demonstrated neuroprotective properties.[4][5] The structural similarity to luteolin suggests that Lucenin-3 may share similar biological activities, making it a compelling subject for in vivo validation.
This guide will compare the potential of Lucenin-3 with the established neuroprotective effects of three other flavonoids:
-
Apigenin: A flavone found in many fruits and vegetables, known for its anti-inflammatory and antioxidant properties.[6][7]
-
Quercetin: A flavonol present in various foods, recognized for its ability to reduce oxidative stress and neuroinflammation.[1][8]
-
Genistein: An isoflavone abundant in soy products, which has been shown to have neuroprotective effects, in part through its interaction with estrogen receptors.[9]
Comparative Efficacy of Neuroprotective Flavonoids in Animal Models
While in vivo data for Lucenin-3 is not yet available, the following table summarizes the neuroprotective effects of apigenin, quercetin, and genistein in various animal models of neurological disorders. This information provides a benchmark for designing and evaluating future studies on Lucenin-3.
| Flavonoid | Animal Model | Dosage and Administration | Key Neuroprotective Outcomes | References |
| Apigenin | Rat model of cerebral ischemia/reperfusion (MCAO) | 10 µg/mL (in vitro); Not specified (in vivo) | Enhanced cell viability, reduced reactive oxygen species (ROS), improved neurological deficit scores, and reduced infarct area. | [10] |
| Mouse model of Alzheimer's disease | Not specified | Ameliorated memory impairment, reduced Aβ plaque burden, and inhibited oxidative stress. | [7] | |
| Quercetin | Rat model of photothrombotic focal ischemia | Not specified | Decreased over-expression of matrix metalloproteinase-9 (MMP-9), suggesting protection of the blood-brain barrier. | [11] |
| General neurodegenerative models | Not specified | Reduces neuronal damage by stimulating superoxide dismutase and catalase, regulating glutathione levels, and downregulating malondialdehyde levels. | [1] | |
| Genistein | In vivo models of Alzheimer's disease | Not specified | Improves brain function, antagonizes amyloid-β (Aβ) toxicity, and inhibits neurotoxicity from Aβ aggregation. | [9] |
| Rat brain synapses | Not specified | Inhibits Aβ-induced overproduction of ROS, intracellular Ca2+ influx, and free radical production. | [9] |
Experimental Protocols for In Vivo Validation
To validate the neuroprotective effects of a novel compound like Lucenin-3, established and reproducible animal models and experimental protocols are essential. Below are detailed methodologies for two common models used in neuroprotection research.
Scopolamine-Induced Amnesia Model in Mice (Model for Cognitive Dysfunction)
This model is widely used to screen for compounds that can reverse memory impairment.[12][13] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to cognitive dysfunction reminiscent of early-stage Alzheimer's disease.[14][15]
Protocol:
-
Animals: Adult male C57BL/6 mice are commonly used.[12]
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Lucenin-3 (or comparator compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a predetermined period (e.g., 7-14 days).[16] The vehicle is administered to the control group.
-
On the day of behavioral testing, amnesia is induced by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.[15]
-
-
Behavioral Assessment (e.g., Y-maze or Novel Object Recognition Test):
-
Y-maze: This test assesses spatial working memory based on the natural tendency of mice to explore novel environments. The percentage of spontaneous alternations is measured.[15]
-
Novel Object Recognition Test (NORT): This test evaluates episodic memory. Mice are familiarized with two identical objects, and after a retention interval, one object is replaced with a novel one. The time spent exploring the novel object is recorded.[15]
-
-
Biochemical and Histological Analysis:
-
After behavioral testing, brain tissue (e.g., hippocampus and cortex) is collected.
-
Biochemical assays: Acetylcholinesterase (AChE) activity, levels of oxidative stress markers (e.g., malondialdehyde, glutathione), and inflammatory cytokines (e.g., TNF-α, IL-1β) are measured.
-
Histological analysis: Neuronal damage or loss can be assessed using staining techniques like Nissl staining.
-
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Model for Ischemic Stroke)
The MCAO model is a widely accepted method for inducing focal cerebral ischemia, mimicking human stroke.[17][18]
Protocol:
-
Animals: Adult male Sprague-Dawley or Fischer-344 rats are often used.[19]
-
Surgical Procedure (Intraluminal Suture Method):
-
Animals are anesthetized.[18]
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[18]
-
A monofilament nylon suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[17] Occlusion is typically maintained for a specific duration (e.g., 2 hours) for transient ischemia, followed by reperfusion upon suture withdrawal.[18]
-
-
Drug Administration:
-
Lucenin-3 (or comparator) can be administered before, during, or after the ischemic insult to evaluate its protective or therapeutic effects.
-
-
Neurological Deficit Scoring:
-
At various time points after reperfusion (e.g., 24 hours), neurological deficits are assessed using a standardized scoring system (e.g., from 0 = no deficit to 5 = severe deficit).
-
-
Infarct Volume Measurement:
-
Brains are harvested and sectioned.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The infarct volume is quantified using image analysis software.
-
-
Biochemical and Molecular Analysis:
-
Brain tissue from the ischemic penumbra is analyzed for markers of apoptosis (e.g., caspase-3, Bax/Bcl-2 ratio), inflammation (e.g., NF-κB activation), and oxidative stress.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion and Future Directions for Lucenin-3
While direct in vivo evidence for the neuroprotective effects of Lucenin-3 is currently lacking, its structural relationship to luteolin and the extensive body of research on comparator flavonoids like apigenin, quercetin, and genistein provide a strong rationale for its investigation. The established anti-inflammatory, antioxidant, and anti-apoptotic mechanisms of these flavonoids, primarily through the modulation of the Nrf2 and NF-κB signaling pathways, offer a solid foundation for hypothesizing the potential mechanisms of Lucenin-3.[2][8][20]
Researchers aiming to validate the neuroprotective potential of Lucenin-3 can adapt the detailed experimental protocols for scopolamine-induced amnesia and MCAO-induced ischemia presented in this guide. By employing these standardized models and comparing the outcomes with the established efficacy of other flavonoids, the neuroprotective profile of Lucenin-3 can be systematically characterized. Such studies will be crucial in determining if Lucenin-3 holds promise as a novel therapeutic agent for neurodegenerative diseases and stroke.
References
- 1. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Apigenin: Exploring its neuroprotective potential in neurodegenerative disorders: Mechanisms and promising therapeutic applications | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Actions of Flavones and Flavonols: Mechanisms and...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. njppp.com [njppp.com]
- 15. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]
- 16. medtextpublications.com [medtextpublications.com]
- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Middle cerebral artery occlusion (MCAO) model in rats [bio-protocol.org]
- 19. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Apigenin Glycosides in Diabetes Models: A Guide for Researchers
A comprehensive review of the anti-diabetic potential of apigenin and its glycosides, highlighting current research, mechanisms of action, and areas requiring further investigation. While the focus of this guide was intended to be a comparative analysis of Lucenin 3 and other apigenin glycosides, a thorough literature search revealed a significant lack of specific research on the anti-diabetic properties of this compound.
Therefore, this guide provides a detailed comparison of the well-studied flavonoid, apigenin, and its other glycosides, offering valuable insights for researchers, scientists, and drug development professionals in the field of diabetes.
Introduction to Apigenin and its Glycosides in Diabetes
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, resulting from defects in insulin secretion, insulin action, or both. Flavonoids, a class of polyphenolic compounds found in various plants, have gained considerable attention for their potential therapeutic effects in managing diabetes and its complications.[1][2] Apigenin (4′,5,7-trihydroxyflavone), a prominent flavone, and its glycosidic derivatives are widely distributed in fruits, vegetables, and medicinal herbs.[3] These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[3][4][5]
Apigenin glycosides are formed by the attachment of sugar moieties to the apigenin backbone. This glycosylation can influence the bioavailability, solubility, and metabolic fate of apigenin, thereby modulating its biological effects. While numerous studies have explored the anti-diabetic potential of apigenin, research specifically comparing different apigenin glycosides, such as this compound, remains limited.
Quantitative Data Summary
The following table summarizes the key quantitative findings from various in vivo and in vitro studies on apigenin and its related glycosides in diabetes models.
| Compound | Model System | Dosage | Key Findings | Reference |
| Apigenin | Streptozotocin (STZ)-induced diabetic rats | 20 mg/kg | Significantly reduced blood glucose, serum lipid, and malondialdehyde levels. Increased superoxide dismutase (SOD) activity and improved glucose tolerance. | [3] |
| Apigenin | High-fat diet-induced diabetic rats | 50 or 100 mg/kg | Momentous reduction in blood glucose, serum lipid, and insulin resistance index. | [6] |
| Apigenin | Alloxan-induced diabetic mice | Not specified | Increased activity of cellular antioxidants like catalase (CAT) and SOD. | [5] |
| Apigenin | Insulin-resistant HepG2 cells | 12.5 µmol/L | Improved glucose consumption and glycogen synthesis. Inhibited the production of reactive oxygen species (ROS) and advanced glycation end-products (AGEs). | [7] |
| Luteolin | STZ-induced diabetic rats | Not specified | Significantly attenuated hyperglycemia, HbA1c, hyperlipidemia, inflammation, and oxidative stress. | [1] |
| Luteolin | db/db mice (model for type 2 diabetes) | 10 mg/kg/day | Ameliorated glomerular sclerosis and interstitial fibrosis by inhibiting inflammatory response and oxidative stress. | [8] |
| Luteolin | High-glucose-induced human monocytes | 3-10 µM | Suppressed NF-κB activity and the release of proinflammatory cytokines (IL-6 and TNF-α). | [9] |
Experimental Protocols
In Vivo Diabetic Animal Models
-
Streptozotocin (STZ)-Induced Diabetes: Diabetes is typically induced in rodents (rats or mice) by a single intraperitoneal injection of STZ, a chemical that is toxic to pancreatic β-cells. Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., 250 mg/dL) are considered diabetic. The test compounds (e.g., apigenin, luteolin) are then administered orally or via injection for a specified period. Key parameters measured include fasting blood glucose, oral glucose tolerance, serum insulin levels, lipid profiles, and markers of oxidative stress and inflammation in various tissues.[3][6]
-
High-Fat Diet (HFD)-Induced Diabetes: Animals are fed a diet rich in fat for several weeks to induce insulin resistance and obesity, mimicking the features of type 2 diabetes. The effects of the test compounds on metabolic parameters are then evaluated.[6]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, making them a widely used model for type 2 diabetes and its complications, such as diabetic nephropathy.[8]
In Vitro Cell-Based Assays
-
Insulin-Resistant HepG2 Cells: Human liver cancer cells (HepG2) are cultured in a high-glucose and dexamethasone medium to induce a state of insulin resistance. These cells are then treated with the test compounds to assess their effects on glucose uptake, glycogen synthesis, and the expression of key proteins involved in insulin signaling pathways.[7]
-
High-Glucose-Induced Monocytes: Human monocytic cell lines (e.g., THP-1) are cultured in high glucose conditions to mimic the hyperglycemic state of diabetes. The ability of the test compounds to inhibit the production of pro-inflammatory cytokines is then measured.[9]
Signaling Pathways and Mechanisms of Action
Apigenin and its glycosides exert their anti-diabetic effects through multiple mechanisms and by modulating various signaling pathways.
Key Signaling Pathways
-
PI3K/Akt Pathway: Apigenin has been shown to activate the PI3K/Akt signaling pathway, which is a crucial downstream effector of the insulin receptor.[7] Activation of this pathway promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface, leading to increased glucose uptake into muscle and adipose tissues.
References
- 1. Oxidation of Naringenin, Apigenin, and Genistein by Human Cytochrome P450 1A1, 1A2, and 1B1 Enzymes: Comparison of Interaction of Apigenin with Human Cytochrome P450 1B1.1 and Scutellaria Cytochrome P450 82D.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Association of Galectin-3 With Diabetes Mellitus in the Dallas Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Role of Dietary Anthocyanins and Flavan-3-ols in Reducing the Risk of Type 2 Diabetes Mellitus: A Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-diabetic effect of anthocyanin cyanidin-3-O-glucoside: data from insulin resistant hepatocyte and diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Antidiabetic Effect of Luteolin in STZ Induced Diabetic Rats: Molecular Docking, Molecular Dynamics, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin inhibits hyperglycemia-induced proinflammatory cytokine production and its epigenetic mechanism in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Luteolin C-Glycosides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related natural compounds is paramount. This guide provides a comprehensive comparison of luteolin and its C-glycoside derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas: antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information is presented through comparative data tables, detailed experimental protocols, and visual representations of molecular pathways to facilitate informed decisions in research and development.
Core Findings: Glycosylation's Impact on Luteolin's Potency
Luteolin, a common flavonoid, exhibits a broad spectrum of pharmacological activities. The attachment of sugar moieties to its core structure, forming C-glycosides such as orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), significantly modulates its biological efficacy. The position and nature of these sugar groups influence the molecule's ability to interact with biological targets, altering its therapeutic potential.
A pivotal factor in the bioactivity of luteolin and its glycosides is the presence of the ortho-dihydroxy group (catechol) on the B-ring, which is crucial for their antioxidant and free radical scavenging properties.[1] Glycosylation can either enhance or diminish specific activities, a critical consideration for drug design and development.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of luteolin and its C-glycoside derivatives, providing a clear comparison of their potency.
Table 1: Antioxidant Activity
The antioxidant capacity of luteolin and its C-glycosides is a cornerstone of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Key Structural Features | Reference |
| Luteolin | 20.2 | Aglycone | [2] |
| Luteolin-7-O-glucoside | 21.2 | O-glycoside at C7 | [2] |
| Luteolin-3'-O-glucoside | > 100 | O-glycoside at C3' | [2] |
| Luteolin-4'-O-glucoside | > 100 | O-glycoside at C4' | [2] |
| Isoorientin (Luteolin-6-C-glucoside) | Higher than Luteolin | C-glycoside at C6 | [3] |
| Orientin (Luteolin-8-C-glucoside) | Higher than Luteolin | C-glycoside at C8 | [3] |
Structure-Activity Relationship Summary for Antioxidant Activity:
-
The aglycone, luteolin, generally exhibits the strongest antioxidant activity.
-
Glycosylation at the 3' or 4' position on the B-ring significantly diminishes antioxidant capacity, highlighting the importance of the free catechol group.[2]
-
C-glycosylation at either the C6 or C8 position also tends to reduce antioxidant activity compared to the parent luteolin.[3]
Table 2: Anti-inflammatory Activity
The anti-inflammatory effects of luteolin C-glycosides are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as NF-κB.
| Compound | Inhibition of NO Production IC50 (µM) | Inhibition of PGE2 Production IC50 (µM) | Key Structural Features | Reference |
| Luteolin | 13.9 | 7.4 | Aglycone | [4] |
| Luteolin-7-O-glucoside | 22.7 | 15.0 | O-glycoside at C7 | [4] |
| Luteolin | < 1 | - | Aglycone | [5] |
| Luteolin-7-O-glucoside | ~50 | - | O-glycoside at C7 | [5] |
| Orientin | - | - | C-glycoside at C8 | [6] |
| Isoorientin | - | - | C-glycoside at C6 | [6] |
| Cynaroside | - | - | O-glycoside | [6] |
| Homoorientin | - | - | C-glycoside | [6] |
Structure-Activity Relationship Summary for Anti-inflammatory Activity:
-
Luteolin is a potent inhibitor of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4]
-
Glycosylation, in the case of luteolin-7-O-glucoside, reduces the anti-inflammatory potency compared to luteolin.[4][5]
-
C-glycosides like orientin and isoorientin also demonstrate anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway.[6] However, direct comparative IC50 values are not always available, with some studies indicating that C-glycosylation may lessen the anti-inflammatory activity compared to the aglycone.[7]
Table 3: Anticancer Activity
The cytotoxic effects of luteolin and its C-glycosides against various cancer cell lines are a significant area of research. The MTT assay is a standard method to assess cell viability, with lower IC50 values indicating greater cytotoxicity.
| Compound | Cell Line | Anticancer Activity IC50 (µM) | Key Structural Features | Reference |
| Luteolin | A549 (Lung) | 3.1 | Aglycone | [8] |
| Luteolin | B16 4A5 (Melanoma) | 2.3 | Aglycone | [8] |
| Luteolin | TGBC11TKB (Gastric) | 1.3 | Aglycone | [8] |
| Luteolin-7-O-glucoside | GLC4 (Lung) | 40.9 | O-glycoside at C7 | [8] |
| Luteolin-7-O-glucoside | COLO 320 (Colon) | 32.5 | O-glycoside at C7 | [8] |
| Orientin | A549 (Lung) | 21.2 | C-glycoside at C8 | [9] |
| Orientin | MDA-MB-231 (Breast) | 28.9 | C-glycoside at C8 | [9] |
| Orientin | HCT-116 (Colon) | 59.1 | C-glycoside at C8 | [9] |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Luteolin demonstrates potent anticancer activity across a range of cancer cell lines.[8]
-
Glycosylation appears to decrease the cytotoxic potential, as seen with luteolin-7-O-glucoside and orientin having higher IC50 values compared to luteolin in similar cell lines.[8][9]
Neuroprotective Activity: A Descriptive Comparison
Quantitative, directly comparable EC50 values for the neuroprotective effects of a wide range of luteolin C-glycosides are limited in the current literature. However, existing studies provide valuable qualitative and semi-quantitative insights.
-
Luteolin has shown significant neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[10] It can modulate signaling pathways such as p62/Keap1/Nrf2 to protect against neuronal injury.[10]
-
Orientin exhibits neuroprotective properties by attenuating oxidative stress-induced apoptosis in neuronal cells. It has been shown to protect against oxygen-glucose deprivation/reperfusion-induced injury in cortical neurons through the JNK and ERK1/2 signaling pathways.
-
Isoorientin has demonstrated neuroprotective effects by inhibiting microglia activation and subsequent neuroinflammation. It achieves this by regulating the GSK3β, NF-κB, and Nrf2/HO-1 pathways.
In general, while C-glycosides like orientin and isoorientin possess neuroprotective activities, the aglycone luteolin is often reported to have a more potent effect in various models of neuronal damage.
Key Signaling Pathways Modulated by Luteolin C-Glycosides
The biological activities of luteolin and its C-glycosides are mediated through their interaction with complex cellular signaling networks. The NF-κB and Nrf2 pathways are two of the most critical pathways influenced by these compounds.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Luteolin and its C-glycosides can inhibit this pathway at multiple points.
Caption: Luteolin and its C-glycosides inhibit the NF-κB pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Orientin, in particular, has been shown to activate this protective pathway.
Caption: Orientin activates the Nrf2 antioxidant response pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Luteolin and its C-glycosides)
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test solutions: Prepare a series of concentrations for each test compound and the positive control in methanol or ethanol.
-
Assay:
-
To a 96-well plate, add 100 µL of the test solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol/ethanol instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization buffer
-
96-well cell culture plates
-
Test compounds (Luteolin and its C-glycosides)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The structure-activity relationship of luteolin C-glycosides is a complex but crucial area of study for the development of novel therapeutics. This guide demonstrates that while luteolin itself is a potent bioactive molecule, the addition of C-glycosyl moieties significantly alters its pharmacological profile. Generally, glycosylation tends to decrease the antioxidant, anti-inflammatory, and anticancer activities compared to the aglycone. However, these glycosides still possess significant biological effects and may offer advantages in terms of solubility and bioavailability, which warrants further investigation. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to harness the therapeutic potential of these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. d-nb.info [d-nb.info]
- 4. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 7. Neuroprotective mechanisms of luteolin in glutamate-induced oxidative stress and autophagy-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of orientin on hydrogen peroxide‑induced apoptosis in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Neuroprotection of isoorientin against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS Methods for the Quantification of Lucenin 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Lucenin 3. Due to the limited availability of published methods specifically for this compound, this guide presents representative experimental protocols and performance data based on established methods for structurally similar flavonoids, such as luteolin and its glycosides. The information herein is intended to serve as a practical resource for method development, validation, and cross-validation activities.
Introduction to Analytical Techniques for this compound
This compound, a flavone C-glycoside of luteolin, requires sensitive and reliable analytical methods for its quantification in various matrices, including herbal extracts, formulated products, and biological samples. HPLC-UV is a widely accessible and robust technique for routine analysis, while LC-MS offers superior sensitivity and selectivity, making it ideal for complex samples and trace-level detection. The cross-validation of these two methods is crucial to ensure data consistency and reliability, particularly when transitioning from a research to a quality control environment or when comparing data from different analytical platforms.
Comparative Performance Characteristics
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical performance of HPLC-UV and LC-MS/MS for the analysis of flavonoids similar to this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 pg/mL[1] |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~2 pg/mL[1] |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; based on specific mass-to-charge ratios. |
| Throughput | Moderate | High (with rapid gradient methods) |
| Cost | Lower | Higher |
| Expertise Required | Basic to Intermediate | Intermediate to Advanced |
Experimental Protocols
Detailed methodologies for HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols are representative and may require optimization for specific applications.
HPLC-UV Method
Sample Preparation:
-
Accurately weigh a portion of the sample matrix.
-
Extract with a suitable solvent (e.g., methanol or 80% ethanol) using sonication or vortexing.
-
Centrifuge the extract to pelletize solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 269 nm and 350 nm (Flavonoids typically have two characteristic absorption maxima).
LC-MS/MS Method
Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
Further dilute the filtered extract with the initial mobile phase if necessary to fall within the linear range of the instrument.
Liquid Chromatography Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-10 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Precursor Ion (Q1): m/z 579.1 (for [M-H]⁻ of this compound).
-
Product Ions (Q3): Monitor for characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined experimentally (e.g., based on the most abundant fragment).
-
Qualifier: To be determined experimentally (e.g., based on the second most abundant fragment).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that two different analytical methods provide comparable results.[2] This is particularly important when transferring a method between laboratories or when using different techniques for the same analyte. The process typically involves analyzing the same set of quality control (QC) samples with both the HPLC-UV and LC-MS/MS methods.
Cross-Validation Procedure:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range of both methods.
-
Analyze these QC samples in triplicate using both the validated HPLC-UV and LC-MS/MS methods.
-
Calculate the mean concentration and precision (%RSD) for each QC level for both methods.
-
Compare the results between the two methods. The acceptance criteria for cross-validation typically require the mean accuracy at each concentration level to be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0% for chromatographic assays.[2]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS analysis of this compound.
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Caption: LC-MS/MS Experimental Workflow for this compound Analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine quality control, while LC-MS/MS provides the high sensitivity and selectivity needed for complex samples and trace-level analysis. A thorough cross-validation is paramount to ensure the interchangeability and consistency of data generated by these two distinct analytical platforms. The protocols and performance data presented in this guide, based on methods for structurally related flavonoids, offer a solid foundation for the development and validation of robust analytical methods for this compound.
References
Luteolin Shines in Bioavailability Contest with its Glycosidic Counterpart, Lucenin-3
A comprehensive analysis of available data indicates that the aglycone flavonoid, luteolin, exhibits significantly higher bioavailability compared to its C-glycoside form, Lucenin-3. This guide synthesizes findings from in vivo and in vitro studies to provide a clear comparison for researchers, scientists, and drug development professionals.
The oral bioavailability of the flavone aglycone, luteolin, is notably greater than that of its C-glycoside counterpart. While direct comparative studies on Lucenin-3 are limited, data from its close structural analog, isoorientin (luteolin-6-C-glucoside), reveals an oral bioavailability of approximately 8.98 ± 1.07% in rats. In contrast, studies on luteolin have reported oral bioavailability in rats to be around 26 ± 6%. This substantial difference underscores the general principle that the glycosylation of flavonoids can impede their absorption in the gastrointestinal tract.
The primary reason for this disparity lies in the initial steps of absorption. Aglycones like luteolin can be directly absorbed by intestinal epithelial cells through passive diffusion. However, C-glycosides such as Lucenin-3 and isoorientin are generally more hydrophilic and larger in molecular size, which limits their direct passage across the lipid-rich cell membranes of the intestine. While some studies suggest that C-glycosidic bonds can be cleaved by gut microbiota to release the aglycone for absorption, this process is often inefficient and variable among individuals, leading to lower overall bioavailability.
Quantitative Bioavailability Comparison: Luteolin vs. Luteolin C-Glycoside (Isoorientin)
| Compound | Animal Model | Dosage | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Luteolin | Rat | 100 mg/kg (p.o.) | 3.04 ± 0.60 | 0.42 ± 0.09 | 6.11 ± 0.89 | 26 ± 6 | [1] |
| Isoorientin (Lucenin-3 analog) | Rat | 150 mg/kg (p.o.) | Low (metabolite detected) | - | - | 8.98 ± 1.07 | [2][3] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A standard experimental protocol to determine the oral bioavailability of flavonoids like luteolin and Lucenin-3 in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are typically used. The animals are housed in controlled conditions with free access to food and water. They are fasted overnight before the administration of the test compounds.
-
Compound Administration: The test compounds (luteolin or Lucenin-3) are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A single oral dose (e.g., 50-100 mg/kg body weight) is administered to the rats via gavage. For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent and administered via the tail vein.
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the flavonoid and its metabolites in the plasma samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds. The protocol generally involves:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports in a transwell plate. The cells are allowed to differentiate for approximately 21 days to form a confluent monolayer with tight junctions, mimicking the intestinal barrier.
-
Integrity of Cell Monolayer: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Experiment: The test compound (luteolin or Lucenin-3) is added to the apical (AP) side of the cell monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points (e.g., 30, 60, 90, and 120 minutes). To study efflux, the compound is added to the BL side and samples are collected from the AP side.
-
Sample Analysis: The concentration of the compound in the collected samples is determined by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor chamber.
Visualizing the Pathways
Caption: Workflow of an in vivo pharmacokinetic study to determine oral bioavailability.
Caption: Workflow of an in vitro Caco-2 cell permeability assay.
Caption: Simplified intestinal absorption pathways for luteolin and Lucenin-3.
References
- 1. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Lucenin-3 in Comparison to Other Natural Antioxidants: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant efficacy of Lucenin-3 and other prominent natural antioxidants. This document synthesizes available experimental data to facilitate an objective assessment of their relative performance.
Introduction to Lucenin-3 and Natural Antioxidants
Lucenin-3, a flavone glycoside, is a derivative of luteolin, specifically luteolin-6,8-di-C-glucoside. It is naturally present in various plants, including species of the Passiflora (passionflower) genus.[1] Flavonoids, a broad class of polyphenolic compounds found in fruits, vegetables, and herbs, are recognized for their potent antioxidant properties.[1] These compounds contribute to the body's defense against oxidative stress by scavenging free radicals, which are implicated in a range of chronic diseases.
While direct comparative studies detailing the antioxidant capacity of isolated Lucenin-3 are limited in publicly available scientific literature, its efficacy can be inferred from the extensive research conducted on its aglycone, luteolin, and the structurally similar flavonoid, quercetin. This guide, therefore, presents a detailed comparison of luteolin and quercetin as primary reference compounds to contextualize the potential antioxidant activity of Lucenin-3.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) being among the most prevalent. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Below is a summary of reported antioxidant activities for luteolin, quercetin, and other relevant antioxidants. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Antioxidant | Assay | IC50 (µg/mL) | Trolox Equivalent (TEAC) | ORAC Value (µmol TE/g) |
| Luteolin | DPPH | 2.10 | - | ~30% higher than Quercetin (in some formulations)[2] |
| ABTS | 0.59 | - | - | |
| Quercetin | DPPH | 1.84 | - | - |
| ABTS | 0.51 | - | - | |
| Vitamin C (Ascorbic Acid) | DPPH | 3.03 | - | - |
| ABTS | 2.16 | - | - | |
| BHT (Butylated hydroxytoluene) | DPPH | 10.5 | - | - |
| ABTS | 1.45 | - | - |
Note: The data presented is a synthesis from multiple sources and serves as a comparative reference. Absolute values may differ based on specific experimental protocols.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.
-
Various concentrations of the test compound (e.g., Lucenin-3, luteolin, quercetin) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, leading to a decrease in color intensity.
Methodology:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are prepared.
-
A fixed volume of the diluted ABTS•+ solution is added to the test compound solutions.
-
The absorbance is measured spectrophotometrically after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
A fluorescent probe, commonly fluorescein, is used.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is employed.
-
The assay is typically performed in a multi-well plate format.
-
The reaction mixture contains the fluorescent probe, the AAPH radical generator, and the test compound at various concentrations in a phosphate buffer (pH 7.4).
-
The fluorescence decay is monitored kinetically at 37°C using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
A blank (without antioxidant) and a standard antioxidant (usually Trolox, a water-soluble vitamin E analog) are run in parallel.
-
The net area under the fluorescence decay curve (AUC) is calculated for the blank, standard, and samples.
-
The ORAC value is expressed as Trolox equivalents (TE) per gram or mole of the sample.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly aid in their comprehension. The following diagrams, generated using Graphviz (DOT language), illustrate a key antioxidant signaling pathway and a typical experimental workflow for assessing antioxidant capacity.
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
Caption: General experimental workflow for antioxidant capacity assays.
Conclusion
While direct experimental data on the antioxidant efficacy of Lucenin-3 is not extensively available, the information on its aglycone, luteolin, and the related flavonoid, quercetin, provides a strong basis for inferring its potential. Both luteolin and quercetin exhibit potent antioxidant activities in various in vitro assays, often comparable to or exceeding that of standard antioxidants like Vitamin C. The structural features of Lucenin-3, being a glycoside of luteolin, suggest that it likely possesses significant antioxidant properties. Further research focusing on the isolation and direct testing of Lucenin-3 is warranted to definitively establish its efficacy relative to other natural antioxidants. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
A Head-to-Head Comparison of Lucenin-3 and Isoorientin in Inhibiting Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, flavonoids have emerged as prominent candidates for their anti-inflammatory properties. Among these, Lucenin-3 and isoorientin, both C-glycosylflavones, have garnered attention for their ability to modulate key inflammatory signaling pathways. This guide provides an objective, data-driven comparison of their performance in inhibiting these pathways, supported by experimental evidence.
Chemical Structures
A fundamental aspect of understanding the activity of these compounds lies in their molecular architecture.
Lucenin-3 is a luteolin derivative, specifically luteolin-6,8-di-C-glucoside.
Isoorientin is also a luteolin derivative, known as luteolin-6-C-glucoside.[1]
The primary structural difference is the presence of an additional glucose moiety at the C-8 position in Lucenin-3.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of Lucenin-3 and isoorientin are limited in publicly available scientific literature. However, a comparative study on luteolin (the aglycone of Lucenin-3) and its glycoside, luteolin-7-O-glucoside, provides valuable insights that can serve as a proxy for understanding the potential relative potency. Emerging research also points to the potent anti-inflammatory activities of isoorientin.
| Parameter | Lucenin-3 (Data primarily based on Luteolin and Luteolin-7-O-glucoside) | Isoorientin | Reference |
| Inhibition of Nitric Oxide (NO) Production (IC50) | Luteolin: 13.9 µM Luteolin-7-O-glucoside: 22.7 µM | Data not available in a directly comparable format | [2] |
| Inhibition of Prostaglandin E2 (PGE2) Production (IC50) | Luteolin: 7.4 µM Luteolin-7-O-glucoside: 15.0 µM | Data not available in a directly comparable format | [2] |
| Effect on TNF-α Production | Luteolin significantly inhibits TNF-α production. | Significantly reduces the expression of TNF-α in a concentration-dependent manner. | [3] |
| Effect on IL-6 Production | Luteolin significantly inhibits IL-6 production. | Significantly reduces the expression of IL-6 in a concentration-dependent manner. | [3] |
| Effect on IL-1β Production | Luteolin shows inhibitory effects on IL-1β. | Significantly reduces the expression of IL-1β in a concentration-dependent manner. | [3] |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the activity. Lower IC50 values indicate greater potency. The data for Lucenin-3 is inferred from studies on its aglycone, luteolin, and a related glycoside. Generally, the aglycone (luteolin) exhibits stronger anti-inflammatory activity than its glycoside form.[2]
Mechanistic Insights: Inhibition of Key Inflammatory Pathways
Both Lucenin-3 (based on luteolin studies) and isoorientin exert their anti-inflammatory effects by targeting crucial signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.
Figure 1: Simplified diagram of NF-κB pathway inhibition.
Studies on luteolin demonstrate that it inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[2] Isoorientin has also been shown to significantly inhibit the phosphorylation of IKKβ and IκBα, and reduce the nuclear content of p65, thereby blocking the NF-κB signaling pathway.[3]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammation.
Figure 2: Overview of MAPK pathway inhibition.
Luteolin has been shown to suppress the phosphorylation of all three major MAPKs: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[2] Similarly, isoorientin has been documented to inhibit the activation of these same MAPK pathways.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of compounds in a cell-based model.
Figure 3: Workflow for assessing anti-inflammatory activity.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.
-
Cells are then pre-treated with various concentrations of Lucenin-3 or isoorientin for 1-2 hours.
2. Induction of Inflammation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.
-
The cells are then incubated for a further 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Assays: The levels of these pro-inflammatory mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed.
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IKK, IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).
-
After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both Lucenin-3, as inferred from studies on its aglycone luteolin, and isoorientin demonstrate significant potential as inhibitors of key inflammatory pathways. They effectively target both the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
While direct comparative quantitative data for Lucenin-3 is lacking, the available evidence suggests that the aglycone, luteolin, is a potent anti-inflammatory agent. The glycosylation pattern appears to influence the potency, with the aglycone generally being more active in in vitro settings. Isoorientin, as a monoglycoside of luteolin, exhibits robust anti-inflammatory properties through similar mechanisms.
For drug development professionals, both molecules present promising scaffolds. Further research involving direct head-to-head comparisons of Lucenin-3 and isoorientin, including in vivo studies, is warranted to fully elucidate their therapeutic potential and to determine which compound may offer a superior profile for development as an anti-inflammatory agent. The choice between these compounds may also depend on factors such as bioavailability and metabolic stability, which require further investigation.
References
- 1. cambridge.org [cambridge.org]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
Replicating In Vitro Success: A Preclinical Guide to Validating Lucenin 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for translating the promising in vitro findings of Lucenin 3, a naturally occurring flavonoid glycoside, into a robust preclinical model. By objectively comparing its potential performance with established alternatives and providing detailed experimental methodologies, researchers can effectively evaluate its therapeutic potential. While direct in vitro data for this compound is limited, its structural similarity to other well-researched luteolin C-glycosides, such as isoorientin (luteolin-6-C-glucoside), suggests potent anti-inflammatory and antioxidant activities. This guide will proceed under the assumption that this compound shares these key biological functions.
In Vitro Activity of Luteolin Glycosides: A Proxy for this compound
Luteolin and its glycosides have demonstrated significant bioactivity across a range of in vitro assays. These findings provide a strong rationale for investigating this compound in similar experimental settings. The table below summarizes key in vitro data for compounds structurally related to this compound, which can be used as a benchmark for its expected performance.
| Bioactivity | Test System | Key Findings |
| Antioxidant Activity | DPPH radical scavenging assay | Luteolin and its glycosides exhibit potent radical scavenging activity, comparable to standard antioxidants like quercetin.[1] |
| Ferric Reducing Antioxidant Power (FRAP) assay | Demonstrates significant reducing power, indicating the ability to donate electrons and neutralize free radicals.[2] | |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] |
| Cyclooxygenase (COX) and Lipoxygenase (LOX) enzyme assays | Direct inhibition of inflammatory enzymes. | |
| Anticancer Activity | Various cancer cell lines (e.g., lung, head and neck, colon) | Inhibition of cell proliferation and induction of apoptosis. IC50 values for luteolin in some cell lines range from 3 to 50 µM.[4][5] |
Preclinical Model for In Vivo Validation
To investigate the anti-inflammatory and antioxidant properties of this compound in a living organism, the lipopolysaccharide (LPS)-induced systemic inflammation model in mice is recommended. This model is well-established, reproducible, and highly relevant for studying acute inflammatory responses and the efficacy of anti-inflammatory agents.
Alternative Preclinical Models:
-
Carrageenan-induced Paw Edema: A localized model of acute inflammation, suitable for initial screening of anti-inflammatory effects.
-
Collagen-induced Arthritis (CIA) in mice: A model for chronic autoimmune-based inflammation, relevant for diseases like rheumatoid arthritis.
-
Carbon Tetrachloride (CCl4)-induced Liver Injury: A model to assess antioxidant and hepatoprotective effects in the context of oxidative stress-mediated tissue damage.
Experimental Protocols
LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the in vivo anti-inflammatory and antioxidant efficacy of this compound compared to a standard anti-inflammatory drug, such as Dexamethasone.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Vehicle Control (Saline)
-
LPS Control (1 mg/kg, intraperitoneal injection)
-
This compound (low dose, e.g., 10 mg/kg, oral gavage) + LPS
-
This compound (high dose, e.g., 50 mg/kg, oral gavage) + LPS
-
Dexamethasone (1 mg/kg, intraperitoneal injection) + LPS
Procedure:
-
Administer this compound or vehicle orally one hour before LPS challenge.
-
Administer Dexamethasone or vehicle intraperitoneally 30 minutes before LPS challenge.
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
Euthanize mice at 24 hours and harvest lung and liver tissues.
Outcome Measures:
-
Serum Cytokine Levels: Measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in lung and liver tissues.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) in tissue homogenates.
-
Histopathology: Perform H&E staining of lung and liver tissues to evaluate inflammatory cell infiltration and tissue damage.
In Vitro Antioxidant Capacity Assay (DPPH)
Objective: To determine the direct radical scavenging activity of this compound.
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, mix 100 µL of each dilution with 100 µL of a 0.1 mM DPPH solution in methanol.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Quercetin should be used as a positive control.
Comparative Data Presentation
The following tables illustrate how to present the expected comparative data from the proposed preclinical study.
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS Control | High | High | High |
| This compound (10 mg/kg) + LPS | Reduced | Reduced | Reduced |
| This compound (50 mg/kg) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Dexamethasone + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Oxidative Stress Markers in Liver Tissue
| Treatment Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS Control | Increased | Decreased | Decreased |
| This compound (10 mg/kg) + LPS | Reduced | Increased | Increased |
| This compound (50 mg/kg) + LPS | Significantly Reduced | Significantly Increased | Significantly Increased |
| Dexamethasone + LPS | Moderately Reduced | Moderately Increased | Moderately Increased |
Visualizing Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Workflow for preclinical validation of this compound.
Caption: Postulated mechanism of this compound in the NF-κB signaling pathway.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant, Antiviral, and Anti-Inflammatory Activities of Lutein-Enriched Extract of Tetraselmis Species [mdpi.com]
- 4. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Confirmatory Identity of Lucenin-3: An Orthogonal Methods Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal identification of phytochemicals is a critical step in drug discovery and development, ensuring the safety, efficacy, and reproducibility of research. Lucenin-3, a flavone C-glycoside, and its isomers present a significant analytical challenge due to their structural similarities. This guide provides a comparative overview of orthogonal analytical techniques essential for the definitive confirmation of Lucenin-3's identity, supported by experimental data and detailed protocols.
Introduction to Orthogonal Methods for Flavonoid Identification
Orthogonal methods are distinct analytical techniques that measure different properties of a molecule. By combining these methods, a more comprehensive and reliable structural elucidation can be achieved, reducing the likelihood of misidentification. For complex structures like flavone C-glycosides, a multi-faceted approach is indispensable. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.
Logical Workflow for Confirmation of Lucenin-3 Identity
The following diagram illustrates the logical workflow for employing orthogonal methods to confirm the identity of Lucenin-3.
Data Presentation: A Comparative Analysis
The structural similarity between Lucenin-3 (Luteolin-6-C-glucosyl-8-C-xyloside) and its isomers, such as Lucenin-2 (Luteolin-6,8-di-C-glucoside) and Vicenin-2 (Apigenin-6,8-di-C-glucoside), necessitates a careful comparison of their analytical data. The following tables summarize the key distinguishing features.
Table 1: HPLC-UV and Mass Spectrometry Data for Lucenin-3 and Its Isomers
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) | Retention Time (t R ) | UV λ max (nm) |
| Lucenin-3 | C₂₆H₂₈O₁₅ | 580.14 | 563, 527, 473, 461, 443[1] | Varies with conditions | ~270, 350 |
| Lucenin-2 | C₂₇H₃₀O₁₆ | 610.15 | 593, 503, 473, 383, 353 | Varies with conditions | ~270, 350[2] |
| Vicenin-2 | C₂₇H₃₀O₁₅ | 594.16 | 503, 473, 413, 383, 353[3][4][5] | ~11 min[4] | ~271, 338[3][6] |
Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, gradient, etc.). The value for Vicenin-2 is provided as a reference from a specific study.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Lucenin-2 and Vicenin-2 (in DMSO-d₆)
| Position | Lucenin-2 ¹³C (δ ppm) | Lucenin-2 ¹H (δ ppm) | Vicenin-2 ¹³C (δ ppm) | Vicenin-2 ¹H (δ ppm) |
| Aglycone | ||||
| 2 | 163.8 | 163.8 | ||
| 3 | 102.7 | 6.65 (s) | 102.8 | 6.77 (s) |
| 4 | 181.8 | 182.1 | ||
| 5 | 160.5 | 161.2 | ||
| 6 | 108.8 | 108.9 | ||
| 7 | 163.1 | 163.4 | ||
| 8 | 104.9 | 105.0 | ||
| 9 | 155.9 | 156.2 | ||
| 10 | 104.4 | 103.9 | ||
| 1' | 121.5 | 121.2 | ||
| 2' | 113.3 | 7.42 (d, 2.2) | 128.5 | 7.88 (d, 8.8) |
| 3' | 145.8 | 116.0 | 6.91 (d, 8.8) | |
| 4' | 149.8 | 6.89 (d, 8.2) | 161.2 | |
| 5' | 116.1 | 116.0 | 6.91 (d, 8.8) | |
| 6' | 118.9 | 7.43 (dd, 8.2, 2.2) | 128.5 | 7.88 (d, 8.8) |
| C-6 Sugar | ||||
| 1'' | 73.4 | 4.69 (d, 9.8) | 73.4 | 4.75 (d, 9.9) |
| C-8 Sugar | ||||
| 1''' | 74.0 | 4.58 (d, 9.7) | 74.1 | 4.69 (d, 9.8) |
Note: This is a partial and simplified representation. The full assignment would include all carbon and proton signals of the sugar moieties. Chemical shifts can vary slightly depending on the solvent and instrument.
Experimental Protocols
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at specific wavelengths, allowing for their identification and quantification.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for flavonoid separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (A), often with a small amount of acid like formic acid or acetic acid to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.
-
Detection: The UV detector is set to monitor wavelengths where flavonoids exhibit strong absorbance, typically around 270 nm and 350 nm.
-
Identification: The retention time of the peak corresponding to the analyte is compared with that of a certified reference standard of Lucenin-3. Co-injection of the sample with the standard can further confirm identity. The UV spectrum of the peak should also match that of the standard.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. In tandem MS (MS/MS), the molecular ion is fragmented, and the m/z of the resulting fragment ions are measured, providing a unique fragmentation pattern that is highly specific to the compound's structure.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flavonoids as they readily form [M-H]⁻ ions.
-
Data Acquisition:
-
Full Scan MS: To determine the m/z of the molecular ion. For Lucenin-3, this would be approximately 580.14.
-
Product Ion Scan (MS/MS): The [M-H]⁻ ion is selected and fragmented. The resulting fragmentation pattern is characteristic of the glycosidic linkages and the aglycone structure. For C-glycosides, characteristic neutral losses of 90 and 120 Da are often observed, corresponding to cross-ring cleavages of the sugar moiety.
-
-
Identification: The molecular ion and the fragmentation pattern of the sample are compared to those of a Lucenin-3 standard or to literature data.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. 1D NMR (¹H and ¹³C) provides information on the types and numbers of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR: Shows the chemical shift of each carbon atom, indicating its functional group and electronic environment.
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the connectivity between different parts of the molecule, such as the attachment points of the sugar moieties to the aglycone.
-
-
Identification: The complete set of NMR data allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the overall structure, including the nature and position of the sugar units, thus definitively distinguishing it from its isomers.
Conclusion
The definitive identification of Lucenin-3 requires a synergistic approach that leverages the strengths of multiple orthogonal analytical techniques. While HPLC-UV provides initial characterization and quantification, LC-MS/MS offers crucial information on molecular weight and fragmentation patterns that help differentiate it from compounds with different elemental compositions or glycosylation patterns. Ultimately, 1D and 2D NMR spectroscopy provides the most detailed structural information, enabling the unambiguous confirmation of the aglycone structure and the precise location and nature of the C-glycosidic linkages, thereby distinguishing Lucenin-3 from its isomers with high confidence. The use of certified reference standards alongside these techniques is paramount for accurate and reliable identification.
References
- 1. Lucenin 3 | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Aggregative and Protective Effects of Vicenin-2 on Heat and Oxidative Stress-Induced Damage on Protein Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Luteolin Glycosides for Researchers and Drug Development Professionals
Introduction: Luteolin, a common flavonoid found in a variety of plants, has garnered significant interest for its potential therapeutic properties. However, its in vivo efficacy is largely dictated by the metabolic stability of its various glycosidic forms, which influence bioavailability and pharmacokinetics. This guide provides a comparative overview of the metabolic stability of different luteolin glycosides, supported by experimental data, to aid researchers and drug development professionals in selecting appropriate candidates for further investigation.
Metabolic Fate of Luteolin Glycosides: An Overview
Luteolin is predominantly present in nature as glycosides, such as luteolin-7-O-glucoside (cynaroside), luteolin-7-O-rutinoside (scolimoside), and luteolin-7-O-glucuronide. The metabolic journey of these glycosides is a critical determinant of their biological activity. A generalized metabolic pathway involves the initial hydrolysis of the glycosidic bond, primarily by intestinal microflora, to release the aglycone, luteolin. This is followed by extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronidated and sulfated conjugates.
The following diagram illustrates the general metabolic pathway of luteolin glycosides.
Caption: General metabolic pathway of luteolin glycosides.
Comparative Pharmacokinetics
Direct comparative studies on the metabolic stability of all major luteolin glycosides are limited. However, data from rat models provide valuable insights into the differences between luteolin and its 7-O-glucoside.
| Parameter | Luteolin | Luteolin-7-O-glucoside | Reference |
| Oral Bioavailability (%) | 26 ± 6 | 10 ± 2 | [1] |
| Half-life (t½) (h) | 8.94 (free), 4.98 (conjugated) (IV) | Not explicitly reported for the glycoside | [2] |
| Tmax (h) | ~0.08 (oral solution) | Not explicitly reported for the glycoside | [2] |
| Cmax (µg/mL) | 5.5 (oral solution) | Not explicitly reported for the glycoside | [2] |
| AUC (min*µg/mL) | 611 ± 89 (oral) | 2109 ± 350 (oral, higher dose) | [1] |
Note: The higher AUC for luteolin-7-O-glucoside is associated with a significantly higher oral dose in the cited study. After oral administration, luteolin-7-O-glucoside is primarily hydrolyzed to luteolin in the gastrointestinal tract before absorption[1][3]. The biotransformation ratio of luteolin from luteolin-7-O-glucoside is approximately 48.78%[1].
Pharmacokinetic data for a preparation containing luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide administered intravenously to beagle dogs has been reported, but direct oral comparative data in the same model is not available.
Experimental Protocols
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is crucial for determining the intrinsic clearance of a compound.
Objective: To assess the rate of metabolism of luteolin glycosides by liver microsomal enzymes.
Materials:
-
Test compounds (luteolin glycosides)
-
Liver microsomes (e.g., rat, human)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
The following diagram outlines the workflow for the in vitro microsomal stability assay.
Caption: Workflow of an in vitro microsomal stability assay.
In Vivo Pharmacokinetic Study (Rat Model)
This study design is essential for determining the bioavailability and pharmacokinetic profile of the compounds.
Objective: To determine and compare the pharmacokinetic parameters of different luteolin glycosides after oral administration in rats.
Materials:
-
Test compounds (luteolin glycosides)
-
Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for plasma sample analysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week.
-
Dosing: Administer a single oral dose of the luteolin glycoside to the rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the analytes.
-
Analysis: Quantify the concentration of the luteolin glycoside and its metabolites (including the aglycone, luteolin) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC using appropriate software. The oral bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration.
Conclusion
References
- 1. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Lucenin 3 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of Lucenin 3. Due to the limited direct experimental data on this compound, this guide will focus on its aglycone, Luteolin, as a proxy. The guide will compare Luteolin's performance with two other well-characterized flavonoids, Apigenin and Quercetin, which share structural similarities and biological activities. We will delve into experimental data and detailed protocols for key validation assays.
Disclaimer: The experimental data and methodologies presented for Luteolin are intended to provide a strong inferential basis for validating the target engagement of this compound. However, it is crucial to acknowledge that the glycosidic moiety of this compound may influence its pharmacokinetic and pharmacodynamic properties, including cell permeability and target affinity. Therefore, direct experimental validation of this compound is ultimately recommended.
Core Concepts in Target Engagement Validation
Validating that a therapeutic compound binds to its intended molecular target within a cell is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in the observed biological effects. Several robust methods are employed to measure target engagement in a cellular context. This guide will focus on the following key techniques:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
-
Pull-Down Assay: This technique uses a "bait" molecule (in this case, a modified version of the compound of interest) to capture its interacting protein partners from a cell lysate.
-
In Vitro Kinase Assay: This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase, a common target for flavonoids.
Comparative Analysis of Flavonoids
Luteolin, Apigenin, and Quercetin are flavonoids known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. Their therapeutic potential is often attributed to their ability to modulate various signaling pathways, particularly the PI3K/Akt/MAPK pathway, which is frequently dysregulated in disease.
Signaling Pathway of Key Targets
The PI3K/Akt/MAPK signaling cascade is a crucial regulator of cell proliferation, survival, and apoptosis. Flavonoids like Luteolin, Apigenin, and Quercetin have been shown to inhibit key kinases within this pathway, such as PI3K, Akt, and MAPK (ERK). The diagram below illustrates the simplified signaling pathway and the points of inhibition by these flavonoids.
Quantitative Data Comparison
The following table summarizes the reported 50% inhibitory concentration (IC50) values for Luteolin, Apigenin, and Quercetin against key kinases in the PI3K/Akt/MAPK pathway. It is important to note that these values are compiled from different studies and experimental conditions, which can lead to variations.
| Compound | Target Kinase | IC50 Value (µM) | Cell Line / Assay Condition | Reference |
| Luteolin | PI3K | 8 | In vitro | [1] |
| Akt | ~20 (inhibition of phosphorylation) | Murine non-carcinoma intestinal epithelial cells | [2] | |
| ERK (MAPK) | 19 (cell proliferation) | Human A431 squamous cell cancer cells | [1] | |
| Apigenin | PI3K | >8 (higher than Luteolin) | In vitro | [1] |
| Akt | 50 (inhibition of phosphorylation) | Cervical cancer cells | [3] | |
| ERK (MAPK) | ~50 (inhibition of phosphorylation) | Human bladder smooth muscle cells | [4] | |
| Quercetin | PI3K | 2.4 - 5.4 | In vitro | [5] |
| Akt | >40 (inhibition of phosphorylation) | A549 cells | ||
| ERK (MAPK) | 21 (cell proliferation) | Human A431 squamous cell cancer cells | [1] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments used to validate target engagement.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The workflow involves treating cells with the compound, heating the cells to induce protein denaturation, and then quantifying the amount of soluble target protein remaining.
References
- 1. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin inhibits cell migration through MAPK pathways in human bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of Lucenin 3: A Comprehensive Guide for Laboratory Professionals
Chemical and Physical Properties of Lucenin 3
For easy reference, the key chemical and physical properties of this compound are summarized in the table below. This information is crucial for safe handling and storage.[1]
| Property | Value |
| Molecular Formula | C₂₆H₂₈O₁₅ |
| Molecular Weight | 580.5 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
| Synonyms | Lucenin-3, Luteolin C-glucoside C-xyloside |
| Appearance | Not specified (typically a solid powder) |
| Solubility | Not specified |
Step-by-Step Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with care, following standard operating procedures for non-hazardous solid chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
2. Waste Collection:
-
Collect waste this compound in a dedicated, leak-proof container clearly labeled as "Non-Hazardous Waste" and with the full chemical name, "this compound".
3. Container Sealing and Storage:
-
Once the waste container is full, seal it securely.
-
Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.
4. Waste Disposal Request:
-
Contact your institution's EHS office to schedule a pickup for non-hazardous chemical waste.
-
Follow their specific procedures for waste manifests or online submission forms.
5. Empty Container Disposal:
-
Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).
-
After rinsing, deface or remove the original label to prevent misuse.
-
Dispose of the rinsed and defaced container in the regular laboratory trash or recycling, in accordance with institutional policy.[2]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling procedures within an experimental context, researchers should develop a protocol-specific risk assessment.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing safety and compliance.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. It is based on general principles of laboratory safety and waste management. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarifications.
References
Essential Guide to Handling Lucenin 3: Personal Protective Equipment and Operational Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lucenin 3. It includes recommendations for personal protective equipment (PPE), operational plans for handling and disposal, and a representative experimental protocol.
Personal Protective Equipment (PPE)
When handling this compound, the use of standard laboratory PPE is crucial to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Always inspect gloves for tears or degradation before use. If contact with the chemical occurs, change gloves immediately. Latex gloves are not recommended due to potential lack of chemical resistance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Ensure a proper fit to protect against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. Contaminated lab coats should be laundered separately from personal clothing. |
| Respiratory Protection | Not typically required for small quantities | In cases where aerosols might be generated or when handling large quantities of the powder, a dust mask or a respirator should be used. It is always advisable to work in a well-ventilated area or under a chemical fume hood. |
Operational and Disposal Plans
A clear and robust operational and disposal plan is fundamental for maintaining a safe laboratory environment.
Operational Plan
-
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage. Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. Ensure the container is tightly sealed when not in use.
-
Handling: All handling of this compound powder should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust. Use appropriate laboratory equipment, such as spatulas and weighing paper, to handle the compound. After handling, wash hands thoroughly with soap and water.
-
Emergency Procedures:
-
Eye Contact: In case of contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical help.
-
Spills: In the event of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in strict accordance with all applicable local, state, and federal regulations.
-
Waste Collection: Collect all waste this compound and contaminated disposables in a clearly labeled and securely sealed container.
-
Disposal: Treat all this compound waste as chemical waste. Consult with your institution's environmental health and safety department for specific guidance on proper disposal procedures. Do not dispose of this compound down the drain or in the general trash.
Experimental Protocols
The following is a representative protocol for a cell viability assay using a flavonoid compound like this compound. This protocol is based on standard laboratory procedures and should be adapted as necessary for specific experimental requirements.
MTT Cell Viability Assay
This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
A relevant human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is below 0.1% to prevent solvent-induced toxicity.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control, which is considered 100% viable.
-
Plot a dose-response curve of cell viability versus this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
